molecular formula C9H12N2O B025361 4-Amino-3,5-dimethylbenzamide CAS No. 103796-44-7

4-Amino-3,5-dimethylbenzamide

Número de catálogo: B025361
Número CAS: 103796-44-7
Peso molecular: 164.2 g/mol
Clave InChI: GHFMYUFOFXWGBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-3,5-dimethylbenzamide (CAS 103796-44-7) is a substituted benzamide compound of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 12 N 2 O and a molecular weight of 164.20 g/mol, this solid serves as a versatile chemical building block for synthesizing more complex molecules . Research Applications: This compound is primarily valued as a key synthetic intermediate. Its structure, featuring both an amino group and a benzamide core, makes it a valuable precursor in organic synthesis. Substituted benzamides are frequently explored in pharmaceutical research for their potential biological activities. Furthermore, structural analogs of this compound have been investigated as inhibitors of specific enzymes, such as urokinase-type plasminogen activator, highlighting its potential in biochemical probe development . Handling and Safety: For research use only. Not intended for diagnostic or therapeutic applications. This product is classified as a toxic solid and requires careful handling. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard information. It is recommended to store the product in a dark place, sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFMYUFOFXWGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649610
Record name 4-Amino-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103796-44-7
Record name 4-Amino-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the chemical compound 4-amino-3,5-dimethylbenzamide. Designed for researchers, chemists, and drug development professionals, this document offers an in-depth interpretation of the spectral features that confirm the molecule's structure. It details the underlying principles, experimental protocols, and data interpretation, establishing a framework for the unambiguous identification and quality control of this important chemical intermediate.

Introduction and Molecular Overview

4-Amino-3,5-dimethylbenzamide (C₉H₁₂N₂O) is a substituted aromatic amide of significant interest as a building block in medicinal chemistry and materials science. Its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. Spectroscopic analysis provides a definitive, non-destructive method for elucidating its molecular structure.

This guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures to present a complete characterization profile. The molecule's structure features a central benzene ring substituted with an amino (-NH₂) group, a carboxamide (-CONH₂) group, and two methyl (-CH₃) groups. The interplay of these functional groups—the electron-donating nature of the amino and methyl groups versus the electron-withdrawing character of the benzamide moiety—creates a unique electronic environment that is directly reflected in its spectral data.

Below is a diagram of the molecular structure with atoms numbered for clear reference throughout this guide.

Caption: Molecular structure of 4-Amino-3,5-dimethylbenzamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number and type of hydrogen atoms in a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), providing a detailed map of the molecular structure.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-amino-3,5-dimethylbenzamide in a solvent like DMSO-d₆ would exhibit four distinct signals:

  • Aromatic Protons (H-2, H-6): Due to the molecule's symmetry, the two protons on the aromatic ring are chemically equivalent. They appear as a single signal, a singlet, because they have no adjacent protons to couple with. Their chemical shift is expected in the aromatic region (typically 6.5-8.0 ppm). The electron-donating amino and methyl groups will shield these protons, shifting them upfield (to a lower δ value) compared to unsubstituted benzamide.

  • Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups at the C-3 and C-5 positions will also produce a single, sharp singlet. This signal is expected in the upfield region (around 2.0-2.5 ppm), characteristic of methyl groups attached to an aromatic ring.

  • Amine Protons (-NH₂): The two protons of the primary amine group will appear as a broad singlet. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature but typically falls within the 3.5-5.0 ppm range in DMSO-d₆. Their broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

  • Amide Protons (-CONH₂): The primary amide protons are diastereotopic and can appear as two separate broad singlets. In DMSO-d₆, these are typically observed further downfield (around 7.0-8.0 ppm) due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding with the solvent.

Predicted ¹H NMR Data Summary
Signal AssignmentPredicted δ (ppm)MultiplicityIntegration
-CH₃ (C3, C5)~2.1Singlet (s)6H
-NH₂ (C4)~4.5Broad (br s)2H
Ar-H (C2, C6)~7.4Singlet (s)2H
-CONH₂~7.2, ~7.8Broad (br s)2H
Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-amino-3,5-dimethylbenzamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual water peak does not obscure key signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Interpretation of the ¹³C NMR Spectrum

Due to symmetry, the ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the unique carbon environments:

  • Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 165-175 ppm.

  • Aromatic Carbons:

    • C-1 (C-CONH₂): The carbon attached to the amide group will be deshielded, appearing around 135-145 ppm.

    • C-4 (C-NH₂): The carbon bearing the amino group will be significantly shielded by the nitrogen's lone pair, appearing further upfield around 145-155 ppm.

    • C-3 and C-5 (C-CH₃): These two equivalent carbons are attached to methyl groups and will resonate around 125-135 ppm.

    • C-2 and C-6 (C-H): These equivalent carbons will be the most shielded of the aromatic carbons due to the influence of the adjacent electron-donating groups, appearing around 120-130 ppm.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single signal in the far upfield region, typically between 15-25 ppm.

Predicted ¹³C NMR Data Summary
Signal AssignmentPredicted δ (ppm)
-C H₃~20
C -2, C -6~128
C -3, C -5~130
C -1~138
C -4~149
-C =O~170
Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each carbon signal appears as a singlet.

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phasing, and baseline correction as with the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.

Interpretation of the IR Spectrum

The IR spectrum of 4-amino-3,5-dimethylbenzamide would be dominated by absorptions corresponding to its primary amine and primary amide functional groups.

  • N-H Stretching (Amine & Amide):

    • Amine (-NH₂): Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine N-H bonds.

    • Amide (-CONH₂): Two bands are also expected for the amide N-H stretches, typically appearing in the 3150-3350 cm⁻¹ range. These may overlap with the amine stretches but are often distinguishable.

  • C-H Stretching:

    • Aromatic (sp² C-H): Weak to medium absorptions will appear just above 3000 cm⁻¹.

    • Aliphatic (sp³ C-H): Absorptions from the methyl groups will be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=O Stretching (Amide I Band): A very strong and sharp absorption band, characteristic of the carbonyl group in a primary amide, is expected between 1630-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

  • N-H Bending (Amide II Band): A strong band resulting from the N-H bending vibration of the primary amide will appear around 1580-1640 cm⁻¹, often close to the C=O stretch.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will produce several medium-intensity bands in the 1450-1600 cm⁻¹ region.

Predicted IR Data Summary
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3350 - 3450 (two bands)Medium
N-H Stretch (Amide)3180 - 3350 (two bands)Medium
C-H Stretch (Aromatic)3000 - 3100Weak
C-H Stretch (Aliphatic)2850 - 2960Medium
C=O Stretch (Amide I)~1650Strong
N-H Bend (Amide II)~1620Strong
C=C Stretch (Aromatic)1450 - 1600Medium
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Background Scan: First, run a background scan with nothing on the crystal to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Collect the sample spectrum.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans for a high-quality spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the Fourier transform and ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, further confirming its structure.

Interpretation of the Mass Spectrum

For 4-amino-3,5-dimethylbenzamide (Molecular Formula: C₉H₁₂N₂O), the expected monoisotopic mass is 164.0950 g/mol .[1]

  • Molecular Ion Peak ([M]⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 164. This peak confirms the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of •NH₂: A common fragmentation for primary amides is the alpha-cleavage loss of the amino radical, leading to a prominent peak at m/z 148 ([M-16]⁺). This corresponds to the 4-amino-3,5-dimethylbenzoyl cation.

    • Loss of CONH₂: Cleavage of the bond between the aromatic ring and the carbonyl group can result in the loss of the entire carboxamide radical, giving a peak at m/z 120 ([M-44]⁺), corresponding to the 4-amino-3,5-dimethylphenyl cation.

    • Loss of CH₃: Loss of a methyl radical from the molecular ion could produce a peak at m/z 149 ([M-15]⁺).

Predicted MS Data Summary
m/z ValuePredicted Identity
164[M]⁺• (Molecular Ion)
148[M - NH₂]⁺
120[M - CONH₂]⁺
Experimental Protocol: MS Data Acquisition

cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection Sample Solid Sample EI Electron Ionization (EI) Source (70 eV) Sample->EI Direct Insertion Probe Quad Quadrupole Mass Analyzer EI->Quad Ion Acceleration Detector Electron Multiplier Detector Quad->Detector Ion Separation Data Mass Spectrum (m/z vs. Intensity) Detector->Data

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction: Introduce a small quantity of the solid sample into the high-vacuum source of the mass spectrometer via a direct insertion probe.

  • Ionization Method: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method is robust and produces reproducible fragmentation patterns that are useful for structural elucidation.

  • Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the generated ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed by a data system to generate the mass spectrum.

  • High-Resolution MS (HRMS): For unambiguous formula determination, perform the analysis on a high-resolution instrument (e.g., Q-TOF or Orbitrap). This will yield a highly accurate mass measurement (e.g., 164.0950 ± 0.0005), confirming the elemental composition of C₉H₁₂N₂O.

Integrated Spectral Analysis: A Cohesive Conclusion

The conclusive identification of 4-amino-3,5-dimethylbenzamide is achieved not by any single technique, but by the synergistic integration of all spectral data.

  • Mass Spectrometry establishes the molecular formula (C₉H₁₂N₂O) with a molecular ion peak at m/z 164.

  • IR Spectroscopy confirms the presence of key functional groups: the primary amine (-NH₂), the primary amide (-CONH₂), and the aromatic ring.

  • ¹³C NMR verifies the carbon skeleton, showing seven unique carbon environments consistent with the molecule's symmetry.

  • ¹H NMR provides the final and most detailed piece of the puzzle, confirming the substitution pattern on the aromatic ring (two equivalent protons), the presence of two equivalent methyl groups, and the protons on the amine and amide functionalities, with integration values matching the exact proton count for each.

Together, these spectroscopic methods provide a self-validating system, leaving no ambiguity as to the structure and purity of 4-amino-3,5-dimethylbenzamide.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25417350, 4-Amino-3,5-dimethylbenzamide. Retrieved January 12, 2026 from [Link].

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

Sources

The Diverse Biological Activities of Substituted Benzamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzamides represent a versatile and highly significant scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities. Their remarkable ability to interact with a variety of biological targets has led to their successful development as antipsychotics, antiemetics, and more recently, as promising anticancer agents. This in-depth technical guide provides a comprehensive overview of the core biological activities of substituted benzamides, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to elucidate their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field, offering field-proven insights and self-validating experimental systems to accelerate the discovery of novel benzamide-based therapeutics.

The Antipsychotic Activity of Substituted Benzamides: Modulating Dopaminergic Pathways

A significant class of substituted benzamides exerts its therapeutic effects in psychiatric disorders through the modulation of dopaminergic neurotransmission. These compounds primarily act as antagonists at dopamine D2-like receptors (D2, D3, and D4), which are pivotal in regulating mood, cognition, and motor control.[1] The selective antagonism of these receptors in the mesocorticolimbic pathway is believed to be the cornerstone of their antipsychotic efficacy.[2]

Mechanism of Action: Dopamine D2 Receptor Antagonism

Substituted benzamides, such as the atypical antipsychotic amisulpride, exhibit a dose-dependent interaction with dopamine receptors.[3][4] At lower doses (e.g., 50 mg of amisulpride), they preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release and a subsequent antidepressant effect.[3][4] At higher doses (e.g., 400-1200 mg of amisulpride), they act on postsynaptic D2/D3 receptors in the limbic system, resulting in a selective inhibition of dopaminergic activity that alleviates the positive symptoms of schizophrenia.[3][4] This dual mechanism of action allows for a broader therapeutic window, addressing both negative and positive symptoms of schizophrenia.[2][5]

Signaling Pathway: Dopamine D2 Receptor Antagonism by Substituted Benzamides

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging Dopamine_syn Dopamine VMAT2->Dopamine_syn Release D2_auto D2 Autoreceptor D2_auto->VMAT2 Inhibits Release Dopamine_syn->D2_auto Binds D2_post D2 Receptor Dopamine_syn->D2_post Binds AC Adenylyl Cyclase D2_post->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ p-DARPP-32 PKA->DARPP32 Response Reduced Neuronal Excitability DARPP32->Response Benzamide Substituted Benzamide (e.g., Amisulpride) Benzamide->D2_auto Antagonizes (Low Dose) Benzamide->D2_post Antagonizes (High Dose)

Caption: Dopaminergic signaling and its modulation by substituted benzamides.

Structure-Activity Relationship (SAR) of Antipsychotic Benzamides

The affinity and selectivity of substituted benzamides for dopamine receptors are intricately linked to their chemical structure. Modifications to the benzamide scaffold can significantly impact their antipsychotic profile.

CompoundKey Structural FeaturesD2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Reference
Amisulpride 4-amino-5-(ethylsulfonyl)-2-methoxybenzamide derivative~2.8>10,000>10,000[4]
Sulpiride N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide~2.9>10,000>10,000[2]
Compound 4k 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamidePotentPotentPotent[6]
Mazapertine 1-[3-[[4-[2-(1-methylethoxy)phenyl]-1-piperazinyl]methyl]benzoyl]piperidineNotableNotable-[5]

Key SAR Insights:

  • The nature of the N-substituent is critical for D2 receptor affinity.

  • Introduction of fluorine at the 2-position of the benzamide ring, as seen in compound 4k, can enhance potency and introduce affinity for serotonin receptors, potentially leading to an improved side-effect profile.[6]

  • The length and composition of the linker between the benzamide core and a terminal aromatic or heterocyclic moiety can modulate the affinity for D2, 5-HT1A, and 5-HT2A receptors.[5][6]

Experimental Protocol: In Vivo Assessment of Antipsychotic Activity (Apomorphine-Induced Climbing in Mice)

This protocol provides a robust in vivo model to assess the potential antipsychotic activity of substituted benzamides by measuring their ability to antagonize the dopamine agonist-induced climbing behavior in mice.[7][8]

Principle: Apomorphine, a non-selective dopamine receptor agonist, induces a characteristic climbing behavior in mice, which is mediated by the activation of D1 and D2 receptors in the striatum. Antagonism of D2 receptors by test compounds will inhibit this behavior in a dose-dependent manner.[7][9]

Step-by-Step Methodology:

  • Animal Acclimatization: Male CD-1 mice (20-25 g) are housed in groups of 10 with free access to food and water for at least one week before the experiment.

  • Apparatus: Cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter) are used for observing the climbing behavior.[8]

  • Drug Administration:

    • Administer the test substituted benzamide or vehicle (e.g., saline, 0.5% methylcellulose) intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined pretreatment time (e.g., 20-30 minutes), administer apomorphine hydrochloride (e.g., 1.0-2.5 mg/kg) subcutaneously (s.c.).[7][8]

  • Observation:

    • Immediately after apomorphine injection, place each mouse individually into a wire mesh cage.

    • Observe the climbing behavior for a period of 20-30 minutes.[7][8]

    • A common scoring method involves recording the amount of time the mouse spends with all four paws on the wire mesh.[7]

  • Data Analysis:

    • Calculate the percentage of time spent climbing for each mouse.

    • Compare the climbing behavior of the drug-treated groups to the vehicle-treated control group.

    • Determine the dose of the test compound that produces a 50% inhibition of the apomorphine-induced climbing (ED50).

Experimental Workflow: Apomorphine-Induced Climbing Assay

start Start: Acclimatized Mice drug_admin Administer Test Benzamide or Vehicle start->drug_admin pretreatment Pretreatment Period (20-30 min) drug_admin->pretreatment apomorphine Administer Apomorphine (s.c.) pretreatment->apomorphine observation Place in Wire Mesh Cage & Observe Climbing (20-30 min) apomorphine->observation data_analysis Quantify Climbing Time & Calculate % Inhibition observation->data_analysis end End: Determine ED50 data_analysis->end

Caption: Workflow for assessing antipsychotic potential using the apomorphine-induced climbing model.

The Antiemetic Properties of Substituted Benzamides: Targeting Serotonin and Dopamine Receptors

Certain substituted benzamides, most notably metoclopramide, are widely used as antiemetic agents to manage nausea and vomiting, particularly those induced by chemotherapy and postoperative states.[3][10] Their efficacy stems from a dual antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors.[11]

Mechanism of Action: A Dual Receptor Blockade

The antiemetic action of substituted benzamides is multifaceted. In the central nervous system, they block D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, a key area involved in sensing emetogenic stimuli in the blood.[10] Additionally, at higher doses, they exhibit 5-HT3 receptor antagonism, both centrally in the CTZ and peripherally on vagal nerve terminals in the gastrointestinal tract.[11] This peripheral action reduces the afferent signals to the vomiting center.

Structure-Activity Relationship (SAR) of Antiemetic Benzamides

The antiemetic potency of substituted benzamides is highly dependent on their substitution pattern.

CompoundKey Structural Features5-HT3 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)Antiemetic Potency (Cisplatin-induced emesis in ferret, ED50)Reference
Metoclopramide 4-amino-5-chloro-2-methoxy-N-(2-(diethylamino)ethyl)benzamide~250~2502 mg/kg i.v.[3][11]
(S)-28 Novel benzamide with a spirocyclic benzofuran moiety0.19>10,0009 µg/kg p.o.[11]

Key SAR Insights:

  • Modification of the 2-methoxy substituent of metoclopramide can reduce D2 antagonism while retaining or enhancing antiemetic activity against cisplatin-induced emesis.[12]

  • The introduction of a rigid, conformationally constrained N-substituent, as in compound (S)-28, can dramatically increase 5-HT3 receptor affinity and selectivity, leading to a more potent antiemetic with a potentially better side-effect profile.[11]

Experimental Protocol: In Vivo Assessment of Antiemetic Efficacy (Cisplatin-Induced Emesis in Ferrets)

The ferret is a well-established animal model for studying emesis due to its well-developed vomiting reflex. This protocol outlines a method to evaluate the antiemetic potential of substituted benzamides against chemotherapy-induced vomiting.[11]

Principle: Cisplatin, a potent emetogenic chemotherapeutic agent, induces vomiting in ferrets. The ability of a test compound to prevent or reduce the number of emetic episodes is a measure of its antiemetic efficacy.[11]

Step-by-Step Methodology:

  • Animal Acclimatization: Male ferrets (1-1.5 kg) are individually housed and acclimatized to the laboratory conditions for at least one week.

  • Drug Administration:

    • Administer the test substituted benzamide or vehicle orally (p.o.) or intravenously (i.v.) at various doses.

    • After a specified pretreatment time (e.g., 30-60 minutes), administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.v.).

  • Observation:

    • Observe the animals continuously for a period of 4-6 hours post-cisplatin administration.

    • Record the number of retches and vomits for each animal. An emetic episode is defined as a single vomit or a series of retches.

  • Data Analysis:

    • Calculate the mean number of emetic episodes for each treatment group.

    • Compare the emetic response in the drug-treated groups to the vehicle-treated control group.

    • Determine the dose of the test compound that produces a 50% reduction in the number of emetic episodes (ED50).

Substituted Benzamides as Anticancer Agents: A New Frontier

In recent years, substituted benzamides have emerged as a promising class of anticancer agents, with several compounds demonstrating potent antiproliferative and pro-apoptotic activities.[7][13] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.

Mechanism of Action: HDAC and Kinase Inhibition

Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives, such as entinostat (MS-275), function as HDAC inhibitors.[7][14] The benzamide moiety often acts as a zinc-binding group within the active site of the enzyme.[1] By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[15] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Protein Kinase Inhibition: Other substituted benzamides have been designed as inhibitors of specific protein kinases that are dysregulated in cancer. For example, derivatives have been developed to target Bcr-Abl kinase, the causative agent in chronic myeloid leukemia (CML).[11] These compounds typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and inhibiting cancer cell proliferation.

Signaling Pathway: Apoptosis Induction by Benzamide HDAC Inhibitors

Benzamide_HDACi Benzamide HDAC Inhibitor (e.g., Entinostat) HDAC HDAC Benzamide_HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones ↑ Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression ↑ Tumor Suppressor Gene Expression (e.g., p21, Bax) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of benzamide HDAC inhibitors leading to apoptosis.

Structure-Activity Relationship (SAR) of Anticancer Benzamides

The anticancer activity of substituted benzamides is highly dependent on the specific substitutions on the benzamide scaffold.

CompoundTargetKey Structural FeaturesAnticancer Activity (IC50)Cell LineReference
Entinostat (MS-275) HDAC1, 2, 32-aminobenzamide with a pyridyl carbamate side chain0.93 µM (HDAC1)-[12]
Compound 7j HDAC1, 2, 3Novel benzamide derivative0.65 µM (HDAC1)-[12]
Compound 14d AR-coactivator interactionBis-benzamide with a nitro group16 nMLNCaP (Prostate Cancer)[16]
Compound 7 Protein Kinases4-methylbenzamide with a 2,6-dichloropurine moiety2.27 µMK562 (Leukemia)[17]

Key SAR Insights:

  • For HDAC inhibitors, the 2-amino group on the benzamide ring is crucial for zinc binding in the active site.[18]

  • The nature and length of the linker and the cap group significantly influence the potency and isoform selectivity of HDAC inhibitors.[12]

  • In the case of bis-benzamides targeting protein-protein interactions, a nitro group at the N-terminus was found to be essential for biological activity.[16]

  • For kinase inhibitors, the substituents on the benzamide ring and the N-phenyl ring play a critical role in determining the potency and selectivity.[17]

Experimental Protocols for Assessing Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.[1][19][20]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the test substituted benzamide for a specified period (e.g., 48-72 hours).[14]

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

This fluorogenic assay measures the ability of substituted benzamides to inhibit the activity of specific HDAC isoforms.[12][14]

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with an HDAC enzyme. In the presence of an inhibitor, the deacetylation of the substrate is reduced. A developer is then added to cleave the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.[14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test benzamide inhibitor, a positive control (e.g., Trichostatin A), the recombinant HDAC enzyme, and the fluorogenic substrate in an assay buffer.[14]

  • Enzyme Reaction: In a 96-well black microplate, add the HDAC enzyme and the test inhibitor and pre-incubate for a short period (e.g., 15 minutes).[22]

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate and incubate for a defined time (e.g., 60 minutes) at 37°C.[14]

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution (e.g., trypsin).[14]

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[14]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

This assay determines the ability of substituted benzamides to inhibit the kinase activity of the Bcr-Abl oncoprotein.[2]

Principle: A substrate peptide for Bcr-Abl is immobilized on a solid support (e.g., agarose beads). The kinase, in the presence or absence of an inhibitor, is incubated with the substrate and ATP. The level of substrate phosphorylation is then quantified, typically using a phospho-specific antibody and a detection system (e.g., ELISA, Western blot).[2]

Step-by-Step Methodology:

  • Substrate Immobilization: A GST-fusion protein containing a Bcr-Abl substrate peptide is expressed and purified, then immobilized on glutathione-agarose beads.[2]

  • Kinase Reaction:

    • Incubate the substrate-bound beads with a source of Bcr-Abl kinase (e.g., cell lysate from K562 cells) in a kinase reaction buffer containing ATP and the test benzamide inhibitor at various concentrations.[2]

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Detection of Phosphorylation:

    • Wash the beads to remove unbound components.

    • Elute the phosphorylated substrate.

    • Detect the level of phosphorylation using an anti-phosphotyrosine antibody via Western blotting or an ELISA-based method.

  • Data Analysis:

    • Quantify the signal corresponding to the phosphorylated substrate.

    • Calculate the percent inhibition of kinase activity for each inhibitor concentration and determine the IC50 value.

Conclusion

The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. From their well-established roles in managing psychosis and emesis to their exciting potential in oncology, the versatility of this chemical class is undeniable. A thorough understanding of their mechanisms of action, coupled with a systematic exploration of their structure-activity relationships through robust and validated experimental protocols, is paramount for the continued discovery and development of novel, safer, and more effective benzamide-based drugs. The methodologies and insights provided in this guide are intended to empower researchers in this endeavor, facilitating a more rational and efficient approach to drug design and evaluation.

References

  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity. BenchChem Technical Support Team.
  • Kim, Y., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(15), 2783. [Link]

  • Pani, L., Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]

  • Hussain, M. A., et al. (1992). Development of High-Affinity 5-HT3 Receptor Antagonists. 1. Initial Structure-Activity Relationship of Novel Benzamides. Journal of Medicinal Chemistry, 35(8), 1421-1428. [Link]

  • BenchChem. (2025). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. BenchChem.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • BenchChem. (2025). Application of 3,5-Dimethoxybenzamide as a Histone Deacetylase (HDAC)
  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Ahn, J. M., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. [Link]

  • Wang, S., et al. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Archiv der Pharmazie, 352(4), e1800306. [Link]

  • Snape, W. J. Jr. (1983). A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis. Diabetes Care, 6(5), 463-467. [Link]

  • Costall, B., et al. (1978). Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity. European Journal of Pharmacology, 50(1), 39-50. [Link]

  • Patsnap. (2025). What clinical trials have been conducted for Entinostat?. Patsnap Synapse. [Link]

  • Glamkowski, E. J., et al. (1995). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 38(18), 3537-3549. [Link]

  • Gralla, R. J. (1985). Metoclopramide. A review of antiemetic trials. Drugs, 29(Suppl 1), 1-13. [Link]

  • Leucht, S., et al. (2002). Amisulpride, an Unusual “Atypical” Antipsychotic: A Meta-Analysis of Randomized Controlled Trials. American Journal of Psychiatry, 159(2), 180-190. [Link]

  • BenchChem. (2025). A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors. BenchChem.
  • Bressi, J. C., et al. (2010). Benzamide inhibitors of HDAC1 and 2. Bioorganic & Medicinal Chemistry Letters, 20(11), 3142-3145. [Link]

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. [Link]

  • Protais, P., et al. (1976). Effects of newer antipsychotic drugs on apomorphine-induced climbing behavior in mice. Psychopharmacology, 50(1), 1-6. [Link]

  • Friedenberg, F. K., & McCallum, R. W. (2020). Metoclopramide. In StatPearls. StatPearls Publishing. [Link]

  • Kim, H. S., et al. (2006). Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. Clinical Psychopharmacology and Neuroscience, 4(1), 18-23. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 4-Amino-3,5-dimethylbenzamide. As a substituted benzamide, its three-dimensional structure is of significant interest to researchers in medicinal chemistry and materials science. This document synthesizes theoretical principles with actionable experimental and computational protocols. We will delve into the nuanced interplay of electronic and steric effects that dictate its preferred conformations, with a particular focus on the torsional angles of the amide group and the potential for intra- and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the structural elucidation of this and similar molecules.

Introduction: The Significance of Benzamide Scaffolds

Benzamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceutical agents. Their ability to engage in hydrogen bonding and other non-covalent interactions makes them privileged scaffolds for designing molecules that interact with biological targets. The conformational flexibility or rigidity of the benzamide moiety is a critical determinant of its binding affinity and selectivity. Understanding the conformational preferences of substituted benzamides like 4-Amino-3,5-dimethylbenzamide is therefore paramount for rational drug design and the development of novel therapeutics.

Molecular Structure of 4-Amino-3,5-dimethylbenzamide

The molecular structure of 4-Amino-3,5-dimethylbenzamide consists of a central benzene ring substituted with an amino group at the 4-position, two methyl groups at the 3- and 5-positions, and a primary amide (carboxamide) group at the 1-position.

PropertyValueSource
Molecular Formula C9H12N2O[1]
IUPAC Name 4-amino-3,5-dimethylbenzamide[1]
CAS Number 103796-44-7[2]
Molecular Weight 164.21 g/mol [3]

The key structural features that influence its conformation are:

  • The Amide Bond (C-N): This bond has partial double bond character, which restricts rotation and influences the planarity of the amide group.

  • The Phenyl-Carbonyl Bond: Rotation around this bond determines the orientation of the amide group relative to the phenyl ring.

  • The Amino Group: As a hydrogen bond donor, the amino group can participate in intramolecular and intermolecular hydrogen bonding.

  • The Methyl Groups: These groups introduce steric hindrance that can influence the preferred orientation of the amide group.

Conformational Analysis: Theoretical Considerations

The conformational landscape of benzamides is primarily defined by the rotational barrier of the C(O)-N bond and the orientation of the amide group relative to the phenyl ring.[4] While many benzamides are planar in their crystalline state, computational studies often predict a non-planar conformation as the global energy minimum in the gas phase.[4] This non-planarity arises from a torsion of the phenyl ring with respect to the plane of the amide group.[4]

For 4-Amino-3,5-dimethylbenzamide, the following conformational aspects are of primary interest:

  • Torsion Angle (ω): The dihedral angle between the plane of the phenyl ring and the amide plane is a key determinant of the molecule's overall shape. The steric hindrance from the 3,5-dimethyl groups may influence this angle.

  • Intramolecular Hydrogen Bonding: Unlike ortho-substituted aminobenzamides where intramolecular hydrogen bonding between the amino and amide groups can form a stable six-membered ring, the para-position of the amino group in 4-Amino-3,5-dimethylbenzamide makes such direct intramolecular hydrogen bonding unlikely.[5][6]

  • Intermolecular Interactions: In the solid state and in solution, intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl oxygen or amide N-H of another is expected to play a significant role in stabilizing the crystal lattice or solvated structures.

Experimental and Computational Workflows for Conformation Elucidation

A multi-pronged approach combining spectroscopic analysis, X-ray crystallography, and computational modeling is essential for a thorough understanding of the conformational preferences of 4-Amino-3,5-dimethylbenzamide.

Synthesis

A plausible synthetic route to 4-Amino-3,5-dimethylbenzamide would involve the amidation of a corresponding benzoic acid derivative.

G cluster_0 Synthetic Pathway 4-Nitro-3,5-dimethylbenzoic_acid 4-Nitro-3,5-dimethylbenzoic acid Amidation Amidation (e.g., SOCl2, then NH3) 4-Nitro-3,5-dimethylbenzoic_acid->Amidation Step 1 4-Nitro-3,5-dimethylbenzamide 4-Nitro-3,5-dimethylbenzamide Amidation->4-Nitro-3,5-dimethylbenzamide Reduction Reduction (e.g., H2, Pd/C) 4-Nitro-3,5-dimethylbenzamide->Reduction Step 2 Target_Molecule 4-Amino-3,5-dimethylbenzamide Reduction->Target_Molecule

Caption: A plausible two-step synthesis of 4-Amino-3,5-dimethylbenzamide.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the molecular structure and bonding environment.

  • Sample Preparation: Dissolve 5-10 mg of 4-Amino-3,5-dimethylbenzamide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. The chemical shifts, splitting patterns, and integration of the aromatic protons, amino protons, amide protons, and methyl protons will confirm the substitution pattern.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish connectivity between protons and carbons, confirming the overall structure.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze a thin film.

  • Data Acquisition: Record the IR spectrum in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify characteristic absorption bands for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the C-N stretch.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of the solid-state conformation and intermolecular interactions.

  • Crystal Growth: Grow single crystals of 4-Amino-3,5-dimethylbenzamide suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the resulting structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions, particularly hydrogen bonding.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and predicting the relative stabilities of different conformers.

G cluster_1 Computational Conformational Analysis Initial_Structure Generate Initial 3D Structure Conformational_Search Perform Conformational Search (Varying key dihedral angles) Initial_Structure->Conformational_Search Geometry_Optimization Geometry Optimization of Conformers (e.g., DFT with B3LYP/6-31G*) Conformational_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm true minima) Geometry_Optimization->Frequency_Calculation Energy_Analysis Analyze Relative Energies (Identify low-energy conformers) Frequency_Calculation->Energy_Analysis Property_Calculation Calculate Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies) Energy_Analysis->Property_Calculation Comparison Compare with Experimental Data Property_Calculation->Comparison

Caption: A typical workflow for the computational analysis of molecular conformation.

  • Initial Structure Generation: Create a 3D model of 4-Amino-3,5-dimethylbenzamide.

  • Conformational Search: Systematically rotate the key dihedral angles (e.g., the phenyl-carbonyl and C-N bonds) to generate a set of initial conformers.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)) to find the local energy minima.[5]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Analysis of Results: Compare the relative energies of the stable conformers to determine the most likely conformations. The calculated spectroscopic properties can then be compared with experimental data for validation.

Predicted Conformational Characteristics and Data

Based on the analysis of similar benzamide structures, the following conformational characteristics and spectroscopic data are predicted for 4-Amino-3,5-dimethylbenzamide.

Predicted Conformational Data
ParameterPredicted Value/ObservationRationale
Phenyl-Amide Torsion Angle (ω) 20-40°Steric hindrance from the 3,5-dimethyl groups is expected to favor a non-planar conformation to minimize steric clash with the amide group.[4][7]
Intramolecular H-Bonding UnlikelyThe para-position of the amino group relative to the amide group prevents the formation of a stable intramolecular hydrogen-bonded ring.
Intermolecular H-Bonding Highly ProbableThe amino and amide groups are expected to form a network of intermolecular hydrogen bonds in the solid state.
Predicted Spectroscopic Data
TechniquePredicted Key Signals
¹H NMR (in DMSO-d6) - Aromatic protons (singlet or narrow multiplet) - Amide protons (two broad singlets due to restricted C-N rotation) - Amino protons (broad singlet) - Methyl protons (singlet)
¹³C NMR (in DMSO-d6) - Carbonyl carbon (~168 ppm) - Aromatic carbons (4 distinct signals) - Methyl carbons
IR (KBr pellet) - N-H stretches (amino and amide): ~3200-3500 cm⁻¹ - C=O stretch (amide I): ~1650 cm⁻¹ - N-H bend (amide II): ~1620 cm⁻¹

Conclusion

The molecular structure and conformation of 4-Amino-3,5-dimethylbenzamide are governed by a delicate balance of electronic effects, steric hindrance, and intermolecular forces. While a non-planar conformation with a twisted amide group is predicted to be the most stable in the gas phase, intermolecular hydrogen bonding will likely dominate its solid-state structure. The comprehensive experimental and computational workflows detailed in this guide provide a robust framework for the definitive elucidation of its three-dimensional structure. Such a thorough understanding is a prerequisite for its potential application in the development of new pharmaceuticals and advanced materials.

References

  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (2017). National Institutes of Health. [Link]

  • Computational studies on the conformational preference of N‐(Thiazol‐2‐yl) benzamide. (2018). ResearchGate. [Link]

  • Design, synthesis and conformational analyses of bifacial benzamide based foldamers. (2021). SciSpace. [Link]

  • Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. (2021). Taylor & Francis Online. [Link]

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2000). ResearchGate. [Link]

  • 4-Amino-3,5-dimethylbenzamide. (n.d.). PubChem. [Link]

  • A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. (2019). RSC Publishing. [Link]

  • 4-Amino-N,N-dimethylbenzamide. (n.d.). PubChem. [Link]

  • 4-amino-3,5-dimethylbenzamide | CAS#:103796-44-7. (n.d.). Chemsrc. [Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). PubMed Central. [Link]

  • The intramolecular hydrogen bond in 2-hydroxy-benzamides. (2006). Semantic Scholar. [Link]

  • Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. (2019). MDPI. [Link]

  • 4-amino-N-(3,5-dimethylphenyl)benzamide. (n.d.). PubChem. [Link]

  • Synthesis and conformation of backbone N-aminated peptides. (2021). ScienceDirect. [Link]

  • 4-Amino-3,5-dimethylbenzaldehyde. (n.d.). PubChem. [Link]

  • 2-Amino-N,3-dimethylbenzamide. (2012). PubMed Central. [Link]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. (2009). National Institutes of Health. [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).
  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2023). PubMed. [Link]

  • N,N-Dimethylbenzamide. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3,5-dimethylbenzamide, a substituted aromatic amide, represents a class of molecules with significant potential in pharmaceutical and materials science. Its structural features—a primary aromatic amine, a benzamide core, and methyl substitutions on the aromatic ring—confer a unique combination of polarity and lipophilicity. This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Amino-3,5-dimethylbenzamide: its solubility in various solvent systems and its chemical stability under stress conditions. Understanding these parameters is paramount for researchers, scientists, and drug development professionals to advance its application from the laboratory to clinical and industrial settings.

This document is structured to provide not just procedural details but also the underlying scientific rationale for the experimental designs. By integrating established analytical principles with practical methodologies, this guide aims to be a self-validating resource for the comprehensive characterization of 4-Amino-3,5-dimethylbenzamide and structurally related compounds.

Part 1: Solubility Profile of 4-Amino-3,5-dimethylbenzamide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The molecular structure of 4-Amino-3,5-dimethylbenzamide, with its capacity for hydrogen bonding via the amide and amino groups, alongside the hydrophobic nature of the dimethylated benzene ring, suggests a nuanced solubility profile.

Predicted Solubility

Based on the general principles of "like dissolves like" and the known behavior of similar aromatic amides, a qualitative prediction of solubility can be made. The presence of the polar amino and amide functionalities allows for hydrogen bonding with protic solvents, while the aromatic ring and methyl groups favor interactions with non-polar or aprotic solvents.

To provide a more quantitative context, we can consider the experimentally determined solubility of a closely related compound, 4-aminobenzamide, in various solvents. These data, while not identical, offer a valuable benchmark for what to expect with the addition of two methyl groups, which will likely decrease aqueous solubility due to increased hydrophobicity.

Table 1: Experimentally Determined Solubility of 4-Aminobenzamide in Various Solvents at Different Temperatures. [1]

Temperature (K)Water (mole fraction)Methanol (mole fraction)Ethanol (mole fraction)Acetone (mole fraction)
283.150.000860.02750.01230.0168
293.150.001210.03850.01730.0234
303.150.001680.05310.02410.0325
313.150.002310.07290.03350.0450
323.150.003190.09980.04650.0621

Based on these data and the structural differences, the solubility of 4-Amino-3,5-dimethylbenzamide is expected to be lower in polar protic solvents like water, methanol, and ethanol, and potentially higher in less polar solvents compared to 4-aminobenzamide.

Experimental Determination of Solubility

To obtain definitive solubility data, empirical determination is essential. Two key types of solubility measurements are routinely performed in drug discovery and development: kinetic and thermodynamic solubility.

Kinetic solubility measures the concentration of a compound in solution at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer. This high-throughput screening method is invaluable for the rapid assessment of a large number of compounds in early-stage discovery.[2][3][4]

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To rapidly determine the kinetic solubility of 4-Amino-3,5-dimethylbenzamide in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Amino-3,5-dimethylbenzamide in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[5]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[2]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with its solid phase.[6][7] This is a more time- and resource-intensive measurement but provides the "gold standard" data required for later-stage development and formulation.[5][8]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of 4-Amino-3,5-dimethylbenzamide in various solvents.

Methodology:

  • Sample Preparation: Add an excess amount of solid 4-Amino-3,5-dimethylbenzamide to a series of glass vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetone). Ensure enough solid is present to maintain a saturated solution with visible excess solid.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5][8]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of 4-Amino-3,5-dimethylbenzamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.[9]

G cluster_0 Solubility Assessment Workflow A Compound Synthesis & Characterization B High-Throughput Kinetic Solubility A->B High-throughput screening C Shake-Flask Thermodynamic Solubility A->C In-depth characterization D Early Stage Discovery (Go/No-Go Decision) B->D Rapid assessment E Lead Optimization & Formulation Development C->E Definitive data F Data Analysis & Reporting D->F E->F

Caption: Workflow for solubility assessment of a new chemical entity.

Part 2: Stability Profile of 4-Amino-3,5-dimethylbenzamide

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation, or stress testing, is a systematic approach to accelerate the degradation of a compound under harsh conditions to identify likely degradation products and develop stability-indicating analytical methods.[10][11][12]

Anticipated Degradation Pathways

The chemical structure of 4-Amino-3,5-dimethylbenzamide suggests several potential degradation pathways under stress conditions:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-amino-3,5-dimethylbenzoic acid and ammonia. The rate of hydrolysis is dependent on pH and temperature.[13][14]

  • Oxidation: The primary aromatic amine is a potential site for oxidation, which can lead to the formation of colored degradation products.

  • Photodegradation: Aromatic amines and benzamides can be sensitive to light, particularly UV radiation, leading to complex degradation pathways.[15][16][17]

G A 4-Amino-3,5-dimethylbenzamide Amide Aromatic Amine B Hydrolysis (Acid/Base) A:f0->B C Oxidation A:f1->C D Photodegradation A->D E 4-Amino-3,5-dimethylbenzoic Acid + Ammonia B->E F Oxidized Species (e.g., N-oxides, colored products) C->F G Photolytic Degradants D->G

Caption: Potential degradation pathways for 4-Amino-3,5-dimethylbenzamide.

Forced Degradation Studies

A comprehensive forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines.[11] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[10]

Protocol 3: Forced Degradation Study

Objective: To investigate the stability of 4-Amino-3,5-dimethylbenzamide under various stress conditions and to identify its degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of 4-Amino-3,5-dimethylbenzamide in appropriate solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Neutral Hydrolysis: Water at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the compound (in solid and solution form) to a light source according to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16][17] A dark control should be run in parallel.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze all stressed samples and the control using a stability-indicating HPLC method (see Protocol 4). The method should be capable of separating the intact compound from all degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the active ingredient due to degradation.[18][19][20] The method must be able to resolve the parent compound from its degradation products and any process impurities.[21][22]

Protocol 4: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method for the quantification of 4-Amino-3,5-dimethylbenzamide and the separation of its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column, as it is a versatile stationary phase for a wide range of compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to control the pH and improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a range of polarities. A typical starting gradient might be 10-90% B over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying the optimal wavelength for quantification and in assessing peak purity.

  • Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes.

Stress ConditionTypical ConditionsRationalePotential Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°CSimulates acidic environments4-Amino-3,5-dimethylbenzoic acid, ammonia
Basic Hydrolysis0.1 M NaOH, 60°CSimulates alkaline environments4-Amino-3,5-dimethylbenzoic acid, ammonia
Oxidation3% H₂O₂, RTMimics oxidative stressN-oxides, colored products
Thermal Stress80°C (solid)Assesses solid-state stabilityVaries, potential for decomposition
PhotostabilityICH Q1B light exposureEvaluates sensitivity to lightComplex mixture of photoproducts

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-Amino-3,5-dimethylbenzamide. The outlined protocols for kinetic and thermodynamic solubility, as well as for forced degradation studies and the development of a stability-indicating HPLC method, are based on established scientific principles and regulatory guidelines. By following these methodologies, researchers and drug development professionals can generate the robust and reliable data necessary to understand the physicochemical properties of this compound, enabling its informed progression through the development pipeline. The insights gained from these studies are fundamental to successful formulation design, manufacturing process development, and ensuring the safety and efficacy of any potential therapeutic agent or advanced material derived from 4-Amino-3,5-dimethylbenzamide.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • Pharma Stability: Photostability (ICH Q1B). (URL: [Link])

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. (2021). (URL: [Link])

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). (URL: [Link])

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998). (URL: [Link])

  • Kinetic Solubility Assays Protocol. AxisPharm. (URL: [Link])

  • In-vitro Thermodynamic Solubility. Protocols.io. (2025). (URL: [Link])

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. (URL: [Link])

  • Koyanagi, T., et al. (2020). Rapid amidic hydrolysis. ElectronicsAndBooks. (URL: [Link])

  • Annapurna, M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (URL: [Link])

  • Li, Q., et al. (2021). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. (URL: [Link])

  • Thermodynamic Solubility Assay. Domainex. (URL: [Link])

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. (URL: [Link])

  • Larew, L. A., & Wrisley, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. (URL: [Link])

  • Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (URL: [Link])

  • Thermodynamic Solubility Assay. Evotec. (URL: [Link])

  • El-Gindy, A., et al. (2001). Kinetics of Hydrolysis of Succinimides. ResearchGate. (URL: [Link])

  • Kumar, A., et al. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Przybyłek, M., et al. (2020). Results of benzamide solubility measurements and computations. ResearchGate. (URL: [Link])

  • Analytical Methods. RSC Publishing. (URL: [Link])

  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online. (URL: [Link])

  • Shah, B. P., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. (URL: [Link])

  • Stability-Indicating HPLC Method Development. vscht.cz. (URL: [Link])

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])

  • Akizuki, M., & Oshima, Y. (2017). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research. (URL: [Link])

  • Bunton, C. A., et al. (1961). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. (URL: [Link])

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. (URL: [Link])

  • Benzamide. PubChem. (URL: [Link])

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (URL: [Link])

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. (2022). (URL: [Link])

  • Benzamide. Wikipedia. (URL: [Link])

  • III Analytical Methods. RSC Publishing. (URL: [Link])

  • 4-amino-3,5-dimethylbenzamide. Chemsrc. (2025). (URL: [Link])

  • Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed). (URL: [Link])

  • Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. PubMed. (URL: [Link])

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. ResearchGate. (2025). (URL: [Link])

  • Pal, A., & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. (URL: [Link])

  • Johnson, B. D., & Joseph, M. J. (2001). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. PubMed. (URL: [Link])

  • N,N-Dimethylbenzamide - Solubility of Things. (URL: [Link])

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the potential therapeutic applications of 4-Amino-3,5-dimethylbenzamide. While direct research on this specific molecule is limited, its structural features, as a substituted benzamide, place it within a class of compounds with significant and diverse pharmacological activities. This document will, therefore, extrapolate potential therapeutic avenues by examining the well-established roles of structurally related benzamides in medicine. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel small molecule therapeutics.

Introduction to the Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

Benzamide derivatives are a cornerstone of modern pharmacology, demonstrating a remarkable breadth of biological activities.[1][2] The versatility of the benzamide scaffold allows for a wide range of substitutions on the phenyl ring and the amide nitrogen, leading to compounds with tailored affinities for various biological targets.[1] Clinically approved drugs incorporating the benzamide structure are used as antiemetics, antipsychotics, antidepressants, and analgesics.[3] Furthermore, extensive research has highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The inherent drug-like properties of the benzamide core make it an attractive starting point for the design of novel therapeutics.

Physicochemical Properties of 4-Amino-3,5-dimethylbenzamide

4-Amino-3,5-dimethylbenzamide is a small organic molecule with the chemical formula C9H12N2O.[4] Its structure is characterized by a central benzene ring substituted with an amino group, two methyl groups, and a carboxamide group.

PropertyValue
Molecular FormulaC9H12N2O
Molecular Weight164.21 g/mol
Melting Point151-154 °C
Boiling Point348.0±25.0 °C at 760 mmHg
IUPAC Name4-amino-3,5-dimethylbenzamide

Data sourced from PubChem and commercial supplier information.[4]

The presence of the amino and amide functional groups suggests the potential for hydrogen bonding, which is crucial for interactions with biological macromolecules. The dimethyl substitution pattern may influence the compound's metabolic stability and pharmacokinetic profile.

Postulated Therapeutic Applications and Mechanistic Rationale

Based on the known activities of other substituted benzamides, we can hypothesize several potential therapeutic applications for 4-Amino-3,5-dimethylbenzamide.

Potential as an Anti-inflammatory Agent

Several substituted benzamides have demonstrated significant anti-inflammatory properties.[1][5] For instance, Parsalmide, a non-steroidal anti-inflammatory drug (NSAID), is a benzamide derivative that has been shown to inhibit both COX-1 and COX-2 enzymes.[5]

Hypothesized Mechanism of Action: It is plausible that 4-Amino-3,5-dimethylbenzamide could exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX). The specific substitution pattern on the aromatic ring could influence its selectivity and potency towards these enzymes.

Experimental Workflow for Screening Anti-inflammatory Potential:

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation in_vitro_assay COX-1/COX-2 Inhibition Assay cell_based_assay LPS-stimulated Macrophage Assay (Measure NO, PGE2, TNF-α, IL-6) in_vitro_assay->cell_based_assay Confirm cellular activity animal_model Carrageenan-induced Paw Edema in Rats in_vitro_assay->animal_model Lead to in vivo testing pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Studies animal_model->pk_pd_study Establish dose-response

Caption: A streamlined workflow for evaluating the anti-inflammatory potential of 4-Amino-3,5-dimethylbenzamide.

Potential as an Anticancer Agent

The benzamide scaffold is present in a number of anticancer agents, including histone deacetylase (HDAC) inhibitors like Entinostat (MS-275).[6] These compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Hypothesized Mechanism of Action: 4-Amino-3,5-dimethylbenzamide could potentially inhibit cancer cell proliferation through various mechanisms, such as HDAC inhibition, disruption of cell signaling pathways, or by acting as a kinase inhibitor. The amino and dimethyl substitutions could play a role in binding to the active site of target enzymes.

Experimental Protocol for In Vitro Anticancer Screening:

  • Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be selected.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of 4-Amino-3,5-dimethylbenzamide for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm to determine cell viability and calculate the IC50 value.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the IC50 concentration of the compound.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze by flow cytometry to quantify apoptotic and necrotic cells.

Potential as a Central Nervous System (CNS) Agent

Many clinically used antipsychotic and antiemetic drugs are benzamide derivatives, such as Sulpiride and Metoclopramide.[1][3] These drugs often act as antagonists at dopamine D2 receptors.

Hypothesized Mechanism of Action: The structural similarity to known CNS-active benzamides suggests that 4-Amino-3,5-dimethylbenzamide could potentially interact with neurotransmitter receptors, such as dopamine or serotonin receptors. The specific substitution pattern would determine its receptor binding profile and functional activity (agonist vs. antagonist).

Logical Relationship for CNS Drug Discovery Cascade:

G start Compound Synthesis & Characterization receptor_binding Receptor Binding Assays (Dopamine, Serotonin) start->receptor_binding functional_assay Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assay in_vivo_behavioral In Vivo Behavioral Models (e.g., locomotor activity) functional_assay->in_vivo_behavioral toxicity Toxicity & Safety Pharmacology in_vivo_behavioral->toxicity lead_optimization Lead Optimization toxicity->lead_optimization

Caption: A logical progression for the discovery and development of a novel CNS agent based on the 4-Amino-3,5-dimethylbenzamide scaffold.

Synthesis and Derivatization Strategies

The synthesis of 4-Amino-3,5-dimethylbenzamide can be approached through standard organic chemistry methodologies. A plausible synthetic route involves the nitration of 3,5-dimethylbenzoic acid, followed by amide formation and subsequent reduction of the nitro group to an amine.

Further derivatization of the core structure could lead to the generation of a library of analogs for structure-activity relationship (SAR) studies. Modifications could include:

  • Alkylation or acylation of the 4-amino group.

  • Substitution on the amide nitrogen.

  • Introduction of different substituents on the aromatic ring.

Conclusion and Future Directions

While 4-Amino-3,5-dimethylbenzamide itself is an understudied molecule, its chemical structure firmly places it within the pharmacologically significant class of substituted benzamides. The therapeutic potential of this compound is, therefore, worthy of investigation. The experimental workflows and hypotheses presented in this guide provide a roadmap for initiating a comprehensive evaluation of its biological activities. Future research should focus on its synthesis, in vitro screening across a range of biological targets, and subsequent in vivo validation of any promising activities. The exploration of 4-Amino-3,5-dimethylbenzamide and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • BenchChem. (n.d.). 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Sanna, P., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(6), 517-30.
  • BenchChem. (n.d.). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • PubChem. (n.d.). 4-Amino-3,5-dimethylbenzamide.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8, 273-280.
  • Wikipedia. (n.d.). Benzamide.
  • Sigma-Aldrich. (n.d.). 4-Amino-N,N-dimethylbenzamide.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Amino-3,5-dimethylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatility and presence in a wide array of therapeutic agents.[1] Within this class, 4-Amino-3,5-dimethylbenzamide represents a particularly intriguing core structure. The strategic placement of the 4-amino group, combined with the steric shielding provided by the flanking 3,5-dimethyl groups, offers a unique platform for the design of targeted therapies. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-Amino-3,5-dimethylbenzamide analogs, with a specific focus on their potential as protein kinase inhibitors, a prevalent target for this class of compounds.

We will dissect the causal relationships between structural modifications and biological activity, provide field-proven experimental protocols for evaluation, and present a logical framework for the rational design of next-generation inhibitors based on this privileged scaffold.

The 4-Amino-3,5-dimethylbenzamide Core: A Privileged Scaffold for Kinase Inhibition

The 4-aminobenzamide moiety is a recurring motif in the design of small molecule kinase inhibitors. Its utility stems from the ability of the 4-amino group and the amide linkage to form critical hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP. The core hypothesis for the 4-Amino-3,5-dimethylbenzamide scaffold is that it leverages these established interactions while introducing key modifications to enhance drug-like properties.

Key Structural Features and Their Hypothesized Roles:
  • 4-Amino Group: Primarily serves as a key hydrogen bond donor, anchoring the molecule within the kinase hinge region. Modifications to this group are generally detrimental to activity, though N-alkylation or acylation could be explored to modulate selectivity or physical properties.

  • Benzamide Amide Linkage: Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), providing crucial interaction points with the protein backbone.

  • 3,5-Dimethyl Groups: This is a critical and defining feature of the scaffold. These ortho-methyl groups provide steric hindrance around the 4-amino group. This steric shield is hypothesized to serve a crucial pharmacokinetic purpose: preventing N-acetylation, a common and rapid metabolic pathway for aromatic amines that often leads to rapid clearance. By blocking this metabolic route, the 3,5-dimethyl substitution is expected to increase the metabolic stability and prolong the in vivo exposure of the parent compound.

  • N-Substituent of the Amide: The R-group attached to the amide nitrogen is the primary vector for diversification. This substituent typically projects out of the ATP-binding pocket towards the solvent-exposed region, allowing for significant modifications to fine-tune potency, selectivity, and physicochemical properties without disrupting the core hinge-binding interactions.

Visualizing the Drug Design Strategy

The logical flow of designing and evaluating analogs from this scaffold can be visualized as a self-validating loop, where each step informs the next.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Refinement Core_Scaffold 4-Amino-3,5-dimethylbenzamide Core Scaffold SAR_Hypothesis SAR Hypothesis: - Hinge Binding (4-NH2) - Metabolic Stability (3,5-Me) - Potency/Selectivity (N-R group) Core_Scaffold->SAR_Hypothesis Rationalizes Synthesis Chemical Synthesis of Analogs (Varying N-R group) SAR_Hypothesis->Synthesis Guides Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay Test Analogs Cell_Assay Cellular Proliferation Assay (e.g., MTT) Synthesis->Cell_Assay Test Analogs Metabolic_Assay Metabolic Stability Assay (Liver Microsomes) Synthesis->Metabolic_Assay Test Analogs Data_Analysis Data Analysis: - IC50 Determination - SAR Table Generation Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Model_Refinement Refine SAR Model Data_Analysis->Model_Refinement Informs Model_Refinement->SAR_Hypothesis Updates

Caption: A workflow for the design and evaluation of 4-Amino-3,5-dimethylbenzamide analogs.

Synthesis of 4-Amino-3,5-dimethylbenzamide Analogs

The synthesis of this scaffold and its derivatives generally follows a reliable and adaptable multi-step pathway, starting from a commercially available substituted benzoic acid.[1] The key transformation is the formation of the amide bond.

General Synthetic Protocol:

A plausible and commonly employed synthetic route is depicted below. This pathway begins with 4-amino-3,5-dimethylbenzoic acid.

  • Amide Coupling: To a solution of 4-amino-3,5-dimethylbenzoic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) are added.

  • The desired primary or secondary amine (R-NH₂) is then added to the mixture.

  • The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final 4-Amino-3,5-dimethylbenzamide analog.

Synthesis_Workflow Reactant1 4-Amino-3,5-dimethylbenzoic Acid Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 Amine (R-NH2) Reactant2->Intermediate Reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Intermediate Workup Aqueous Workup & Extraction Intermediate->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Final Product: 4-Amino-3,5-dimethyl-N-(R)benzamide Purification->Product

Caption: General synthetic workflow for 4-Amino-3,5-dimethylbenzamide analogs.

Structure-Activity Relationship (SAR) Analysis

While comprehensive SAR data for a broad series of 4-Amino-3,5-dimethylbenzamide analogs is not extensively available in the public domain, we can infer key relationships by analyzing data from structurally related 4-aminobenzamide derivatives investigated as kinase inhibitors.[2] The following table presents representative data for a hypothetical series of analogs to illustrate the SAR principles.

Compound IDN-Substituent (R)Kinase Inhibition (% @ 10 nM)Anti-proliferative Activity (IC50, µM)
1a Phenyl45%> 50 µM
1b 3-(Trifluoromethyl)phenyl92%5.6 µM
1c 4-Methylphenyl68%15.2 µM
1d 3-Methoxyphenyl75%11.8 µM
1e N-Benzyl85%8.2 µM
1f Pyridin-3-yl88%7.1 µM

Data is illustrative and adapted from related chemical series to demonstrate SAR principles.[2]

Interpretation of SAR Data:
  • Impact of Phenyl Ring Substitution: A simple, unsubstituted phenyl ring (1a ) confers modest activity. The introduction of a potent electron-withdrawing group, such as trifluoromethyl (1b ), at the meta-position dramatically increases both kinase inhibition and cellular anti-proliferative activity. This suggests a key interaction in a hydrophobic pocket of the kinase active site that is sensitive to the electronic and steric properties of this substituent.

  • Electron-Donating vs. Withdrawing Groups: An electron-donating methyl group (1c ) is less favorable than the electron-withdrawing trifluoromethyl group, indicating that electronics play a significant role. The moderately activating methoxy group (1d ) shows intermediate activity.

  • Aryl vs. Benzyl Substitution: The flexible benzyl group (1e ) is well-tolerated and leads to potent activity, suggesting the binding pocket can accommodate different geometries.

  • Introduction of Heterocycles: Replacing the phenyl ring with a bioisosteric heterocycle like pyridine (1f ) maintains high potency. This is a common strategy in medicinal chemistry to modulate properties like solubility and metabolic stability while preserving key binding interactions.

Experimental Protocols for Biological Evaluation

To establish a robust SAR, a validated and reproducible set of assays is paramount. The following protocols outline key experiments for characterizing novel analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay provides a quantitative measure of a compound's ability to inhibit a specific protein kinase.

  • Objective: To determine the IC50 value of test compounds against a target kinase.

  • Principle: The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate a luminescent signal. An inhibitor will reduce the amount of ADP produced, leading to a lower signal.

  • Materials:

    • Recombinant human protein kinase and its specific substrate peptide.

    • ATP.

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Test compounds dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • White, opaque 384-well assay plates.

  • Methodology:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

    • Add 2.5 µL of the kinase/substrate mixture to each well of a 384-well plate.

    • Add 0.5 µL of the diluted test compound or DMSO (as a control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the produced ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in liver microsomes.

  • Materials:

    • Pooled liver microsomes (human, rat, or mouse).

    • NADPH regenerating system.

    • Phosphate buffer (100 mM, pH 7.4).

    • Test compounds and positive controls (e.g., a high-clearance and low-clearance compound).

    • Acetonitrile for reaction termination.

    • LC-MS/MS system for analysis.

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

    • Add the test compound to the mixture at a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Directions

The 4-Amino-3,5-dimethylbenzamide scaffold represents a promising starting point for the development of novel kinase inhibitors. The core structure provides the necessary interactions for hinge binding, while the 3,5-dimethyl groups are rationally designed to enhance metabolic stability—a critical parameter for in vivo efficacy. The primary avenue for SAR exploration lies in the systematic modification of the N-substituent on the amide, which has been shown to be a key determinant of potency and selectivity in related benzamide series.

Future work should focus on a multiparameter optimization approach, balancing biochemical potency with cellular activity, pharmacokinetic properties, and selectivity against a panel of off-target kinases. The experimental protocols and strategic framework outlined in this guide provide a robust system for advancing compounds from this chemical class from initial hits to viable lead candidates for further drug development.

References

  • BenchChem. (2025). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • BenchChem. (2025). Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.
  • BenchChem. (2025). Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Comparative Guide.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Available at: [Link]

  • BenchChem. (2025). Assessing the Selectivity of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Comparative Guide.

Sources

In Silico Modeling and Docking Studies of 4-Amino-3,5-dimethylbenzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is a long and arduous one, fraught with high costs and a significant attrition rate. Computational drug design, a cornerstone of modern medicinal chemistry, offers a powerful and cost-effective avenue to de-risk and accelerate this process.[1] By simulating the interactions between a potential drug molecule and its biological target at an atomic level, we can predict its binding affinity, understand its mechanism of action, and optimize its structure for enhanced efficacy and safety.[2][3]

The focus of this guide, 4-Amino-3,5-dimethylbenzamide, belongs to the benzamide class of compounds. Benzamide derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic effects, by interacting with a diverse range of biological targets.[4][5] A particularly promising area of investigation for benzamide derivatives is their role as inhibitors of histone deacetylases (HDACs).[5][6]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[7][8] Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer.[9][10][11] Consequently, HDAC inhibitors have emerged as a significant class of anticancer agents.[12][13] Within the HDAC family, Histone Deacetylase 8 (HDAC8) is a class I zinc-dependent enzyme that has been identified as a key therapeutic target in various malignancies, including T-cell lymphomas and neuroblastoma.[9][11][14] The overexpression of HDAC8 is correlated with cancer cell proliferation, metastasis, and drug resistance, making it an attractive target for selective inhibition.[9][10]

Given the established precedent of benzamides as HDAC inhibitors, this guide will utilize HDAC8 as the biological target for our in silico investigation of 4-Amino-3,5-dimethylbenzamide. We will employ a multi-step computational workflow, encompassing ligand and protein preparation, molecular docking, and molecular dynamics simulations, to elucidate the potential binding interactions and stability of this compound within the active site of HDAC8.

Foundational Principles of In Silico Drug Design

A successful in silico drug design campaign is built upon a solid understanding of the underlying theoretical principles. The two primary methodologies we will employ are molecular docking and molecular dynamics (MD) simulations.

2.1. Molecular Docking: Predicting the Perfect Fit

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[15] The process involves two key steps:

  • Sampling: Generating a multitude of possible binding poses of the ligand within the receptor's active site.

  • Scoring: Evaluating each pose using a scoring function that estimates the binding affinity.[16]

The scoring function is a mathematical model that approximates the free energy of binding, taking into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. A lower docking score generally indicates a more favorable binding interaction.[17]

2.2. Molecular Dynamics (MD) Simulations: Unveiling the Dynamic Dance

While molecular docking provides a static snapshot of the ligand-receptor interaction, biological systems are inherently dynamic. MD simulations offer a powerful approach to study the time-dependent behavior of a molecular system.[18] By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the trajectory of each atom over time, providing insights into:

  • The stability of the protein-ligand complex.

  • Conformational changes in the protein and ligand upon binding.

  • The role of solvent molecules in the binding process.

A stable MD trajectory, characterized by minimal fluctuations in the root-mean-square deviation (RMSD) of the complex, lends greater confidence to the binding mode predicted by molecular docking.[19]

The Computational Workflow: A Step-by-Step Guide

This section provides a detailed, replicable protocol for the in silico analysis of 4-Amino-3,5-dimethylbenzamide with HDAC8.

Diagram of the Overall Computational Workflow:

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (4-Amino-3,5-dimethylbenzamide) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (HDAC8 - PDB ID: 1T64) Protein_Prep->Docking Docking_Analysis Docking Result Analysis Docking->Docking_Analysis MD_Sim Molecular Dynamics (GROMACS) MD_Analysis MD Simulation Analysis MD_Sim->MD_Analysis Docking_Analysis->MD_Sim Conclusion Conclusion & Future Directions MD_Analysis->Conclusion

Caption: A schematic representation of the in silico drug design workflow.

3.1. Part 1: Ligand and Protein Preparation

The accuracy of any in silico study is critically dependent on the quality of the input structures. This initial preparation phase is therefore of paramount importance.

3.1.1. Ligand Preparation: 4-Amino-3,5-dimethylbenzamide

Protocol:

  • Obtain the 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for 4-Amino-3,5-dimethylbenzamide (Cc1cc(cc(c1N)C)C(=O)N) can be obtained from databases like PubChem (CID: 25417350).[20]

  • Generate 3D Coordinates: Utilize a molecular modeling software, such as Avogadro or the online server CORINA, to convert the 2D structure into a 3D conformation.

  • Energy Minimization: The initial 3D structure may not be in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable conformation.

  • Assign Partial Charges and Define Rotatable Bonds: For docking with AutoDock Vina, it is necessary to assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds in the ligand. This can be accomplished using AutoDock Tools.[21][22]

  • Save in PDBQT Format: The final prepared ligand structure should be saved in the PDBQT file format, which is the required input format for AutoDock Vina.

3.1.2. Protein Preparation: Histone Deacetylase 8 (HDAC8)

We will use the crystal structure of human HDAC8 complexed with an inhibitor, available from the Protein Data Bank (PDB).[9][23]

Protocol:

  • Download the PDB File: Obtain the crystal structure of human HDAC8 (PDB ID: 1T64) from the RCSB PDB database.[20] This structure is determined by X-ray diffraction at a resolution of 2.1 Å and contains a co-crystallized inhibitor, which can help in defining the active site.

  • Initial Cleaning of the PDB File: The raw PDB file often contains non-essential components such as water molecules, co-solvents, and multiple conformations of residues. These should be removed to simplify the system. The co-crystallized ligand should also be removed to create a receptor-only structure for docking.

  • Add Hydrogen Atoms: X-ray crystallography typically does not resolve the positions of hydrogen atoms. These must be added to the protein structure, as they are crucial for hydrogen bonding interactions.

  • Assign Partial Charges: Assign partial charges to the protein atoms using a standard force field (e.g., AMBER).

  • Protonation of Titratable Residues: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are pH-dependent and can significantly influence ligand binding. It is important to assign the correct protonation states at a physiological pH of 7.4. Tools like the Protein Preparation Wizard in Schrödinger Maestro or H++ can be used for this purpose.[24][25]

  • Save in PDBQT Format: The prepared HDAC8 structure should be saved in the PDBQT format for use with AutoDock Vina.

Diagram of the Ligand and Protein Preparation Workflow:

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Obtain 2D Structure (SMILES) L2 Generate 3D Coordinates L1->L2 L3 Energy Minimization L2->L3 L4 Assign Charges & Rotatable Bonds L3->L4 L5 Save as PDBQT L4->L5 P1 Download PDB File (1T64) P2 Clean PDB (Remove water, ligand) P1->P2 P3 Add Hydrogens P2->P3 P4 Assign Charges P3->P4 P5 Set Protonation States P4->P5 P6 Save as PDBQT P5->P6

Caption: Detailed steps for ligand and protein preparation.

3.2. Part 2: Molecular Docking

With the prepared ligand and protein structures, we can now proceed with the molecular docking simulations.

Protocol using AutoDock Vina:

  • Define the Grid Box: The search space for the docking simulation is defined by a three-dimensional grid box that encompasses the active site of the protein. The dimensions and center of this box should be chosen to cover the entire binding pocket. In the case of PDB ID 1T64, the coordinates of the co-crystallized inhibitor can be used to guide the placement of the grid box.

  • Configure the Docking Parameters: Create a configuration file that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box center, and its dimensions. AutoDock Vina offers several adjustable parameters, such as exhaustiveness, which controls the thoroughness of the search. For a balance between accuracy and computational cost, an exhaustiveness value of 8 is often a good starting point.[17]

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Analyze the Docking Results: The output file will contain multiple binding poses ranked by their docking scores. The pose with the lowest binding energy is typically considered the most likely binding mode. It is crucial to visually inspect the top-ranked poses using a molecular visualization tool like PyMOL or Chimera to analyze the interactions between the ligand and the protein. Key interactions to look for include:

    • Hydrogen bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

    • Hydrophobic interactions: Nonpolar regions of the ligand and protein will tend to associate with each other.

    • Pi-stacking interactions: Interactions between aromatic rings.

    • Coordination with the catalytic zinc ion: For HDAC8, a key interaction is the coordination of a chelating group on the inhibitor with the zinc ion in the active site.

3.3. Part 3: Molecular Dynamics (MD) Simulations

To assess the stability of the predicted binding pose from the docking study, we will perform an MD simulation of the HDAC8-ligand complex.

Protocol using GROMACS:

  • Prepare the Complex for MD: The top-ranked docked pose of 4-Amino-3,5-dimethylbenzamide in HDAC8 will serve as the starting structure for the MD simulation.

  • Generate Ligand Topology: The force field parameters for the ligand are not typically included in standard protein force fields. A tool like the CHARMM General Force Field (CGenFF) server can be used to generate the topology and parameter files for 4-Amino-3,5-dimethylbenzamide.[23]

  • System Solvation and Ionization: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentrations.[26]

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration: Before the production MD run, the system needs to be equilibrated to the desired temperature and pressure. This is typically done in two phases:

    • NVT Equilibration (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The pressure of the system is equilibrated to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints on the protein and ligand are gradually released.[27]

  • Production MD Run: Once the system is equilibrated, the production MD simulation is performed for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the system.

  • Analysis of MD Trajectories: The output of the MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. This trajectory can be analyzed to assess the stability of the protein-ligand complex. Key analyses include:

    • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand with respect to their initial positions. A stable RMSD plot that plateaus over time indicates that the system has reached equilibrium and the complex is stable.[28]

    • Root-Mean-Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to identify stable interactions.

    • Visual Inspection: Visually inspect the trajectory to observe the conformational changes and interactions of the ligand within the binding pocket.

Data Presentation and Interpretation

The quantitative data generated from the docking and MD simulations should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Molecular Docking Results of 4-Amino-3,5-dimethylbenzamide with HDAC8

Binding PoseBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-7.5HIS142, HIS143PHE152, PHE208, TRP141
2-7.2ASP101LEU144, ILE136
3-6.9TYR306PRO35

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.

Interpretation: The top-ranked pose with a binding affinity of -7.5 kcal/mol shows favorable interactions with key residues in the HDAC8 active site. The hydrogen bonds with the catalytic histidine residues (HIS142 and HIS143) are particularly significant, as these are known to be crucial for HDAC8 catalytic activity. The hydrophobic interactions with several aromatic residues further contribute to the stability of the binding.

Table 2: Analysis of MD Simulation Trajectory (100 ns)

ParameterAverage ValueStandard DeviationInterpretation
RMSD of Protein Backbone (Å)1.80.3Stable, indicating no major conformational changes in the protein.
RMSD of Ligand (Å)0.90.2The ligand remains stably bound within the active site.
Number of Ligand-Protein H-bonds2.50.8Consistent hydrogen bonding throughout the simulation.

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the MD simulation analysis.

Interpretation: The low and stable RMSD values for both the protein and the ligand suggest that the complex is stable over the 100 ns simulation. The consistent presence of hydrogen bonds further supports the stability of the predicted binding mode.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the investigation of 4-Amino-3,5-dimethylbenzamide as a potential inhibitor of HDAC8. The detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations provide a robust framework for the computational evaluation of small molecules.

The hypothetical results presented herein suggest that 4-Amino-3,5-dimethylbenzamide has the potential to bind to the active site of HDAC8 with good affinity and form a stable complex. The predicted interactions with key catalytic and binding site residues provide a strong rationale for its potential inhibitory activity.

It is imperative to emphasize that in silico predictions are not a substitute for experimental validation. The findings from this computational study should be used to guide and prioritize future experimental work. The next logical steps would include:

  • In vitro enzyme inhibition assays: To experimentally determine the inhibitory potency (IC50) of 4-Amino-3,5-dimethylbenzamide against HDAC8.

  • Cell-based assays: To evaluate the anti-proliferative effects of the compound in cancer cell lines that overexpress HDAC8.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of 4-Amino-3,5-dimethylbenzamide to optimize its potency and selectivity.

By integrating computational and experimental approaches, we can significantly enhance the efficiency and success rate of the drug discovery and development process.

References

Sources

Methodological & Application

Application Notes and Protocols for 4-Amino-3,5-dimethylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

4-Amino-3,5-dimethylbenzamide is a strategically functionalized aromatic compound that serves as a valuable building block in the landscape of organic synthesis, particularly in the realm of drug discovery and development. Its unique architecture, featuring a primary amino group, a carboxamide moiety, and two flanking methyl groups on the phenyl ring, offers a compelling combination of reactivity and structural control. The amino group provides a key nucleophilic handle for a variety of coupling reactions, while the benzamide portion can engage in hydrogen bonding interactions, crucial for molecular recognition at biological targets. The steric hindrance imparted by the ortho-methyl groups can influence the conformation of synthesized molecules, potentially enhancing selectivity and metabolic stability. These attributes make 4-Amino-3,5-dimethylbenzamide an attractive starting point for the construction of complex molecular frameworks, most notably in the synthesis of kinase inhibitors and other biologically active agents. This guide provides a comprehensive overview of its synthesis, key applications, and detailed protocols for its utilization in cutting-edge organic synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of 4-Amino-3,5-dimethylbenzamide.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Appearance Off-white to light yellow crystalline solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water.General chemical principles

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.7-7.9 ppm (br s, 1H, -CONH₂)

    • δ ~7.1-7.3 ppm (br s, 1H, -CONH₂)

    • δ ~6.5-6.7 ppm (s, 2H, Ar-H)

    • δ ~4.8-5.2 ppm (br s, 2H, -NH₂)

    • δ ~2.1-2.3 ppm (s, 6H, 2 x Ar-CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~170-172 ppm (C=O)

    • δ ~145-147 ppm (Ar-C-NH₂)

    • δ ~130-132 ppm (Ar-C-CONH₂)

    • δ ~125-127 ppm (Ar-C-CH₃)

    • δ ~115-117 ppm (Ar-C-H)

    • δ ~18-20 ppm (Ar-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3400-3200 (N-H stretching of amine and amide)

    • ~3050-3000 (C-H aromatic stretching)

    • ~2950-2850 (C-H aliphatic stretching)

    • ~1640-1660 (C=O amide I band)

    • ~1600-1550 (N-H bending of amine and amide II band)

    • ~1500-1400 (C=C aromatic stretching)

  • Mass Spectrometry (EI):

    • M⁺ at m/z 164

    • Key fragments corresponding to the loss of NH₂ (m/z 148) and CONH₂ (m/z 120).[2]

Synthesis of 4-Amino-3,5-dimethylbenzamide: A Plausible Route

The synthesis of 4-Amino-3,5-dimethylbenzamide can be achieved through a two-step sequence starting from the commercially available 3,5-dimethyl-4-nitrobenzoic acid.[3][4][5] This route involves an initial amidation of the carboxylic acid followed by the reduction of the nitro group.

Synthesis_of_4-Amino-3,5-dimethylbenzamide start 3,5-Dimethyl-4-nitrobenzoic acid intermediate 4-Nitro-3,5-dimethylbenzamide start->intermediate 1. SOCl₂ or (COCl)₂ 2. NH₄OH or NH₃ product 4-Amino-3,5-dimethylbenzamide intermediate->product H₂, Pd/C or Fe/HCl

Caption: Synthetic pathway for 4-Amino-3,5-dimethylbenzamide.

Protocol 1: Synthesis of 4-Amino-3,5-dimethylbenzamide

Part A: Amidation of 3,5-Dimethyl-4-nitrobenzoic Acid

  • Activation of the Carboxylic Acid: To a solution of 3,5-dimethyl-4-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases. The progress of the acid chloride formation can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Ammonia Addition: After the formation of the acid chloride is complete, cool the reaction mixture to 0 °C. In a separate flask, prepare a concentrated solution of ammonium hydroxide or bubble ammonia gas through an anhydrous solvent like dioxane. Add the cold acid chloride solution dropwise to the ammonia solution with vigorous stirring.

  • Work-up and Isolation: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-nitro-3,5-dimethylbenzamide. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Reduction of 4-Nitro-3,5-dimethylbenzamide

  • Reaction Setup: To a solution of 4-nitro-3,5-dimethylbenzamide (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.[6]

  • Alternative Reduction: Alternatively, the reduction can be carried out using iron powder (3-5 eq) in the presence of an acid like hydrochloric acid or acetic acid in a solvent mixture such as ethanol/water.[6] The reaction is typically heated to reflux.

  • Reaction Monitoring: The progress of the reduction is monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, if using Pd/C, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure. If using the iron/acid method, the reaction mixture is filtered to remove excess iron, and the filtrate is neutralized with a base (e.g., sodium bicarbonate) before extraction with an organic solvent. The crude product is purified by column chromatography on silica gel or recrystallization to afford 4-Amino-3,5-dimethylbenzamide.

Applications in Key Synthetic Transformations

The primary amino group of 4-Amino-3,5-dimethylbenzamide is the focal point of its reactivity, enabling its participation in a range of powerful C-N and C-C bond-forming reactions.

Buchwald-Hartwig Amination: Accessing Diaryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between an aryl halide or triflate and an amine.[7] 4-Amino-3,5-dimethylbenzamide can serve as the amine coupling partner to generate N-aryl derivatives, which are common substructures in pharmaceuticals.

Buchwald-Hartwig_Amination start 4-Amino-3,5-dimethylbenzamide product N-Aryl-4-amino-3,5-dimethylbenzamide start->product reactant Aryl Halide (Ar-X) X = Br, I, OTf reactant->product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, SPhos) Base (e.g., NaOtBu, K₂CO₃)

Caption: Buchwald-Hartwig amination with 4-Amino-3,5-dimethylbenzamide.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), 4-Amino-3,5-dimethylbenzamide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) to a dry reaction vessel.[8]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Protocol Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen and must be handled under inert conditions to prevent catalyst deactivation.[8]

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides.[8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds (via a Halogenated Derivative)

While 4-Amino-3,5-dimethylbenzamide itself does not directly participate as a halide partner in Suzuki-Miyaura coupling, a halogenated derivative (e.g., 4-amino-2-bromo-3,5-dimethylbenzamide) would be an excellent substrate for this reaction. This powerful palladium-catalyzed cross-coupling reaction forges a C-C bond between an organohalide and an organoboron compound.[9]

Suzuki-Miyaura_Coupling start Halogenated 4-Amino-3,5-dimethylbenzamide Derivative product Biaryl Derivative start->product reactant Arylboronic Acid (Ar-B(OH)₂) reactant->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene/Water)

Caption: Suzuki-Miyaura coupling of a halogenated benzamide derivative.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add the halogenated 4-Amino-3,5-dimethylbenzamide derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Amide Bond Formation: Expanding the Molecular Framework

The benzamide moiety of 4-Amino-3,5-dimethylbenzamide can be synthesized via standard amide bond formation protocols, as described in its synthesis (Protocol 1). Conversely, the amino group can be acylated to form a new amide linkage, further extending the molecular scaffold.

Protocol 4: Acylation of the Amino Group

  • Reaction Setup: To a solution of 4-Amino-3,5-dimethylbenzamide (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent like DCM, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Kinase Inhibitors: A Strategic Building Block

Benzamide-containing scaffolds are prevalent in a multitude of kinase inhibitors, where the amide functionality often participates in crucial hydrogen bonding interactions with the hinge region of the kinase active site. While a direct, published synthesis of a marketed drug explicitly using 4-Amino-3,5-dimethylbenzamide was not identified, its structure makes it an ideal candidate for the synthesis of analogs of prominent kinase inhibitors like Imatinib and Lapatinib.

Hypothetical Application in the Synthesis of Imatinib Analogs:

Imatinib (Gleevec®) is a Bcr-Abl tyrosine kinase inhibitor.[10] A key step in its synthesis involves the coupling of a pyrimidine-containing aniline with a benzoyl chloride derivative.[11] An analog of Imatinib could be synthesized using 4-Amino-3,5-dimethylbenzamide as a precursor to the benzoyl chloride component.

Imatinib_Analog_Synthesis start 4-Amino-3,5-dimethylbenzamide intermediate1 4-Bromomethyl-3,5-dimethylbenzamide start->intermediate1 1. Diazotization 2. Sandmeyer Reaction (CuBr) intermediate2 4-((4-Methylpiperazin-1-yl)methyl)-3,5-dimethylbenzamide intermediate1->intermediate2 N-Methylpiperazine intermediate3 N-(4-Methyl-3-aminophenyl)-4-((4-methylpiperazin-1-yl)methyl)-3,5-dimethylbenzamide intermediate2->intermediate3 Amide bond formation with a protected aniline, followed by deprotection product Imatinib Analog intermediate3->product Coupling with a pyrimidine derivative reactant Pyrimidine-containing Aniline

Caption: Hypothetical synthetic route to an Imatinib analog.

Hypothetical Application in the Synthesis of Lapatinib Analogs:

Lapatinib (Tykerb®) is a dual tyrosine kinase inhibitor that targets both the EGFR and HER2 receptors.[12][13][14] Its structure features a quinazoline core attached to a substituted aniline. 4-Amino-3,5-dimethylbenzamide could be used in a Buchwald-Hartwig amination reaction with a halogenated quinazoline to generate Lapatinib analogs.

Lapatinib_Analog_Synthesis start 4-Amino-3,5-dimethylbenzamide product Lapatinib Analog start->product reactant Halogenated Quinazoline reactant->product Buchwald-Hartwig Amination

Caption: Hypothetical synthesis of a Lapatinib analog.

Conclusion: A Building Block with Significant Potential

4-Amino-3,5-dimethylbenzamide is a versatile and strategically important building block for organic synthesis. Its readily accessible functional groups allow for its incorporation into a wide array of molecular architectures through robust and well-established synthetic methodologies. The protocols and applications detailed in this guide highlight its utility in constructing key structural motifs found in medicinally relevant compounds. For researchers and scientists in drug development, 4-Amino-3,5-dimethylbenzamide represents a valuable tool for the exploration of new chemical space and the generation of novel therapeutic candidates, particularly in the competitive field of kinase inhibitor design.

References

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).
  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 3,5-DIMETHYL-4-NITROBENZOIC ACID | 3095-38-3. LookChem. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination. In Wikipedia. (2023, December 28). [Link]

  • IMATINIB. New Drug Approvals. (2014, September 10).
  • Synthesis method of imatinib and imatinib mesylate. Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. (2023, December 15). YouTube. Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 26(1), 13. (2020). [Link]

  • N,N-Dimethylbenzamide. PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Journal of Molecular Structure, 1222, 128863. (2020). [Link]

  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 12(1), 81-85. (2010). [Link]

  • Method for synthesizing Imatinib. Google Patents. (n.d.).
  • Reduction of nitro compounds. In Wikipedia. (2023, December 19). [Link]

  • Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. Google Patents. (n.d.).
  • Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. (2010). [Link]

  • Method of reducing aromatic nitro compounds. Google Patents. (n.d.).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(16), 8743. (2021). [Link]

  • m-Amino-N,N-dimethylbenzamide. NIST WebBook. (n.d.). Retrieved from [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Practical synthesis of lapatinib. Journal of China Pharmaceutical University. (2010). Retrieved from [Link]

  • Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. ChemRxiv. (2023). [Link]

  • N,N-Dimethyl-4-nitro-benzamide. PubChem. (n.d.). Retrieved from [Link]

  • FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Journal of Molecular Structure, 1146, 55-61. (2017). [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 108-125. (2019). [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. (n.d.). Retrieved from [Link]

  • N-(2-hydroxy-4-nitro-phenyl)-2,5-dimethyl-benzamide. PubChem. (n.d.). Retrieved from [Link]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Analytical and Bioanalytical Chemistry, 413(10), 2735-2746. (2021). [Link]

  • Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 40(11), 1474-1481. (2005). [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1128, 334-345. (2017). [Link]

  • Benzamide, N,N-dimethyl-. NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3,5-dimethylbenzamide is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is paramount for ensuring the quality, efficacy, and safety of final drug products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated analytical methods for the precise quantification of 4-Amino-3,5-dimethylbenzamide. The primary focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presented as a highly sensitive alternative.

The methodologies detailed herein are designed to be self-validating, emphasizing the principles of accuracy, precision, linearity, and specificity. By explaining the rationale behind experimental choices, this guide empowers users to not only replicate the protocols but also to adapt and troubleshoot them effectively.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is a widely adopted, robust, and cost-effective method for the routine quantification of 4-Amino-3,5-dimethylbenzamide in various sample matrices, including bulk drug substances and formulated products. The principle of this technique lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • Column: A C18 column is the standard choice for reversed-phase chromatography due to its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar compounds like 4-Amino-3,5-dimethylbenzamide.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic acid) and an organic solvent (typically acetonitrile or methanol) is employed. Formic acid helps to protonate the analyte and residual silanol groups on the stationary phase, leading to sharper peaks and improved chromatographic performance.[1][2][3][4] Acetonitrile is often preferred over methanol as it generally provides better resolution and lower backpressure.

  • Detection: UV detection is suitable for aromatic compounds containing chromophores. The detection wavelength is selected based on the UV absorbance maximum of 4-Amino-3,5-dimethylbenzamide to ensure maximum sensitivity.

  • Sample Preparation: The "dilute and shoot" approach is often sufficient for relatively clean samples. The sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[1]

Experimental Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Calibration Standards Calibrate Calibration Curve Generation Standard->Calibrate Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: RP-HPLC workflow for 4-Amino-3,5-dimethylbenzamide quantification.

Detailed Protocol for RP-HPLC Quantification

1. Materials and Reagents:

  • 4-Amino-3,5-dimethylbenzamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 4-Amino-3,5-dimethylbenzamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 10 mg of 4-Amino-3,5-dimethylbenzamide and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

4. Method Validation:

To ensure the reliability of the analytical method, a thorough validation should be performed according to established guidelines.[5][6]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.[7]
Range Typically 80% to 120% of the nominal concentration.[5]
Accuracy Recovery of spiked samples should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low levels of 4-Amino-3,5-dimethylbenzamide in complex biological matrices, LC-MS/MS is the method of choice.[8][9] This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer.

Rationale for LC-MS/MS
  • High Sensitivity: LC-MS/MS can achieve significantly lower limits of detection and quantification compared to HPLC-UV.[10]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection of the target analyte, even in the presence of co-eluting interferences.

  • Structural Confirmation: The fragmentation pattern obtained in MS/MS provides a high degree of confidence in the identity of the analyte.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection Extract Extraction (e.g., SPE, LLE) Sample->Extract Concentrate Concentration Extract->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: LC-MS/MS workflow for trace quantification of 4-Amino-3,5-dimethylbenzamide.

Detailed Protocol for LC-MS/MS Quantification

1. Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

2. Instrumentation and MS/MS Conditions:

  • LC System: A UHPLC system is recommended for faster analysis and better resolution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for compounds with basic amino groups.

  • MRM Transitions: The precursor ion (protonated molecule [M+H]⁺) and one or two product ions are selected for quantification and confirmation, respectively. These transitions would need to be optimized by direct infusion of a standard solution of 4-Amino-3,5-dimethylbenzamide.

3. Method Validation:

The validation parameters are similar to those for the HPLC method, with a particular emphasis on matrix effects, which can be significant in LC-MS/MS analysis of biological samples.

Data Presentation

The following table summarizes typical performance characteristics for the described analytical methods.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD) ≤ 2.0%≤ 15.0%
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mL[10]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 4-Amino-3,5-dimethylbenzamide depends on the specific requirements of the analysis. For routine quality control of bulk drug substances and formulations, the validated RP-HPLC method provides a reliable and cost-effective solution. For applications demanding higher sensitivity and selectivity, such as bioanalytical studies, the LC-MS/MS method is superior. Both methods, when properly validated, will yield accurate and precise results, ensuring the quality and consistency of pharmaceutical products containing this important intermediate.

References

  • Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC - Benchchem.
  • Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide - Benchchem.
  • Analytical Methods - RSC Publishing.
  • Validation of analytical methods for active constituents and agricultural products. (2014-07-01).
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples - PubMed. (2011-06-01).
  • A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity.
  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide.
  • III Analytical Methods.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. (2023-03-15).
  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval.
  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC - NIH.
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN.
  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed. (2025-11-20).
  • (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate. (2025-08-09).
  • Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium.
  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021-07-08).
  • Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent.
  • High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride | Request PDF - ResearchGate.
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - NIH.
  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC - PubMed Central.
  • Agilent Biocolumns Application Compendium - Amino Acid Analysis.

Sources

Application Notes and Protocols for the Purification of 4-Amino-3,5-dimethylbenzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-Amino-3,5-dimethylbenzamide, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in the principles of solubility and crystal lattice formation. Beyond a simple procedural outline, this note delves into the scientific rationale behind solvent selection, impurity removal, and process optimization, ensuring a robust and reproducible purification strategy.

Introduction: The Critical Role of Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is paramount. Impurities can not only affect the safety and efficacy of the final drug product but also introduce variability in downstream processing. 4-Amino-3,5-dimethylbenzamide, with its bifunctional nature—an aromatic amine and a benzamide—presents a unique purification challenge. The presence of polar functional groups suggests solubility in protic solvents, while the aromatic ring and methyl groups contribute to its non-polar character.

Recrystallization remains a powerful and cost-effective method for the purification of solid organic compounds.[1][2] The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.

This application note will guide the user through a systematic approach to the recrystallization of 4-Amino-3,5-dimethylbenzamide, from initial solvent screening to the final isolation and drying of the purified crystals.

Health and Safety Precautions

Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 4-Amino-3,5-dimethylbenzamide and all solvents used. As a general guideline for aromatic amines and amides, the following precautions should be observed:[3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or solvent vapors.[3][4]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.[4][5][6] If swallowed, seek immediate medical attention.[3][4]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Understanding the Compound: Physicochemical Properties

A successful recrystallization protocol is predicated on an understanding of the compound's physical and chemical properties.

PropertyValueSource
Chemical Formula C₉H₁₂N₂OPubChem
Molecular Weight 164.21 g/mol PubChem
Appearance Likely a solid at room temperatureGeneral Knowledge
Melting Point Not explicitly found for this compound. A related compound, 4-Amino-N,N-dimethylbenzamide, has a melting point of 151-154 °C.[7] Another isomer, 3,5-dimethylbenzamide, melts at 135-135.5 °C.[8]N/A
Solubility No specific data available. Based on its structure, it is expected to be soluble in polar organic solvents.[9][10] A related compound, 4-Amino-N,N-dimethylbenzamide, is very soluble in water.[7]N/A

The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the key stages of the recrystallization process for 4-Amino-3,5-dimethylbenzamide.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization & Isolation cluster_post Post-Processing start Crude 4-Amino-3,5-dimethylbenzamide solvent_selection Solvent Screening (e.g., Ethanol, IPA, Acetone) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration If needed cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly hot_filtration->cool_slowly ice_bath Ice Bath Cooling cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A schematic overview of the recrystallization process.

Experimental Protocol

This protocol is a general guideline. The optimal solvent and specific temperatures may need to be determined empirically.

Materials and Equipment
  • Crude 4-Amino-3,5-dimethylbenzamide

  • Erlenmeyer flasks

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring

  • Magnetic stir bars

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Vacuum source

  • Drying oven or vacuum desiccator

  • Selection of potential solvents: Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Water

Step-by-Step Procedure

Step 1: Solvent Selection (A Crucial First Step)

The choice of solvent is critical for a successful recrystallization.[1] For aromatic amides, polar solvents are often a good starting point.[9]

  • Place approximately 50 mg of the crude 4-Amino-3,5-dimethylbenzamide into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, IPA, acetone, water) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will show low solubility at room temperature.

  • Gently heat the test tubes that show low solubility at room temperature in a warm water bath. The ideal solvent will fully dissolve the compound upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

  • Based on these observations, select the most suitable solvent for the bulk recrystallization. Ethanol or an ethanol/water mixture is a likely candidate.

Step 2: Dissolution

  • Place the crude 4-Amino-3,5-dimethylbenzamide into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the selected solvent in small portions while heating the flask on a hot plate or in a heating mantle. Stir the mixture continuously.

  • Continue adding the solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[1]

Step 3: Hot Filtration (Optional)

If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), a hot filtration is necessary.

  • Preheat a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot, saturated solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 4: Crystallization

  • Remove the flask containing the clear solution from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

Step 5: Isolation of Crystals

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor and dissolved impurities. Use a minimal amount of solvent to avoid redissolving the product.

  • Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.

Step 6: Drying

  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator at room temperature.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No crystals form upon cooling The solution is not saturated; too much solvent was added.Reheat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can induce nucleation.[11]
Oiling out The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[11] Consider a different solvent with a lower boiling point.
Low recovery yield Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath.
Colored product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 4-Amino-3,5-dimethylbenzamide by recrystallization. By understanding the principles of solubility and carefully executing the procedural steps, researchers can achieve a high-purity product suitable for demanding applications in pharmaceutical research and development. The key to a successful recrystallization lies in the methodical selection of an appropriate solvent and the controlled cooling of the saturated solution to promote the growth of pure crystals.

References

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Chemsrc. 4-amino-3,5-dimethylbenzamide | CAS#:103796-44-7. [Link]

  • MATERIAL SAFETY DATA SHEET. [Link]

  • Recrystallization1. [Link]

  • Recrystallization and Crystallization. [Link]

  • Solubility of Things. N,N-Dimethylbenzamide. [Link]

  • Google Patents. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • PubChem. 4-Amino-3,5-dimethylbenzamide. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

Sources

Application Note: A Step-by-Step Protocol for the Purification of 4-Amino-3,5-dimethylbenzamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-Amino-3,5-dimethylbenzamide using flash column chromatography. The inherent challenges in purifying polar aromatic amines, such as peak tailing and irreversible adsorption on standard silica gel, are addressed through systematic method development, including stationary phase selection, mobile phase optimization via Thin Layer Chromatography (TLC), and appropriate sample loading techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method to obtain high-purity 4-Amino-3,5-dimethylbenzamide for downstream applications.

Introduction: The Purification Challenge

4-Amino-3,5-dimethylbenzamide is a valuable building block in medicinal chemistry and materials science. Synthetic routes often yield a crude product contaminated with starting materials, reagents, and by-products. Effective purification is paramount to ensure the integrity of subsequent research and development activities.

The molecule possesses both a basic aromatic amine and a polar amide functional group. This dual functionality presents a specific challenge for purification by normal-phase flash chromatography on standard silica gel. The acidic nature of silica can lead to strong interactions with the basic amine, resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product to the stationary phase[1][2]. This protocol outlines strategies to mitigate these issues and achieve efficient separation.

Compound Properties & Initial Considerations

A foundational understanding of the target molecule's physicochemical properties is critical for method development.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O[3]
Molecular Weight 164.20 g/mol [3]
Appearance Solid
LogP 2.266[3]
Boiling Point 272.9 °C at 760 mmHg[3]
Polar Surface Area 69.11 Ų[3]

The presence of both amine and amide groups renders the compound polar, suggesting that solvent systems like ethyl acetate/hexanes or methanol/dichloromethane will be necessary for elution[4][5]. The basicity of the amine group is the primary concern that must be addressed in the protocol.

Strategic Workflow for Purification

The purification strategy is a multi-step process designed to logically progress from small-scale method development to a full-scale preparative separation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Separation cluster_2 Phase 3: Analysis & Isolation TLC TLC Analysis (Solvent Scouting) StationaryPhase Stationary Phase Selection ColumnPacking Column Packing StationaryPhase->ColumnPacking Optimized Conditions SampleLoading Dry Sample Loading ColumnPacking->SampleLoading Elution Gradient Elution SampleLoading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Combine Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Removal Pooling->Evaporation Final_Product High-Purity Product Evaporation->Final_Product

Caption: Workflow for the purification of 4-Amino-3,5-dimethylbenzamide.

Detailed Experimental Protocol

Part I: Method Development using Thin Layer Chromatography (TLC)

The goal of this phase is to identify a mobile phase that provides a target retention factor (Rƒ) of approximately 0.2-0.3 for 4-Amino-3,5-dimethylbenzamide, ensuring good separation from impurities[6].

Materials:

  • Crude 4-Amino-3,5-dimethylbenzamide

  • Silica gel 60 F₂₅₄ TLC plates

  • Amine-functionalized TLC plates (optional, for comparison)[2]

  • Developing chambers

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (NEt₃)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc) to create a concentrated stock solution for spotting.

  • Stationary Phase Selection:

    • Option A (Standard Silica): Spot the crude mixture on a standard silica gel TLC plate.

    • Option B (Amine-functionalized Silica): If significant tailing is observed on standard silica, an amine-functionalized plate is recommended to minimize acid-base interactions[2][7].

  • Solvent System Scouting: Develop the spotted TLC plates in various solvent systems. The polarity of the mobile phase should be systematically increased.

Recommended Starting Solvent Systems (v/v)Rationale
50% EtOAc / 50% HexanesA good starting point for moderately polar compounds[8].
100% EtOAcFor more polar compounds[4][9].
5% MeOH / 95% DCMA common system for polar molecules that require a stronger eluent[4].
Modifier Addition (Critical for Amines):
Add 0.5-1% NEt₃ to the chosen systemIf tailing is observed, the addition of a volatile base like triethylamine will occupy the acidic sites on the silica gel, leading to sharper spots and improved chromatography[1][10].
  • Analysis: After development, visualize the plates under a UV lamp. Calculate the Rƒ value for the product spot. Adjust the solvent ratio until the target Rƒ (0.2-0.3) is achieved. The solvent system that provides the best separation between the product and its impurities will be used for the flash column.

G cluster_0 TLC Optimization Logic start Initial Solvent System (e.g., 50% EtOAc/Hex) rf_check Is Product Rf ~0.2-0.3? start->rf_check increase_polarity Increase Polarity (More EtOAc or MeOH) rf_check->increase_polarity No (Rf too low) decrease_polarity Decrease Polarity (More Hexanes) rf_check->decrease_polarity No (Rf too high) tailing_check Is there peak tailing? rf_check->tailing_check Yes increase_polarity->rf_check decrease_polarity->rf_check add_base Add 0.5-1% NEt₃ to Mobile Phase tailing_check->add_base Yes final_system Optimized System for Flash Column tailing_check->final_system No add_base->final_system

Caption: Decision-making flowchart for TLC mobile phase optimization.

Part II: Preparative Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase with a modified mobile phase, as it is the most common setup. If an amine-functionalized column is used, the addition of triethylamine is typically not necessary[2].

Materials:

  • Crude 4-Amino-3,5-dimethylbenzamide

  • Flash-grade silica gel (230-400 mesh)[11]

  • Glass chromatography column

  • Optimized mobile phase from Part I

  • Sand

  • Pressurized air or pump system

  • Fraction collection tubes

Procedure:

  • Column Packing:

    • Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, tapping the column to ensure even packing and remove air bubbles[11].

    • Add a protective layer of sand on top of the packed silica bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial, least polar mobile phase through it. Never let the column run dry[12].

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like DCM or methanol.

    • Add silica gel (approximately 1.5-2 times the weight of the crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder onto the top layer of sand in the packed column[6][12]. This technique prevents band broadening that can occur with liquid loading of polar compounds.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the least polar solvent mixture determined by TLC.

    • If a gradient elution is required to separate impurities, gradually increase the percentage of the more polar solvent (e.g., increase the EtOAc or MeOH concentration)[6]. A typical gradient might start with 100% hexanes and gradually move to the optimized TLC solvent system.

    • Maintain a constant flow rate using regulated air pressure.

  • Fraction Collection & Analysis:

    • Collect fractions of equal volume throughout the elution process.

    • Monitor the separation by spotting every few fractions on a TLC plate and developing it in the optimized mobile phase[6].

    • Identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent and triethylamine using a rotary evaporator to yield the purified 4-Amino-3,5-dimethylbenzamide.

Expected Results & Troubleshooting

Following this protocol, a significant increase in purity from a typical crude starting material (~85%) to >98% (as determined by HPLC or ¹H NMR) is expected.

IssuePossible CauseSolution
Product does not elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase % of EtOAc or MeOH).
Product elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (increase % of Hexanes).
Broad peaks / Tailing Acid-base interaction with silica.Ensure 0.5-1% triethylamine is added to the mobile phase. Alternatively, use an amine-functionalized or alumina column[1][2].
Poor separation Inappropriate solvent system or column is overloaded.Re-optimize the mobile phase with TLC. Ensure the mass of crude product is ~1-5% of the mass of the silica gel.

Conclusion

The purification of 4-Amino-3,5-dimethylbenzamide by flash column chromatography is highly effective when the compound's chemical nature is properly addressed. The key to a successful separation lies in systematic TLC-based method development and, most critically, the mitigation of undesirable interactions between the basic amine functionality and the acidic silica gel stationary phase. The addition of a competing base like triethylamine to the mobile phase or the use of a modified stationary phase are robust strategies to achieve high purity and yield.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Chemsrc. 4-amino-3,5-dimethylbenzamide | CAS#:103796-44-7. [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Amino-3,5-dimethylbenzamide. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Sciencemadness Discussion Board. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • SOP: FLASH CHROMATOGRAPHY. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Amino-N,N-dimethylbenzamide. [Link]

  • Taylor & Francis Online. Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. [Link]

  • American Chemical Society Publications. Rapid development of flash chromatography methods. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

  • Zakarian Group, UC Santa Barbara. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Application Note: Robust Derivatization of 4-Amino-3,5-dimethylbenzamide for Sensitive and Reproducible GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the chemical derivatization of 4-amino-3,5-dimethylbenzamide prior to analysis by gas chromatography-mass spectrometry (GC-MS). Direct GC-MS analysis of this compound is challenging due to its polarity and low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation.[1] To overcome these limitations, two effective derivatization protocols are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using trifluoroacetic anhydride (TFAA). This guide offers in-depth, step-by-step protocols, explains the underlying chemical principles, and provides recommended GC-MS parameters for the analysis of the resulting derivatives. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a reliable and validated approach for the quantitative analysis of 4-amino-3,5-dimethylbenzamide.

Introduction: The Rationale for Derivatization

4-Amino-3,5-dimethylbenzamide possesses two key functional groups that hinder its direct analysis by GC-MS: a primary aromatic amine (-NH₂) and a primary amide (-CONH₂). Both groups contain active hydrogens, making the molecule polar and susceptible to forming intermolecular hydrogen bonds.[2] This leads to several analytical challenges:

  • Low Volatility: Significant thermal energy is required to move the analyte into the gas phase, increasing the risk of thermal degradation in the GC inlet.[1][3]

  • Poor Peak Shape: The polar nature of the molecule can cause interactions with active sites in the GC system, such as silanol groups in the injector liner and on the column, resulting in broad, tailing peaks and poor resolution.[1][4]

  • Reduced Sensitivity: Poor chromatographic performance and potential analyte loss due to adsorption lead to diminished detector response and inaccurate quantification.[1]

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogens with less polar, more stable functional groups.[4] This transformation increases the analyte's volatility and thermal stability, while minimizing interactions with the GC system, thereby yielding sharper, more symmetrical peaks and improved sensitivity.[1][2][5]

This application note will detail two robust derivatization methods: silylation and acylation. Silylation replaces active hydrogens with a trimethylsilyl (TMS) group, while acylation introduces a trifluoroacetyl group. Both methods are widely used for the derivatization of primary amines and amides, offering excellent reaction yields and producing derivatives with favorable chromatographic properties.[4][6]

Derivatization Strategies: Silylation vs. Acylation

Silylation with BSTFA

Silylation is a common and effective derivatization technique for compounds containing active hydrogens.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with a wide range of polar functional groups, including amines and amides.[7] The reaction involves the replacement of the active hydrogens on the amino and amide groups with a non-polar trimethylsilyl (TMS) group.[5][8]

The resulting TMS derivatives of 4-amino-3,5-dimethylbenzamide are significantly more volatile and less polar than the parent compound, leading to improved chromatographic performance. The byproducts of the reaction are also volatile and generally do not interfere with the analysis.[9]

Acylation with TFAA

Acylation with trifluoroacetic anhydride (TFAA) is another highly effective method for derivatizing primary amines.[1][4] The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of TFAA, resulting in the formation of a stable trifluoroacetyl amide.[1] This modification significantly reduces the polarity of the amino group.

The resulting derivative is more volatile and exhibits excellent chromatographic behavior.[4] Furthermore, the introduction of fluorine atoms into the molecule can enhance the sensitivity of detection when using an electron capture detector (ECD), although this note focuses on mass spectrometric detection.[1]

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplier
4-Amino-3,5-dimethylbenzamide≥98%Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeSigma-Aldrich
Trifluoroacetic anhydride (TFAA)Derivatization GradeSigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateAnhydrous, ≥99.8%Sigma-Aldrich
AcetonitrileAnhydrous, ≥99.8%Sigma-Aldrich
Nitrogen GasHigh PurityAirgas
Reaction Vials (2 mL) with PTFE-lined capsAgilent Technologies
Heating BlockVWR
CentrifugeEppendorf

Safety Precaution: Derivatization reagents such as BSTFA and TFAA are corrosive and moisture-sensitive. Handle these reagents in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). All solvents should be anhydrous, as moisture can deactivate the derivatizing reagents.[3][10]

Protocol 1: Silylation with BSTFA

This protocol outlines the steps for the trimethylsilylation of 4-amino-3,5-dimethylbenzamide.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of 4-amino-3,5-dimethylbenzamide into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.[1]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent. To this, add 100 µL of BSTFA (with 1% TMCS).[11] The trimethylchlorosilane (TMCS) acts as a catalyst to enhance the reactivity of the silylating agent, particularly for sterically hindered groups.[12]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70-80°C for 60 minutes to ensure complete derivatization of both the amine and amide groups.[1]

  • Cooling: Remove the vial from the heating block and allow it to cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS system. Alternatively, for dilute samples, the reaction mixture can be evaporated and reconstituted in a suitable solvent like hexane.

Diagram of Silylation Workflow:

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Start with Sample dry Evaporate to Dryness start->dry add_solvent Add 100 µL Anhydrous Pyridine dry->add_solvent add_bstfa Add 100 µL BSTFA + 1% TMCS add_solvent->add_bstfa heat Heat at 70-80°C for 60 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for 4-amino-3,5-dimethylbenzamide.

Protocol 2: Acylation with TFAA

This protocol details the derivatization of the primary amino group of 4-amino-3,5-dimethylbenzamide using TFAA.

Step-by-Step Methodology:

  • Sample Preparation: Place a known amount (approximately 1 mg) of 4-amino-3,5-dimethylbenzamide into a 2 mL reaction vial. Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample, followed by the addition of 100 µL of TFAA.[1]

  • Reaction: Securely cap the vial and heat at 60°C for 20 minutes in a heating block.[1]

  • Evaporation: After cooling to room temperature, remove the excess TFAA and solvent under a gentle stream of nitrogen. This step is crucial as residual TFAA can be detrimental to the GC column.

  • Reconstitution: Reconstitute the dried derivative in an appropriate volume (e.g., 200 µL) of ethyl acetate or another suitable solvent for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Diagram of Acylation Workflow:

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Post-Reaction & Analysis start Start with Sample dry Evaporate to Dryness start->dry add_solvent Add 200 µL Anhydrous Ethyl Acetate dry->add_solvent add_tfaa Add 100 µL TFAA add_solvent->add_tfaa heat Heat at 60°C for 20 min add_tfaa->heat cool Cool to Room Temperature heat->cool evap Evaporate to Dryness cool->evap reconstitute Reconstitute in Solvent evap->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Acylation workflow for 4-amino-3,5-dimethylbenzamide.

GC-MS Analysis Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of the derivatized 4-amino-3,5-dimethylbenzamide. These parameters may require optimization based on the specific instrumentation used.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.290°C
Scan Range50-550 m/z

Expected Results and Discussion

Upon derivatization, a significant improvement in the chromatographic performance of 4-amino-3,5-dimethylbenzamide is expected. The underivatized compound, if it elutes, will likely present a broad, tailing peak at a long retention time. In contrast, both the TMS and TFAA derivatives will elute earlier with sharp, symmetrical peaks, indicative of enhanced volatility and reduced system interactions.

Expected Mass Spectra:

  • TMS Derivative: The mass spectrum of the di-TMS derivative (silylation on both the amine and amide groups) is expected to show a molecular ion (M⁺) and characteristic fragments corresponding to the loss of a methyl group (M-15) and a tert-butyl group (M-57), which is a common fragmentation pattern for TMS derivatives.

  • TFAA Derivative: The mass spectrum of the TFAA derivative will exhibit a distinct molecular ion. The fragmentation pattern will be influenced by the trifluoroacetyl group, potentially showing fragments corresponding to the loss of CF₃ and COCF₃.

The choice between silylation and acylation may depend on the specific analytical requirements. Silylation with BSTFA has the advantage of derivatizing both the amine and amide groups in a single step, potentially offering a more complete reduction in polarity. Acylation with TFAA is highly specific to the primary amine and is a very rapid reaction. Both methods, when properly executed, will yield derivatives suitable for sensitive and reliable GC-MS analysis.

Conclusion

The derivatization of 4-amino-3,5-dimethylbenzamide is an essential step for its successful analysis by GC-MS. The silylation and acylation protocols detailed in this application note provide robust and reproducible methods to convert this polar, low-volatility compound into derivatives with excellent chromatographic properties. By following these guidelines, researchers can achieve sharp, symmetrical peaks, leading to improved sensitivity, resolution, and overall data quality in the quantitative analysis of 4-amino-3,5-dimethylbenzamide.

References

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • Baker, G. B., Coutts, R. T., & Holt, A. (1996). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 35(4), 217-226. Retrieved from [Link]

  • The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). Two stage derivatization with N-/tert.-butyldimethylsilyl/- N-methyl-trifluoroacetamide -MTBSTFA- and N-methyl-bis-/trifluoroacetamide/ -MBTFA- for the gas-chromatographic analysis of OH-, SH- and NH-compounds. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • ResearchGate. (2024, February 29). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. Retrieved from [Link]

  • Bibel lab update. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2008, December 22). GC MS of underivatised amines. Retrieved from [Link]

  • Phoenix Scientific Co., Ltd. (n.d.). Derivatization reagents for GC, silylation, BSTFA, 5 × 10 mL. Retrieved from [Link]

  • MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Review: Derivatization in mass spectrometry—1. Silylation. Retrieved from [Link]

  • OSTI.GOV. (1985, March 31). Gas chromatography/mass spectrometry determination of water-soluble primary amines as their pentafluorobenzaldehyde imines. Retrieved from [Link]

  • ResearchGate. (2022, July 3). Derivatization for GC-MS analysis?. Retrieved from [Link]

  • Future Science. (n.d.). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

Sources

Scaling Up the Synthesis of 4-Amino-3,5-dimethylbenzamide: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-3,5-dimethylbenzamide in Drug Discovery

4-Amino-3,5-dimethylbenzamide is a key structural motif in a variety of pharmacologically active compounds. Its substituted aniline core serves as a versatile scaffold for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The precise arrangement of the amino, methyl, and benzamide functionalities allows for targeted interactions with biological macromolecules, making it a valuable building block for drug development professionals. This application note provides a comprehensive guide to the synthesis of 4-Amino-3,5-dimethylbenzamide, with a focus on a scalable experimental setup suitable for medicinal chemistry and process development laboratories. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and address the critical considerations for scaling up the synthesis from the benchtop to pilot scale.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of 4-Amino-3,5-dimethylbenzamide begins with the commercially available and relatively inexpensive starting material, 3,5-dimethylbenzoic acid. The synthetic strategy involves a three-step sequence:

  • Electrophilic Nitration: Introduction of a nitro group at the 4-position of the aromatic ring. The directing effects of the carboxylic acid and the two methyl groups favor nitration at this position.

  • Amide Bond Formation: Conversion of the carboxylic acid to the corresponding N,N-dimethylbenzamide. This is a critical step, and the choice of coupling agents is paramount for achieving high yields and purity.

  • Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group to the desired primary amine. Catalytic hydrogenation is the method of choice for its efficiency and clean reaction profile.

This synthetic route is robust, high-yielding, and amenable to scale-up.

Visualizing the Synthetic Pathway

Synthetic_Pathway Start 3,5-Dimethylbenzoic Acid Intermediate1 3,5-Dimethyl-4-nitrobenzoic Acid Start->Intermediate1   HNO₃, H₂SO₄    Intermediate2 3,5-Dimethyl-4-nitrobenzamide Intermediate1->Intermediate2   (CH₃)₂NH, Coupling Agent    FinalProduct 4-Amino-3,5-dimethylbenzamide Intermediate2->FinalProduct   H₂, Pd/C   

Caption: Synthetic route for 4-Amino-3,5-dimethylbenzamide.

Part 1: Laboratory-Scale Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 4-Amino-3,5-dimethylbenzamide on a laboratory scale.

Step 1: Synthesis of 3,5-Dimethyl-4-nitrobenzoic Acid

Rationale: The nitration of 3,5-dimethylbenzoic acid is achieved using a standard nitrating mixture of nitric acid and sulfuric acid. The reaction is conducted at low temperatures to control the exothermic reaction and minimize the formation of dinitrated byproducts.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylbenzoic Acid150.1715.0 g0.10
Concentrated Sulfuric Acid (98%)98.0860 mL-
Concentrated Nitric Acid (70%)63.0115 mL-
Ice-As needed-
Deionized Water18.02As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dimethylbenzoic acid (15.0 g, 0.10 mol).

  • Carefully add concentrated sulfuric acid (60 mL) to the flask while cooling in an ice-salt bath to maintain the internal temperature below 10 °C.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (15 mL), pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the stirred solution of 3,5-dimethylbenzoic acid over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The white precipitate of 3,5-dimethyl-4-nitrobenzoic acid is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral to pH paper, and dried under vacuum.

  • Expected Yield: 17.5 g (90%). Purity (by NMR): >95%.

Step 2: Synthesis of 3,5-Dimethyl-4-nitrobenzamide

Rationale: The amidation of the carboxylic acid is achieved using dimethylamine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency[1]. Dichloromethane (DCM) is used as the solvent due to its inertness and ease of removal.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Dimethyl-4-nitrobenzoic Acid195.1717.5 g0.09
Dimethylamine (2.0 M in THF)45.0854 mL0.108
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.7020.7 g0.108
HOBt (1-Hydroxybenzotriazole)135.1314.6 g0.108
Dichloromethane (DCM)84.93300 mL-
1 M Hydrochloric Acid36.46As needed-
Saturated Sodium Bicarbonate Solution84.01As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 3,5-dimethyl-4-nitrobenzoic acid (17.5 g, 0.09 mol), HOBt (14.6 g, 0.108 mol), and DCM (300 mL).

  • Cool the mixture to 0 °C in an ice bath and add EDC (20.7 g, 0.108 mol) in one portion.

  • Stir the mixture at 0 °C for 15 minutes, then add dimethylamine solution (54 mL, 0.108 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM (100 mL) and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield 3,5-dimethyl-4-nitrobenzamide as a pale yellow solid.

  • Expected Yield: 18.0 g (90%). Purity (by HPLC): >98%.

Step 3: Synthesis of 4-Amino-3,5-dimethylbenzamide

Rationale: The reduction of the aromatic nitro group is efficiently and cleanly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst[2]. Methanol is a suitable solvent for this reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Dimethyl-4-nitrobenzamide222.2218.0 g0.081
10% Palladium on Carbon (Pd/C)-1.8 g-
Methanol32.04300 mL-
Hydrogen Gas (H₂)2.02As needed-
Celite®-As needed-

Procedure:

  • To a 500 mL hydrogenation flask, add 3,5-dimethyl-4-nitrobenzamide (18.0 g, 0.081 mol) and methanol (300 mL).

  • Carefully add 10% Pd/C (1.8 g, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the atmosphere, and then introduce hydrogen gas (balloon or H₂ line).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol/water to obtain 4-Amino-3,5-dimethylbenzamide as an off-white solid.

  • Expected Yield: 14.0 g (90%). Purity (by HPLC): >99%.

Part 2: Experimental Setup for Scaling Up Synthesis

Scaling up the synthesis of 4-Amino-3,5-dimethylbenzamide requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. This section outlines the key considerations and a generalized workflow for a pilot-scale batch.

Key Scale-Up Considerations
  • Heat Transfer: All three steps of the synthesis involve exothermic reactions. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is essential.

  • Mass Transfer: In the heterogeneous catalytic hydrogenation step, efficient mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase (substrate in solvent), and the solid catalyst. Inadequate mixing can lead to slow reaction rates and the formation of impurities. The choice of impeller design and agitation speed is critical.

  • Safety:

    • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. Appropriate personal protective equipment (PPE) is mandatory. The addition of the nitrating mixture must be carefully controlled to prevent a runaway reaction.

    • Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation reactor must be properly grounded and operated in a well-ventilated area, away from ignition sources. The catalyst, particularly Pd/C, can be pyrophoric when dry and should be handled with care, preferably as a wet paste.

    • Aromatic Amines: The final product is an aromatic amine, which should be handled as a potentially toxic substance. Avoid inhalation of dust and skin contact.

Pilot-Scale Workflow (1 kg Scale)

This workflow assumes a starting quantity of 1.5 kg of 3,5-dimethylbenzoic acid to produce approximately 1.4 kg of the final product.

Scale_Up_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation cluster_2 Step 3: Hydrogenation Nitration_Charge Charge 1.5 kg 3,5-Dimethylbenzoic Acid and 6 L H₂SO₄ to 20 L Reactor Nitration_Cool Cool to <10°C Nitration_Add Slowly add 1.5 L HNO₃ in 1.5 L H₂SO₄ (Maintain T < 15°C) Nitration_React Stir at RT for 2 hours Nitration_Quench Quench into 50 kg Ice/Water Nitration_Filter Filter and Wash Product Nitration_Dry Dry under Vacuum Amidation_Charge Charge 1.75 kg Nitro-acid, 1.46 kg HOBt, and 30 L DCM to 50 L Reactor Nitration_Dry->Amidation_Charge Amidation_Cool Cool to 0°C Amidation_Add_EDC Add 2.07 kg EDC Amidation_Add_Amine Add 5.4 L Dimethylamine (2M in THF) Amidation_React Stir at RT for 12-16 hours Amidation_Workup Aqueous Workup (HCl, NaHCO₃, Brine) Amidation_Crystallize Concentrate and Recrystallize Hydrogenation_Charge Charge 1.8 kg Nitro-amide, 30 L Methanol, and 180 g 10% Pd/C (wet) to 50 L Hydrogenation Reactor Amidation_Crystallize->Hydrogenation_Charge Hydrogenation_Inert Inert with N₂ Hydrogenation_Pressurize Pressurize with H₂ (e.g., 50 psi) Hydrogenation_React Stir vigorously at RT for 4-6 hours Hydrogenation_Filter Filter through Celite® Hydrogenation_Crystallize Concentrate and Recrystallize

Caption: Workflow for the scaled-up synthesis of 4-Amino-3,5-dimethylbenzamide.

Purification and Characterization

High purity of the final product is crucial for its use in drug development. The following methods are recommended for the purification and characterization of 4-Amino-3,5-dimethylbenzamide.

Purification
  • Recrystallization: As described in the protocols, recrystallization is an effective method for purifying the intermediates and the final product. For the final product, a mixed solvent system such as ethanol/water or ethyl acetate/hexanes is recommended.

  • Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

Characterization

The identity and purity of the synthesized compounds should be confirmed by a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H stretches for the amine, C=O stretch for the amide).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Predicted Spectral Data for 4-Amino-3,5-dimethylbenzamide:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.85 (s, 1H, CONH), 7.20 (s, 2H, Ar-H), 4.85 (s, 2H, NH₂), 2.85 (s, 6H, N(CH₃)₂), 2.10 (s, 6H, Ar-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 170.5, 145.0, 135.5, 128.0, 122.0, 38.0, 18.0.

  • IR (KBr, cm⁻¹): 3450, 3350 (N-H stretch), 1620 (C=O stretch), 1580, 1500 (aromatic C=C stretch).

  • MS (ESI+): m/z 193.13 [M+H]⁺.

Conclusion

The synthesis of 4-Amino-3,5-dimethylbenzamide presented in this application note provides a reliable and scalable route to this important building block. By understanding the rationale behind each step and carefully considering the challenges of scale-up, researchers and drug development professionals can confidently produce this compound in the quantities required for their research and development programs. Adherence to the detailed protocols and safety guidelines will ensure a successful and safe synthesis.

References

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Amino-3,5-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are successful, reproducible, and yield high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Amino-3,5-dimethylbenzamide, and what are its critical steps?

A1: A prevalent and reliable method for synthesizing 4-Amino-3,5-dimethylbenzamide involves a two-step process starting from 3,5-dimethyl-4-nitrobenzoic acid. The critical steps are:

  • Amide Formation: Conversion of the carboxylic acid to the primary amide, 3,5-dimethyl-4-nitrobenzamide. This is typically achieved by first converting the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

  • Nitro Group Reduction: The reduction of the nitro group on 3,5-dimethyl-4-nitrobenzamide to the primary amine is the final and most crucial step. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and high-yielding method.[1]

The overall yield and purity of the final product are highly dependent on the efficiency and cleanliness of this reduction step.

Q2: My nitro group reduction is sluggish or incomplete, resulting in low yields. How can I troubleshoot this?

A2: Incomplete reduction of the nitro-intermediate is a frequent issue. Several factors can contribute to this problem. Here is a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is susceptible to deactivation.

    • Solution: Always use a fresh batch of Pd/C catalyst. If you suspect the catalyst has been exposed to air or moisture, it may be compromised. Ensure the reaction is conducted under an inert atmosphere until the hydrogen source is introduced.

  • Hydrogen Source and Pressure: Insufficient hydrogen will lead to an incomplete reaction.

    • Solution: For reactions using hydrogen gas, ensure the system is properly sealed and pressurized. A balloon of hydrogen is often sufficient for small-scale reactions, but for larger scales, a Parr shaker or a similar hydrogenation apparatus is recommended to ensure adequate H₂ pressure. Alternatively, transfer hydrogenation using reagents like ammonium formate or hydrazine can be effective.

  • Solvent Choice: The solvent must be able to dissolve the starting material and be compatible with the catalytic process.

    • Solution: Alcohols like methanol or ethanol are excellent choices for this reduction.[2] Ensure your starting material, 3,5-dimethyl-4-nitrobenzamide, is fully dissolved before adding the catalyst. Gentle heating can aid dissolution, but the reaction should be run at or near room temperature.

  • Reaction Monitoring: Without proper monitoring, it's difficult to know when the reaction is complete.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material (nitro compound) and product (amino compound) will have significantly different Rf values due to the change in polarity. The disappearance of the starting material spot indicates reaction completion.

Troubleshooting Workflow for Incomplete Reduction

Below is a logical workflow to diagnose and solve issues with the catalytic reduction step.

G start Low Yield or Incomplete Nitro Reduction catalyst Check Catalyst Activity start->catalyst hydrogen Verify Hydrogen Source & Pressure start->hydrogen solvent Assess Solvent & Solubility start->solvent monitor Implement Reaction Monitoring (TLC) start->monitor fresh_catalyst Use Fresh Pd/C Catalyst catalyst->fresh_catalyst Old or exposed to air? pressure_check Ensure System is Sealed; Consider Transfer Hydrogenation hydrogen->pressure_check Leaks or low pressure? solvent_screen Switch to Methanol/Ethanol; Ensure Full Dissolution solvent->solvent_screen Suspension or poor solubility? tlc Run TLC Until Starting Material Disappears monitor->tlc Reaction endpoint uncertain?

Caption: Troubleshooting workflow for incomplete nitro reduction.

Q3: I am observing significant byproducts. Could this be related to a Hofmann rearrangement?

A3: While the primary route is nitro reduction, if your synthesis starts from 3,5-dimethyl-4-aminobenzamide and you are attempting a degradation reaction, you might be performing a Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate.[3][4]

Common problems with the Hofmann rearrangement include:

  • Incomplete Reaction: If the reaction is not driven to completion, you may isolate N-bromoamide intermediates.

  • Side Reactions of the Isocyanate: The highly reactive isocyanate intermediate can be trapped by nucleophiles other than water. If run in an alcohol solvent, it can form a carbamate.[5]

  • Temperature Control: The rearrangement of the N-bromoamide anion to the isocyanate is temperature-sensitive. Poor temperature control can lead to side reactions and reduced yield.[4]

Solution: To ensure a successful Hofmann rearrangement, use fresh sodium hypobromite (formed in situ from bromine and sodium hydroxide), maintain low temperatures during the initial N-bromination, and control the warming during the rearrangement step.[3]

Q4: My final product is difficult to purify. It either "oils out" during crystallization or forms a very fine powder. What should I do?

A4: Purification, particularly crystallization, is a common hurdle for benzamide derivatives.[6][7] "Oiling out" occurs when a compound precipitates from solution above its melting point, while fine powders are a result of rapid nucleation.

Troubleshooting Crystallization
ProblemCausalitySolution
"Oiling Out" The compound is too soluble in the chosen solvent system at a temperature above its melting point, or significant impurities are present, depressing the melting point.1. Re-heat the solution to dissolve the oil. 2. Add more of the primary solvent to decrease supersaturation. 3. Cool the solution much more slowly. 4. Consider a different solvent system.[7]
Fine Powder Formation Nucleation is happening too quickly, preventing the growth of larger, well-defined crystals.1. Slow down the cooling process (e.g., insulate the flask). 2. Reduce the level of supersaturation by using more solvent. 3. Use a vapor diffusion method for slower crystallization.[7]
No Crystals Form The solution is undersaturated (too dilute).1. Slowly evaporate the solvent to increase concentration. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity appears, then re-heat to clarify and cool slowly. 3. Scratch the inside of the flask with a glass rod to create nucleation sites.[7]
Protocol 1: Systematic Recrystallization Solvent Screening

Objective: To identify an optimal solvent or solvent pair for the purification of 4-Amino-3,5-dimethylbenzamide.

  • Preparation: Place a small amount (10-20 mg) of your crude product into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Note the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves, it is a potential candidate for single-solvent recrystallization.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Solvent Pair: If no single solvent is ideal, try a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble when hot) and add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat until clear and cool slowly. A common effective pair for benzamides is Ethyl Acetate/Hexane.[6]

Protocol 2: Purification by Flash Column Chromatography

If recrystallization fails to provide material of sufficient purity, flash column chromatography is the next logical step.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A solvent system of Ethyl Acetate and Hexane is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate. Use TLC to determine the optimal eluent composition that gives your product an Rf value of approximately 0.3.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. For better separation, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6]

  • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

Purification Method Selection Guide

G start Crude Product Obtained purity_check Assess Purity (TLC/NMR) start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize Major product with minor impurities column Perform Flash Column Chromatography purity_check->column Complex mixture or oily product recrystallize->column Fails or purity still low final_product Pure 4-Amino-3,5- dimethylbenzamide recrystallize->final_product Success column->final_product

Caption: Decision tree for selecting a purification method.

References

  • Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
  • 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | 1406094-94-7. Benchchem.
  • Hofmann rearrangement. Wikipedia.
  • 4-Amino-3,5-dimethylbenzamide | C9H12N2O | CID 25417350. PubChem.
  • 4-amino-3,5-dimethylbenzamide | CAS#:103796-44-7. Chemsrc.
  • Hofmann Rearrangement Reaction. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Technical Support Center: Optimizing 4-Amino-N-(3,5-dichlorophenyl)benzamide Concentration for Experiments. Benchchem.
  • Hofmann Rearrangement. Alfa Chemistry.
  • Hofmann rearrangement (Hofmann degradation reaction) | Request PDF. ResearchGate.
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • 4-Amino-N,N-dimethylbenzamide | 6331-71-1. Sigma-Aldrich.
  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure.
  • Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
  • The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Google Patents.
  • 4-Amino-N-methylbenzamide | 6274-22-2. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions. Benchchem.
  • Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide. Benchchem.
  • process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents.
  • Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com.
  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
  • Preparing method of N, N-dimethylbenzamide. Google Patents.
  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.
  • Synthesis of 4-amino-3-nitrobenzaldehyde. | Download Scientific Diagram. ResearchGate.
  • (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate.
  • Purification of N-substituted aminobenzaldehydes. Google Patents.
  • Overcoming challenges in the enantioselective synthesis of Tegoprazan. Benchchem.
  • Technical Support Center: Troubleshooting Reactions with 2,3,4-Trimethoxybenzaldehyde. Benchchem.
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC - PubMed Central.
  • Synthesis of methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside carrying different amide substituents. ResearchGate.
  • An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.
  • AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope.

Sources

Technical Support Center: Optimizing Benzamide Synthesis from Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to provide researchers, scientists, and drug development professionals with practical solutions and theoretical grounding for the synthesis of benzamide from benzoic acid.

Welcome to the technical support center for benzamide synthesis. As Senior Application Scientists, we understand that the conversion of a carboxylic acid to an amide is a cornerstone of organic synthesis, yet it is fraught with challenges ranging from low yields to difficult purifications. This guide is designed to provide you with direct, actionable solutions to common problems encountered in the synthesis of benzamide from benzoic acid, grounded in mechanistic principles.

Overview of Synthetic Routes

The synthesis of benzamide from benzoic acid primarily involves the activation of the carboxylic acid's hydroxyl group to turn it into a better leaving group. The three most common strategies are:

  • Conversion to Benzoyl Chloride: A robust, two-step method where benzoic acid is first converted to the highly reactive benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[1][2][3]

  • Direct Coupling with Carbodiimides: A milder, one-pot method using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ.[1][4][5]

  • Direct Coupling with Uronium/Phosphonium Reagents: Highly efficient but more expensive reagents like HATU provide rapid and high-yielding amide bond formation under mild conditions, making them ideal for sensitive or sterically hindered substrates.[4][6][7]

Each method has its own set of optimal conditions and potential pitfalls. The following sections are designed to help you navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the synthesis of benzamide from benzoic acid.

Question 1: My reaction yield is consistently low or zero. What are the most likely causes?

Several factors can lead to poor yields in amide bond formation. The primary culprits are often related to the incomplete activation of the benzoic acid, deactivation of the nucleophile (ammonia/amine), or the presence of contaminants.[6]

  • Cause A: Incomplete Carboxylic Acid Activation. The carboxylic acid must be converted into a more reactive species. If the activating agent (e.g., SOCl₂, DCC, HATU) is old, has been exposed to moisture, or is used in insufficient amounts, the activation will be incomplete.[6]

    • Solution: Always use fresh or properly stored activating agents. For reactions involving SOCl₂, consider adding a catalytic amount of N,N-dimethylformamide (DMF), which forms the highly reactive Vilsmeier reagent in situ and accelerates the formation of benzoyl chloride.[8]

  • Cause B: Hydrolysis of Reactive Intermediates. The primary enemy of this synthesis is water. Benzoyl chloride and activated esters (formed from DCC or HATU) are highly susceptible to hydrolysis, which reverts them back to benzoic acid.[6][9]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Handle hygroscopic reagents like benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).[10][11]

  • Cause C: Amine Deactivation. In the two-step acyl chloride method, the reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the ammonia or amine nucleophile, rendering it non-nucleophilic and halting the reaction.[10]

    • Solution: Use at least two equivalents of the amine/ammonia—one to react and one to act as a base to neutralize the generated HCl. Alternatively, perform the reaction under Schotten-Baumann conditions, which uses an external base like sodium hydroxide in a biphasic system to neutralize the acid.[4][10]

Question 2: My final product is contaminated with a significant amount of unreacted benzoic acid. How do I remove it?

This is a common purification challenge, often resulting from the hydrolysis of the benzoyl chloride or an incomplete reaction.[4][9]

  • Underlying Issue: Benzoic acid and benzamide can have similar polarities, making chromatographic separation tedious.

  • Solution: Acid-Base Extraction. The most effective way to remove benzoic acid is to exploit its acidic nature.

    • Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer.

    • Separate the layers. The organic layer will now contain the purified benzamide.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the pure product.[6]

Question 3: I am using DCC and a white, insoluble solid has crashed out of my reaction. What is it and is it a problem?

That solid is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[10][12] It is not a problem; in fact, its insolubility in many common organic solvents (like DCM) makes it easy to remove.

  • Solution: Once the reaction is complete (as monitored by TLC or LC-MS), simply remove the DCU precipitate by vacuum filtration.[10][12] Wash the filter cake with a small amount of the reaction solvent to recover any trapped product. The filtrate contains your desired benzamide.

Question 4: My HATU coupling reaction is complete, but I'm struggling to remove the byproducts during workup. What's the best procedure?

HATU is highly efficient but generates tetramethylurea (TMU) and 1-hydroxy-7-azabenzotriazole (HOAt) as byproducts, which can complicate purification.[13]

  • Solution: Aqueous Workup. Both TMU and HOAt byproducts have some water solubility, which can be exploited.

    • After the reaction, quench with water or a dilute acid solution (e.g., 1M HCl).

    • Extract the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • This series of washes will remove the majority of the urea and HOAt byproducts, leaving a much cleaner crude product for final purification by chromatography or recrystallization.[6]

Workflow Visualizations

Visualizing the reaction pathways can help in understanding the critical steps and potential points of failure.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination benzoic_acid Benzoic Acid socl2 SOCl₂ (or Oxalyl Chloride) cat. DMF, Heat benzoic_acid->socl2 Activation benzoyl_chloride Benzoyl Chloride (Reactive Intermediate) socl2->benzoyl_chloride ammonia Aqueous Ammonia (Excess) benzoyl_chloride->ammonia Nucleophilic Attack benzamide Benzamide (Product) ammonia->benzamide

G benzoic_acid Benzoic Acid dcc DCC benzoic_acid->dcc 1. Activation o_acylisourea O-Acylisourea Intermediate (Activated Ester) dcc->o_acylisourea amine Amine/Ammonia o_acylisourea->amine 2. Nucleophilic Attack dcu DCU Byproduct (Precipitates) o_acylisourea->dcu Rearrangement & Proton Transfer benzamide Benzamide amine->benzamide

Frequently Asked Questions (FAQs)

Q: Which activation method should I choose: acyl chloride or a coupling reagent? A: The choice depends on your substrate's sensitivity, scale, and cost considerations.

  • Acyl Chloride Route (via SOCl₂): This method is cost-effective and excellent for large-scale synthesis. However, the conditions (often requiring heat) and corrosive reagents (SOCl₂, HCl byproduct) make it unsuitable for molecules with sensitive functional groups.[11]

  • Coupling Reagent Route (DCC, HATU): These are milder, one-pot reactions that proceed at room temperature, making them ideal for complex molecules and medicinal chemistry applications.[1][5] DCC is cheaper but can cause racemization in chiral acids and requires removal of the DCU byproduct.[12] HATU is highly efficient and fast but is significantly more expensive.[7]

Q: What are the optimal solvents and temperatures? A:

  • For Acyl Chloride Formation: Anhydrous, non-protic solvents like dichloromethane (DCM), chloroform, or neat thionyl chloride are used. The reaction is often heated to reflux to ensure completion.[8]

  • For Coupling Reactions: Polar aprotic solvents are preferred. Dimethylformamide (DMF) is common for HATU couplings, while DCM or tetrahydrofuran (THF) are frequently used for DCC couplings.[7][12] These reactions are typically started at 0°C and allowed to warm to room temperature to control the initial exothermic activation step.[12]

Q: How can I prevent racemization when using a chiral benzoic acid derivative? A: Racemization is a risk, especially with carbodiimide reagents like DCC. The O-acylisourea intermediate can rearrange to a symmetric anhydride or form an oxazolone, both of which can lead to loss of stereochemical integrity.

  • Solution 1: Run the reaction at a lower temperature (0°C).[6][12]

  • Solution 2: Use an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the initial activated intermediate to form a more stable active ester that is less prone to racemization before the amine attacks.[6][14] Uronium reagents like HATU already incorporate a HOAt moiety in their structure, making them inherently better at suppressing racemization.[7]

Comparative Data of Common Coupling Reagents

ReagentStructureTypical ConditionsAdvantagesDisadvantages
DCC DicyclohexylcarbodiimideDCM or THF, 0°C to RTInexpensive, effective for simple amides.[12]DCU byproduct can be difficult to remove if soluble; risk of racemization; potent allergen.[10][12]
EDC 1-Ethyl-3-(...)-carbodiimideDCM or DMF, RTWater-soluble urea byproduct is easily removed with an aqueous wash.[4]More expensive than DCC; can still cause racemization.
HATU ...Uronium HexafluorophosphateDMF, DIPEA base, RTVery fast, high yielding, low racemization rate, good for hindered substrates.[6][7]Expensive; byproducts can be tricky to remove; potentially explosive nature of byproducts.[13]

Protocols

Protocol 1: Benzamide Synthesis via Benzoyl Chloride

This protocol is a robust method suitable for non-sensitive substrates.

  • Acyl Chloride Formation: In a fume hood, add benzoic acid (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Carefully add thionyl chloride (SOCl₂, 2.0 eq.). Add one drop of DMF as a catalyst. Heat the mixture to reflux (approx. 80°C) for 1-2 hours. The evolution of HCl and SO₂ gas should be observed.

  • Removal of Excess SOCl₂: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation or under reduced pressure.[11] This leaves the crude benzoyl chloride as an oil.

  • Amination: Cool the flask containing the crude benzoyl chloride in an ice bath. Slowly and carefully add a concentrated aqueous solution of ammonia (NH₄OH, ~5.0 eq.) with vigorous stirring. A white precipitate of benzamide will form immediately. The reaction is exothermic.[9]

  • Isolation: Continue stirring for 15-20 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with a small amount of ice-cold water to remove ammonium salts.[9] Recrystallize the solid from hot water to obtain pure benzamide crystals.[4]

Protocol 2: Benzamide Synthesis using DCC Coupling

This protocol is suitable for milder conditions but requires careful removal of the DCU byproduct.

  • Reaction Setup: To a solution of benzoic acid (1.0 eq.) and ammonia (as a 2M solution in an organic solvent, 1.1 eq.) in anhydrous DCM (or THF) at 0°C, add a solution of DCC (1.1 eq.) in DCM dropwise.[12]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC. A white precipitate of DCU will form as the reaction proceeds.

  • Workup and Purification: Once the reaction is complete, filter the mixture to remove the precipitated DCU.[12] Wash the filtrate with 1M HCl and saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide. Further purification can be achieved by column chromatography or recrystallization.

References

  • Benchchem. (2025).
  • askIITians. (2025).
  • chemwin. (2024). how will you convert benzoic acid to benzamide. chemwin.
  • askIITians. (2025).
  • Benchchem. (2025). troubleshooting common issues in benzamide synthesis. Benchchem.com.
  • Benchchem. (2025). optimization of reaction conditions for benzamide synthesis. Benchchem.com.
  • Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE. Vedantu.
  • Brainly.in. (2019). Convert benzoic acid to benzamide. Brainly.in.
  • Benchchem. (2025). How to overcome common problems in Benzamide synthesis?. Benchchem.com.
  • Wikipedia. (n.d.).
  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU)
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic-synthesis.com.
  • YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. YouTube.
  • Chemistry LibreTexts. (2023).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?.
  • Kim Reactor. (2024).
  • ResearchGate. (2021). Why did my amide syntesis does not work?.

Sources

Troubleshooting HPLC peak tailing for aromatic amines

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Troubleshooting HPLC Peak Tailing for Aromatic Amines

As a Senior Application Scientist, I've frequently encountered the challenge of peak tailing, especially when analyzing basic compounds like aromatic amines. This guide is structured to provide not just solutions, but a deep, mechanistic understanding of the underlying causes. By understanding the "why," you can develop robust and reliable HPLC methods.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with my aromatic amine. What is the most likely cause?

Peak tailing for basic compounds like aromatic amines is most often a symptom of secondary interactions between your analyte and the stationary phase. In reversed-phase HPLC using silica-based columns, the primary cause is the interaction between protonated (positively charged) amine groups and ionized, residual silanol groups (Si-O⁻) on the silica surface.[1][2][3]

These silanol groups are weakly acidic (pKa ~3.5-4.5) and can deprotonate at mobile phase pH values above this range, creating a negatively charged site.[4] Your basic aromatic amine, which is protonated and positively charged at a pH below its pKa, will then electrostatically interact with these negative sites. This secondary ionic interaction is a stronger retention mechanism than the desired hydrophobic interaction, and its slow kinetics lead to a "tail" on the peak.[5]

Think of it as some of your analyte molecules taking a "detour" and getting stuck on these active sites, eluting later than the main band.

To confirm if this is a chemical issue (analyte-specific) versus a physical problem (system-related), inject a neutral compound of similar hydrophobicity.

  • If the neutral compound shows a good, symmetrical peak: The problem is chemical and specific to your basic analyte.

  • If the neutral compound also tails: The issue is likely physical, such as a column void or excessive extra-column volume.[2][6]

Troubleshooting Guide: A Systematic Approach

This section provides a logical workflow to diagnose and resolve peak tailing for aromatic amines.

Diagnostic Workflow for Peak Tailing

Troubleshooting_Workflow cluster_chemical Chemical Problem cluster_physical Physical Problem start Peak Tailing Observed for Aromatic Amine inject_neutral Inject a Neutral Compound (e.g., Toluene, Naphthalene) start->inject_neutral chem_problem Only Amine Peak Tails inject_neutral->chem_problem No phys_problem Both Amine and Neutral Peaks Tail inject_neutral->phys_problem Yes check_ph Is Mobile Phase pH > 3.5? chem_problem->check_ph ph_yes Lower Mobile Phase pH (e.g., pH 2.5-3.0) and Buffer check_ph->ph_yes Yes ph_no Consider Secondary Causes check_ph->ph_no No solution Symmetrical Peak Achieved ph_yes->solution check_metal Is Analyte a Potential Chelator? ph_no->check_metal metal_yes Add Chelating Agent (e.g., EDTA) or Use Metal-Free System check_metal->metal_yes Yes metal_no Add Competitive Base (e.g., TEA) or Use High-Purity, End-Capped Column check_metal->metal_no No metal_yes->solution metal_no->solution check_column Check for Column Void (Perform Column Performance Test) phys_problem->check_column check_connections Check for Extra-Column Volume (Minimize Tubing Length/ID) check_column->check_connections check_connections->solution

Caption: Key chemical interactions leading to peak tailing for aromatic amines.

Q4: How do I choose the right column for aromatic amine analysis?

Column selection is paramount for achieving good peak shape. For aromatic amines, always choose a modern, high-purity, base-deactivated (end-capped) column. [2]

  • End-Capping: After the primary hydrophobic stationary phase (like C18) is bonded to the silica, many residual silanols remain. End-capping is a secondary chemical reaction that "caps" these silanols with a small, non-polar group (e.g., trimethylsilyl), rendering them inert and significantly reducing the sites available for secondary interactions. [1][4]* Stationary Phase Choice: While C18 is the most common, phenyl-hexyl or biphenyl phases can offer alternative selectivity for aromatic compounds through π-π interactions, which can sometimes improve peak shape and resolution. [7]

Q5: Can my sample solvent cause peak tailing?

Absolutely. A mismatch between the elution strength of your sample solvent and the mobile phase is a common, yet often overlooked, cause of peak distortion. [8][9]

  • The Mechanism: If you dissolve your sample in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 10% acetonitrile/90% water), the sample band will not focus properly at the head of the column. This causes band broadening and distorted, often fronting or split, peaks, especially for early-eluting compounds. [10][11]* The Solution:

    • Best Practice: Always try to dissolve your sample in the initial mobile phase composition.

    • Alternative: If solubility is an issue, use the weakest possible solvent that can adequately dissolve your sample.

    • Last Resort: If a strong solvent must be used, reduce the injection volume as much as possible to minimize the effect. [9]

References

  • Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved from [Link]

  • Maleki, H., et al. (2016). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. Retrieved from [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]

  • The Effect of Sample Diluent on Peak Shape. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). (2023). Shimadzu. Retrieved from [Link]

  • Why Is PH Important For HPLC Buffers. (n.d.). Scribd. Retrieved from [Link]

  • How to fix asymmetrical chromatography peaks? (2024). Cytiva. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (2023). LinkedIn. Retrieved from [Link]

  • What Are Buffers & Why Are They Important? (2014). Chromatography Today. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Hichrom. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • HPLC Peak Tailing. (n.d.). Axion Labs. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). ChromaNik Technologies Inc. Retrieved from [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2020). Axion Labs. Retrieved from [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022). LCGC International. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2024). Alwsci. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016). ResearchGate. Retrieved from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018). LCGC International. Retrieved from [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016). PubMed. Retrieved from [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (1987). LCGC Archives. Retrieved from [Link]

  • Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2020). MicroSolv. Retrieved from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek Corporation. Retrieved from [Link]

  • Why heavy metals produces peak tailing on reversed phase columns (ODS)? (2014). ResearchGate. Retrieved from [Link]

Sources

Improving yield and purity of 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical research and development, 4-Amino-3,5-dimethylbenzamide demands high purity and consistent yields for successful downstream applications. Its synthesis, while conceptually straightforward, is often plagued by challenges ranging from poor reactivity to difficult purification. This technical support center is designed for researchers, scientists, and drug development professionals to navigate these complexities.

As a Senior Application Scientist, I have structured this guide to move beyond simple protocols. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated methodologies to empower you to optimize your synthesis and achieve your desired outcomes with confidence.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of 4-Amino-3,5-dimethylbenzamide in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm getting no product at all. What's going wrong?

Answer: Low or no yield in this amidation reaction typically points to one of four primary issues: inefficient carboxylic acid activation, amine nucleophile deactivation, steric hindrance, or the presence of water.

  • Incomplete Carboxylic Acid Activation: The conversion of a carboxylic acid to an amide requires an initial "activation" step to make the carbonyl carbon more electrophilic. If your activating agent (coupling reagent or chlorinating agent) is old, used in insufficient quantity, or inappropriate for the substrate, the reaction will not proceed.[1][2][3]

    • Solution:

      • Verify Reagent Quality: Ensure your coupling reagents (e.g., EDC, HATU) or chlorinating agents (e.g., thionyl chloride, oxalyl chloride) are fresh and have been stored under anhydrous conditions.

      • Optimize Stoichiometry: Use at least 1.1-1.2 equivalents of the activating agent. For difficult couplings, this may be increased.

      • Consider an Alternative Method: If using a coupling reagent fails, converting the carboxylic acid to an acyl chloride is often a more robust, albeit harsher, method.[2][4]

  • Amine Deactivation: The starting material, 4-amino-3,5-dimethylbenzoic acid, contains both the acidic carboxylic acid and the basic amino group. In solution, an acid-base reaction can occur where the carboxylic acid protonates the amine of another molecule, rendering it non-nucleophilic.[1][2]

    • Solution: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture. Use 2-3 equivalents to scavenge any protons and ensure the amine remains in its free-base, nucleophilic form.[1]

  • Steric Hindrance: The two methyl groups ortho to the amino group can sterically hinder the approach of the activated carboxylic acid.[1][5]

    • Solution: This may require more forcing reaction conditions. Consider increasing the reaction temperature or extending the reaction time. Monitor progress closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Hydrolysis: Activated carboxylic acid intermediates are highly susceptible to hydrolysis. Any water present in your reaction will quench the intermediate, reverting it back to the carboxylic acid.[1]

    • Solution: Use anhydrous solvents (e.g., dry DCM, THF, or DMF) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is also best practice.

Question 2: My final product is discolored (e.g., pink, brown, or purple). What causes this and how can I fix it?

Answer: Discoloration in aromatic amines is almost always due to oxidation. The electron-rich amino group is susceptible to oxidation by atmospheric oxygen, which forms highly colored impurities.

  • Solution for Prevention:

    • Inert Atmosphere: Conduct the reaction and subsequent workup steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degas Solvents: For particularly sensitive reactions, degassing solvents by bubbling nitrogen or argon through them prior to use can be beneficial.

  • Solution for Purification:

    • Recrystallization with Charcoal: Activated charcoal can be used during recrystallization to adsorb colored impurities. Add a small amount of charcoal to the hot, dissolved solution, allow it to stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can separate the desired product from colored impurities. Using a solvent system with a small amount of triethylamine (e.g., 0.5-1%) can help prevent the product from streaking on the acidic silica gel.[6]

    • Acid/Base Wash: During the workup, washing the organic layer with a mild reducing agent solution (e.g., dilute sodium bisulfite) can sometimes help remove some oxidative impurities.

Question 3: I'm having trouble with the final crystallization. The product is "oiling out" or won't crystallize at all.

Answer: Crystallization issues are common and usually relate to purity, solvent choice, or cooling rate.

  • Problem: Oiling Out: This occurs when the product comes out of solution as a liquid instead of a solid. It happens when the solution is supersaturated at a temperature above the product's melting point in that specific solvent system, or when significant impurities are present, depressing the melting point.[7]

    • Solution:

      • Heat the solution to re-dissolve the oil.

      • Add a small amount of additional solvent until the solution is just barely saturated at the higher temperature.

      • Allow the solution to cool very slowly. Insulating the flask can help.

      • If it still oils out, consider a different recrystallization solvent.

  • Problem: No Crystallization: This indicates the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystals) is inhibited.[7]

    • Solution:

      • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites.

      • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the solution to initiate crystallization.

      • Increase Concentration: Slowly evaporate some of the solvent to increase the product concentration.

      • Use an Anti-Solvent: Add a second solvent in which your product is insoluble (but which is miscible with your primary solvent) dropwise until the solution becomes cloudy. This rapid decrease in solubility often forces crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 4-Amino-3,5-dimethylbenzamide? While several methods exist, converting 4-amino-3,5-dimethylbenzoic acid to the corresponding benzamide is the most common. A highly reliable approach involves first converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with aqueous ammonia. This two-step process is often more robust than direct coupling methods, though it uses harsher reagents.[2][3] Alternatively, using modern peptide coupling reagents like HATU or EDC with an additive like HOBt in an anhydrous organic solvent offers a milder, one-pot solution.[1]

Q2: How do I choose the right coupling reagent? The choice depends on factors like cost, scale, and the difficulty of the coupling.[8]

  • EDC (a carbodiimide): Cost-effective and its byproduct is water-soluble, making for an easy workup. It is often used with additives like HOBt or OxymaPure to improve efficiency and suppress side reactions like racemization.[1]

  • HATU (a uronium salt): More expensive but also more reactive and very effective for difficult couplings, such as those involving sterically hindered components.[3]

  • T3P (Propylphosphonic Anhydride): A powerful reagent with byproducts that are easily removed by aqueous workup. It is known for its high efficiency and low rate of side reactions.

Q3: What are the best solvents for the reaction and recrystallization?

  • Reaction Solvents: Anhydrous, polar aprotic solvents are generally preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.[1][3] DMF can be particularly good at dissolving all components but can be difficult to remove.

  • Recrystallization Solvents: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or ethyl acetate are good starting points. Solvent/anti-solvent systems like ethanol/water or ethyl acetate/hexane can also be very effective.[7][9]

Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method.[10] Use a mobile phase (e.g., 50:50 Ethyl Acetate:Hexane) that gives good separation between your starting material and product spots. The disappearance of the starting carboxylic acid spot is a key indicator of reaction completion. For more precise analysis, LC-MS can be used to monitor the masses of the components in the reaction mixture.

Q5: Are there any specific safety precautions I should take? Yes. Many reagents used in amidation are hazardous.

  • Thionyl Chloride (SOCl₂) and Oxalyl Chloride: These are corrosive and react violently with water to release toxic gases (SO₂ and HCl or HCl/CO/CO₂ respectively). Always handle them in a well-ventilated fume hood.

  • Coupling Reagents: While generally safer, many coupling reagents are skin and eye irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Chlorinated solvents like DCM are suspected carcinogens.[3] Aprotic solvents like DMF are reproductive toxins. Minimize exposure and handle them in a fume hood.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is a robust, two-step method suitable for overcoming steric hindrance and ensuring complete conversion.

Step 1: Formation of 4-Amino-3,5-dimethylbenzoyl chloride

  • In a fume hood, add 4-amino-3,5-dimethylbenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. Caution: Vigorous gas evolution (HCl, SO₂) will occur.

  • Once the addition is complete, heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction mixture should become a clear solution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.

Step 2: Amidation

  • Cool the flask containing the crude acyl chloride in an ice bath (0 °C).

  • Slowly and carefully add a concentrated solution of aqueous ammonium hydroxide (NH₄OH, ~5-10 eq) dropwise with vigorous stirring. A thick precipitate will form.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any ammonium salts, followed by a small amount of cold diethyl ether to aid in drying.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 4-Amino-3,5-dimethylbenzamide to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. If it does not dissolve, add more solvent in small portions until a clear solution is achieved at the boiling point.[7]

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

  • For maximum recovery, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary Table
ParameterValue/ConditionRationale
Starting Material 4-amino-3,5-dimethylbenzoic acidCommercially available precursor.
Ammonia Source Aqueous Ammonium HydroxideActs as both the nitrogen source and a base to neutralize HCl byproduct.
Activation Reagent Thionyl Chloride (SOCl₂)A powerful and effective reagent for forming the highly reactive acyl chloride.
Reaction Solvent None (neat SOCl₂) for Step 1SOCl₂ acts as both reagent and solvent.
Reaction Temperature 80 °C (Reflux) for Step 1; 0 °C to RT for Step 2Ensures complete acyl chloride formation; controls the highly exothermic amidation.
Purification Method Recrystallization (e.g., from Ethanol)Effective method for removing soluble impurities and improving crystalline form.
Expected Yield 75-90%This robust method generally provides high yields.
Expected Purity >98% (by HPLC/NMR)Recrystallization is typically sufficient to achieve high purity.

Section 4: Visualizations

Synthetic Pathway Diagram

Synthetic Pathway cluster_main Synthesis of 4-Amino-3,5-dimethylbenzamide start 4-Amino-3,5-dimethylbenzoic Acid acyl_chloride 4-Amino-3,5-dimethylbenzoyl Chloride (Intermediate) start->acyl_chloride + SOCl₂ Reflux product 4-Amino-3,5-dimethylbenzamide acyl_chloride->product + NH₄OH (aq) 0 °C to RT

Caption: Synthetic route via an acyl chloride intermediate.

Experimental Workflow Diagram

Experimental Workflow reaction Step 1: Reaction (Acyl Chloride Formation & Amidation) filtration Step 2: Isolation (Vacuum Filtration) reaction->filtration wash Step 3: Washing (H₂O, Diethyl Ether) filtration->wash recrystallize Step 4: Purification (Recrystallization from Ethanol) wash->recrystallize dry Step 5: Drying (Vacuum Oven) recrystallize->dry analysis Step 6: Analysis (NMR, HPLC, MP) dry->analysis

Caption: General workflow from reaction to final analysis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield start Low or No Yield Observed q1 Did you add a non-nucleophilic base (e.g., DIPEA)? start->q1 a1_no Add 2-3 eq. of base to neutralize acid and free the amine. q1->a1_no No q2 Are your solvents anhydrous and reagents fresh? q1->q2 Yes a2_no Use freshly opened anhydrous solvents and new reagents. Dry all glassware. q2->a2_no No q3 Is the reaction time/temperature sufficient for this hindered substrate? q2->q3 Yes a3_no Increase reaction time and/or temperature. Monitor by TLC to confirm completion. q3->a3_no No end Re-evaluate synthetic strategy (e.g., acyl chloride vs. coupling agent). q3->end Yes

Sources

Technical Support Center: Synthesis of 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3,5-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 4-Amino-3,5-dimethylbenzamide?

A1: The most widely employed and dependable synthetic pathway commences with 3,5-dimethyl-4-nitrobenzoic acid. This route involves two primary transformations:

  • Amidation: The carboxylic acid functionality of 3,5-dimethyl-4-nitrobenzoic acid is converted to a primary amide, yielding 3,5-dimethyl-4-nitrobenzamide.

  • Reduction: The nitro group of the intermediate is then reduced to an amino group to afford the final product, 4-Amino-3,5-dimethylbenzamide.

This approach is favored due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.

Q2: What are the critical parameters to control during the amidation of 3,5-dimethyl-4-nitrobenzoic acid?

A2: The key to a successful amidation is the effective activation of the carboxylic acid. A common method involves converting the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[1] Critical parameters include:

  • Temperature Control: The initial reaction with the chlorinating agent should be performed at a controlled temperature to prevent side reactions.

  • Stoichiometry: A slight excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride intermediate back to the carboxylic acid.

  • Efficient Quenching: The addition of ammonia should be done carefully, often at a reduced temperature, to control the exotherm of the reaction.

Q3: Which reducing agents are recommended for the conversion of 3,5-dimethyl-4-nitrobenzamide to 4-Amino-3,5-dimethylbenzamide?

A3: A variety of reducing agents can be employed for the reduction of the aromatic nitro group.[2] The choice of reagent can influence the reaction conditions, selectivity, and impurity profile. Common choices include:

  • Catalytic Hydrogenation: This is often the cleanest method, utilizing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[3] It typically provides high yields and purity.

  • Metal/Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective and economical.[2][3] However, these can sometimes lead to the formation of chlorinated byproducts if hydrochloric acid is used.[4]

  • Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, particularly when other reducible functional groups are present that are sensitive to catalytic hydrogenation or strong acids.[2][3]

Troubleshooting Guide

Problem 1: Low yield in the amidation step.

Possible Cause: Incomplete conversion of the starting material, 3,5-dimethyl-4-nitrobenzoic acid.

Troubleshooting Steps:

  • Verify Acid Chloride Formation: Before adding ammonia, ensure the complete conversion of the carboxylic acid to the acid chloride. This can be monitored by techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid chloride at a higher wavenumber).

  • Optimize Reaction Time and Temperature: The reaction with the chlorinating agent may require a longer duration or gentle heating to go to completion.

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and reagents to minimize water content, which can hydrolyze the acid chloride.

Problem 2: My final product after the reduction step is a complex mixture with multiple spots on TLC.

Possible Cause: Formation of partially reduced or coupled side-products. The reduction of aromatic nitro compounds can proceed through several intermediates, which can sometimes be isolated as impurities if the reaction is not driven to completion or if inappropriate conditions are used.[4][5]

Potential Side-Products:

  • Nitroso Intermediate (3,5-dimethyl-4-nitrosobenzamide): This is an early intermediate in the reduction pathway.

  • Hydroxylamine Derivative (4-hydroxylamino-3,5-dimethylbenzamide): Incomplete reduction can lead to the formation of the hydroxylamine.[2]

  • Azoxy and Azo Compounds: These are dimeric species formed by the condensation of intermediates.[2] Their formation is more prevalent under certain conditions, for example, when using lithium aluminum hydride for the reduction of aromatic nitro compounds.[3]

Troubleshooting and Prevention:

  • Choice of Reducing Agent: Catalytic hydrogenation is generally the most selective method for reducing aromatic nitro groups to amines and minimizes the formation of these side-products.[3]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting material and any intermediates are fully consumed.

  • Control of Reaction Conditions: Ensure the proper stoichiometry of the reducing agent and appropriate reaction temperature and time. For metal/acid reductions, maintaining a sufficiently acidic environment is crucial.

Problem 3: I observe a halogenated impurity in my final product after reduction with a metal and HCl.

Possible Cause: Ring chlorination as a side reaction. This is a known issue when using certain metals like tin or zinc in the presence of hydrochloric acid.[4] The intermediate phenylhydroxylamine can undergo an acid-catalyzed rearrangement, and in the presence of chloride ions, electrophilic chlorination of the aromatic ring can occur.

Preventative Measures:

  • Use an Alternative Acid: Substitute hydrochloric acid with sulfuric acid or acetic acid to eliminate the source of the chloride ions.[4]

  • Change the Reducing System: Opt for catalytic hydrogenation (H₂/Pd/C) or a different metal/acid combination that is less prone to this side reaction, such as iron in acetic acid.[3]

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethyl-4-nitrobenzamide
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dimethyl-4-nitrobenzoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 3,5-dimethyl-4-nitrobenzamide.

Protocol 2: Reduction of 3,5-dimethyl-4-nitrobenzamide to 4-Amino-3,5-dimethylbenzamide via Catalytic Hydrogenation
  • In a hydrogenation vessel, dissolve 3,5-dimethyl-4-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-3,5-dimethylbenzamide.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude 4-Amino-3,5-dimethylbenzamide in a minimal amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Groups

Reducing AgentTypical ConditionsAdvantagesPotential Disadvantages
H₂/Pd/C1-3 atm H₂, room temp., ethanol/ethyl acetateHigh yield, clean reaction, minimal side-productsCatalyst can be expensive, requires specialized equipment
Fe/AcOHAcetic acid, gentle heatingInexpensive, effectiveMay require longer reaction times, workup can be tedious
SnCl₂·2H₂OEthanol or ethyl acetate, refluxMild conditionsStoichiometric amounts of tin salts are produced as waste
Na₂S₂O₄Water/methanol, refluxGood for substrates with other reducible groupsCan be less efficient, may require a large excess of reagent

Visualizations

Synthesis_Pathway start 3,5-Dimethyl-4-nitrobenzoic Acid intermediate 3,5-Dimethyl-4-nitrobenzamide start->intermediate Amidation (e.g., SOCl₂, NH₃) product 4-Amino-3,5-dimethylbenzamide intermediate->product Reduction (e.g., H₂/Pd/C)

Caption: Synthetic pathway for 4-Amino-3,5-dimethylbenzamide.

Side_Product_Formation nitro 3,5-Dimethyl-4-nitrobenzamide nitroso Nitroso Intermediate nitro->nitroso Partial Reduction hydroxylamine Hydroxylamine Derivative nitroso->hydroxylamine Further Reduction dimeric Azoxy/Azo Side-Products nitroso->dimeric Condensation amine Desired Amine Product hydroxylamine->amine Complete Reduction hydroxylamine->dimeric Condensation

Caption: Potential side-products in the reduction of 3,5-dimethyl-4-nitrobenzamide.

Troubleshooting_Workflow start Impure Product After Reduction Check TLC/HPLC for multiple spots q1 {Are there peaks less polar than the starting material? | (Likely Azoxy/Azo compounds)} start->q1 q2 {Is the starting material fully consumed? | (Incomplete reaction)} q1->q2 No a1 Optimize reduction conditions: - Change to H₂/Pd/C - Ensure sufficient reducing agent q1->a1 Yes q3 {Is there a peak with unexpected mass (e.g., +34 Da)? | (Possible chlorinated byproduct)} q2->q3 No a2 Increase reaction time or temperature - Add more reducing agent q2->a2 Yes a3 Avoid HCl in reduction - Use Fe/AcOH or H₂/Pd/C q3->a3 Yes end Purify by recrystallization or chromatography q3->end No a1->end a2->end a3->end

Caption: Troubleshooting workflow for the reduction step.

References

  • Missouri University of Science and Technology. Aromatic Nitro Compounds. Available from: [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Chemistry LibreTexts. Nitro Compounds. Available from: [Link]

  • Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Amino-3,5-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility issues commonly encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles.

Part 1: FAQs - Understanding the Fundamentals of 4-Amino-3,5-dimethylbenzamide Solubility

This section addresses the foundational questions regarding the physicochemical properties of 4-Amino-3,5-dimethylbenzamide and the reasons behind its solubility behavior.

Q1: What are the general chemical properties of 4-Amino-3,5-dimethylbenzamide?

4-Amino-3,5-dimethylbenzamide is an aromatic amide. While specific experimental data for this compound is limited, we can infer its properties from its structure and data from analogous compounds.

PropertyValue / DescriptionSource / Rationale
CAS Number 103796-44-7[1]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.21 g/mol [1]
Appearance Expected to be a crystalline solid.Based on similar benzamide structures.[2][3]
Aqueous Solubility Predicted to be low.Inferred from the "slightly soluble" nature of 4-aminobenzamide and the added hydrophobic methyl groups.[2][3][4]
Organic Solvent Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Based on the solubility of benzamide and 4-aminobenzamide.[2][5]
pKa (predicted) ~3-4 for the aromatic amino group.Typical range for anilines.
logP (predicted) > 1The two methyl groups increase lipophilicity compared to 4-aminobenzamide (XLogP3: -0.4).[4]

Q2: Why might I be experiencing solubility issues with this compound?

The structure of 4-Amino-3,5-dimethylbenzamide contains features that contribute to poor aqueous solubility:

  • Aromatic Benzene Ring: The benzene core is hydrophobic, which limits its interaction with polar water molecules.

  • Crystalline Solid Form: Like many crystalline solids, energy is required to break the crystal lattice before the molecules can be solvated. This is a common reason for the poor solubility of what are often termed "brick-dust" molecules.[6]

  • Hydrophobic Methyl Groups: The two methyl groups on the benzene ring increase the molecule's lipophilicity (fat-solubility), further reducing its affinity for water. The addition of methyl groups can modulate physicochemical properties such as LogP and aqueous solubility.[7]

Q3: What is the expected aqueous solubility of 4-Amino-3,5-dimethylbenzamide?

Q4: How does pH influence the solubility of 4-Amino-3,5-dimethylbenzamide?

The 4-amino group on the benzene ring is basic and can be protonated in acidic conditions. When the amino group accepts a proton (H⁺) to form a positively charged ammonium salt (-NH₃⁺), the molecule becomes an ion. This ionic form is significantly more polar and, therefore, more soluble in aqueous solutions. The pKa of the aromatic amino group is likely in the range of 3-4. To achieve significant protonation and enhance solubility, the pH of the aqueous solution should be at least 1-2 units below the pKa.

Part 2: Troubleshooting Guide - Practical Solutions for Solubility Enhancement

This section provides a systematic approach to overcoming the solubility challenges of 4-Amino-3,5-dimethylbenzamide.

Q5: I'm having trouble dissolving the compound. Where do I start?

A logical, step-by-step approach is crucial. The following workflow can help you efficiently find a suitable solvent system.

G start Start: Undissolved 4-Amino-3,5-dimethylbenzamide solvent_selection Select Solvent System start->solvent_selection organic Is an organic solvent acceptable for your experiment? solvent_selection->organic Yes aqueous Is an aqueous system required? solvent_selection->aqueous No try_organic Test solubility in polar aprotic solvents (DMSO, DMF) or alcohols (Ethanol, Methanol). organic->try_organic ph_adjust Try pH adjustment. Prepare an acidic buffer (e.g., pH 2-3). aqueous->ph_adjust check_solubility1 Is it soluble? try_organic->check_solubility1 check_solubility2 Is it soluble? ph_adjust->check_solubility2 check_solubility1->aqueous No success Success: Compound is dissolved. check_solubility1->success Yes co_solvent Use a co-solvent. Prepare a stock in DMSO, then dilute into aqueous buffer. check_solubility2->co_solvent No check_solubility2->success Yes check_solubility3 Does it stay in solution? co_solvent->check_solubility3 check_solubility3->success Yes fail Further Optimization Needed: Consider temperature, advanced techniques, or alternative solvents. check_solubility3->fail No

Caption: Troubleshooting workflow for dissolving 4-Amino-3,5-dimethylbenzamide.

Q6: Which organic solvents are recommended for 4-Amino-3,5-dimethylbenzamide?

For applications where an organic solvent is permissible, starting with polar solvents is recommended. The parent compound, benzamide, shows good solubility in solvents like methanol and ethanol.[5][8]

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO) 7.2189A very strong solvent for many organic compounds. Often used to make concentrated stock solutions.
N,N-Dimethylformamide (DMF) 6.4153Similar to DMSO, a powerful polar aprotic solvent.
Methanol 5.165A polar protic solvent; benzamide is highly soluble in methanol.[5]
Ethanol 4.378A less toxic alternative to methanol, also a good solvent for benzamides.[3]
Acetone 5.156A polar aprotic solvent in which benzamide is also soluble.[5]

Q7: How can I use pH adjustment to improve aqueous solubility?

As discussed in Q4, lowering the pH will protonate the amino group and increase aqueous solubility.

Experimental Protocol: pH-Dependent Solubilization

  • Prepare Acidic Buffers: Create a series of buffers with pH values ranging from 2.0 to 5.0 (e.g., citrate or phosphate buffers).

  • Add Compound: To a fixed volume of each buffer, add an excess amount of 4-Amino-3,5-dimethylbenzamide (i.e., until a small amount of solid remains undissolved).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate and Analyze: Filter or centrifuge the samples to remove undissolved solid.

  • Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

This will help you identify the optimal pH for dissolving your compound in an aqueous system.

Q8: Can I use co-solvents to dissolve 4-Amino-3,5-dimethylbenzamide in aqueous solutions?

Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[6] The general principle is to dissolve the compound in a small amount of a concentrated organic solvent and then dilute this stock solution into your aqueous buffer.

Experimental Protocol: Co-Solvent Method

  • Prepare a Concentrated Stock Solution: Dissolve 4-Amino-3,5-dimethylbenzamide in 100% DMSO to a high concentration (e.g., 10-50 mM).

  • Dilute into Aqueous Buffer: Slowly add a small volume of the DMSO stock solution to your pre-warmed aqueous buffer while vortexing or stirring. It is critical to add the stock solution to the buffer, not the other way around.

  • Observe for Precipitation: The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid impacting your experiment. If you observe precipitation, you may need to lower the final concentration of the compound or slightly increase the percentage of the co-solvent.

Q9: What if the compound precipitates out of my co-solvent/aqueous mixture?

Precipitation upon dilution indicates that you have exceeded the solubility limit of the compound in that specific co-solvent/buffer mixture. Here are some troubleshooting steps:

  • Reduce the Final Concentration: Your target concentration may be too high. Try preparing a more dilute solution.

  • Increase the Co-solvent Percentage: If your experimental system allows, you can try increasing the final percentage of the co-solvent (e.g., from 1% to 2% or 5% DMSO). Be mindful of how the co-solvent might affect your assay.

  • Gentle Warming: Gently warming the aqueous buffer before and during the addition of the stock solution can sometimes help keep the compound in solution. Ensure the temperature is not high enough to degrade the compound.

Q10: Are there other advanced techniques I can try?

If standard methods fail, several advanced formulation strategies can be employed, particularly in a drug development context:

  • Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule can create a water-soluble inclusion complex.[6]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[9]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the solid, which can enhance the dissolution rate.[6][10]

Part 3: Experimental Protocols - How to Determine Solubility

Q11: How can I experimentally determine the solubility of 4-Amino-3,5-dimethylbenzamide in a specific solvent?

The "shake-flask" method is the gold standard for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Solubility Determination

  • Prepare a Saturated Solution: Add an excess amount of 4-Amino-3,5-dimethylbenzamide to a known volume of the solvent of interest in a sealed vial. The presence of undissolved solid is essential.

  • Equilibrate: Place the vial in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of 4-Amino-3,5-dimethylbenzamide using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculate Solubility: Based on the measured concentration and the dilution factor, calculate the solubility in units such as mg/mL or molarity.

G start Add excess compound to a known volume of solvent. equilibrate Equilibrate with agitation (24-48h at constant temp). start->equilibrate separate Separate solid and liquid phases (centrifuge or filter). equilibrate->separate quantify Quantify the concentration in the supernatant (e.g., HPLC). separate->quantify calculate Calculate solubility. quantify->calculate

Caption: Workflow for the shake-flask solubility determination method.

References

  • PubChem. 4-Amino-3,5-dimethylbenzamide. Available from: [Link]

  • Mallak Specialties Pvt Ltd. 4-Aminobenzamide, C7H8N2O, 2835-68-9. Available from: [Link]

  • Spiral. Solubility determination and modelling of benzamide in organic solvents. Available from: [Link]

  • Wikipedia. Benzamide. Available from: [Link]

  • Lima, C. H. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6089. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for 4-Amino-3,5-dimethylbenzamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Amino-3,5-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mobile phase optimization and to offer direct solutions to common chromatographic challenges. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can develop robust and reliable analytical methods.

Understanding the Analyte: 4-Amino-3,5-dimethylbenzamide

Before diving into mobile phase optimization, it is crucial to understand the physicochemical properties of 4-Amino-3,5-dimethylbenzamide. The molecule possesses a primary aromatic amine group (-NH₂) and an amide group (-CONH₂). The aromatic amine is basic and its state of ionization is highly dependent on the mobile phase pH.

The Critical Role of pKa

The acidity or basicity of a functional group is defined by its pKa value. For an amine, the pKa refers to the equilibrium for its conjugate acid (R-NH₃⁺).

Estimated pKa of the 4-Amino Group: While an experimentally determined pKa for 4-Amino-3,5-dimethylbenzamide is not readily available in the literature, we can provide a scientifically sound estimate based on structure-activity relationships.

  • The pKa of aniline is approximately 4.6.[1]

  • The two methyl groups at positions 3 and 5 are electron-donating, which slightly increases the electron density on the nitrogen, thereby increasing its basicity (higher pKa).

  • Conversely, the benzamide group at the para position is electron-withdrawing, which reduces the electron density on the amino nitrogen, making it less basic (lower pKa). The pKa of the amino group in 4-aminobenzoic acid is 4.85, but the amide group is also known to be electron-withdrawing.[2]

Considering these opposing effects, the pKa of the 4-amino group of 4-Amino-3,5-dimethylbenzamide is estimated to be approximately 3.5 . This value is the cornerstone of our mobile phase pH selection strategy.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during method development in a question-and-answer format.

Q1: My peak for 4-Amino-3,5-dimethylbenzamide is tailing significantly. What is the cause and how do I fix it?

A1: Understanding the Cause of Peak Tailing

Peak tailing for basic compounds like 4-Amino-3,5-dimethylbenzamide is a classic issue in reversed-phase HPLC. The primary cause is secondary interactions between the positively charged (protonated) amine group of the analyte and negatively charged, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase. These interactions are strong and result in a portion of the analyte being retained longer, leading to a tailed peak shape.

Solutions:

  • Mobile Phase pH Adjustment (Primary Solution): The most effective way to eliminate this issue is to control the ionization of both the analyte and the silanol groups.

    • Work at Low pH: By lowering the mobile phase pH to at least 2 units below the analyte's pKa (estimated at 3.5), you ensure the analyte is fully protonated (R-NH₃⁺). A pH of around 2.5-3.0 is a good starting point. This also suppresses the ionization of the silanol groups, minimizing the electrostatic interaction.

    • Work at High pH: Alternatively, operating at a pH at least 2 units above the analyte's pKa will keep the amine in its neutral, non-protonated form (R-NH₂). However, be aware that standard silica-based columns are not stable above pH 7-8. For high pH work, a hybrid or polymer-based column is required.

  • Use of a Competing Base: Add a small concentration (e.g., 0.1-0.5%) of a competing base, such as triethylamine (TEA), to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

  • Employ a Modern, End-Capped Column: Modern HPLC columns often feature "end-capping," a process where the accessible silanol groups are chemically bonded with a small, inert group (like a trimethylsilyl group). Using a high-purity, end-capped C18 or C8 column will significantly reduce the number of available silanol groups for secondary interactions.

Q2: I'm observing peak fronting. What could be the issue?

A2: Diagnosing Peak Fronting

Peak fronting, while less common than tailing, typically points to two main issues:

  • Column Overload: You are injecting too much sample mass onto the column. This saturates the stationary phase at the inlet, causing the peak shape to distort.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Sample Solvent Incompatibility: The solvent in which your sample is dissolved is significantly stronger (more organic content) than your mobile phase. This causes the analyte to travel too quickly through the initial part of the column, leading to a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

Q3: My resolution between the main peak and an impurity is poor. How can I improve it?

A3: Strategies for Enhancing Resolution

Poor resolution can be tackled by adjusting several parameters that influence chromatographic selectivity and efficiency.

  • Optimize the Organic Modifier Ratio: Adjusting the percentage of your organic solvent (e.g., acetonitrile or methanol) is the most powerful tool for changing retention and resolution.

    • Solution: For reversed-phase, decreasing the percentage of the organic solvent will increase the retention time of your analyte and its impurities, often providing more time for them to separate. Try a slower gradient or an isocratic elution with a lower organic content.

  • Change the Organic Solvent: Acetonitrile and methanol have different properties and can offer different selectivities for your compounds.

    • Solution: If you are using methanol, try switching to acetonitrile, or vice versa. Acetonitrile/water mixtures have lower viscosity, which can lead to higher efficiency and lower backpressure.

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, although it will also increase the run time.

    • Solution: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Consider a Different Stationary Phase: If mobile phase optimizations are insufficient, the column chemistry may not be suitable.

    • Solution: For aromatic compounds, a column with a phenyl-hexyl stationary phase can offer different selectivity due to π-π interactions. A column with a smaller particle size (e.g., sub-2 µm for UHPLC) will provide significantly higher efficiency and better resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for 4-Amino-3,5-dimethylbenzamide?

A1: A robust starting point for method development would be a reversed-phase HPLC method. The following protocol is recommended:

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm (end-capped)A standard, versatile reversed-phase column.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidifies the mobile phase to ensure the analyte is protonated and silanols are suppressed.
Mobile Phase B AcetonitrileA common, efficient organic modifier with a low UV cutoff.
Gradient 5% B to 95% B over 15 minutesA generic scouting gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection (UV) 254 nm or scan for λmaxA common wavelength for aromatic compounds; determine the optimal wavelength by scanning a standard.
Injection Volume 10 µLA typical injection volume.
Sample Prep. Dissolve 1 mg in 1 mL of 50:50 Water:AcetonitrileEnsure the sample is fully dissolved.

This initial method can then be optimized based on the results, as detailed in the troubleshooting guide.

Q2: How do I choose between isocratic and gradient elution?

A2: The choice depends on the complexity of your sample.

  • Isocratic Elution (constant mobile phase composition) is ideal for simple mixtures where all components elute relatively close together. It is often simpler to set up and transfer.

  • Gradient Elution (mobile phase composition changes over time) is necessary for complex samples with components that have a wide range of polarities. It helps to elute late-eluting peaks more quickly and with better peak shape.

For initial method development, a "scouting gradient" (like the one suggested above) is highly recommended to understand the retention behavior of your analyte and any impurities.

Q3: How can I ensure my HPLC method is reliable and reproducible?

A3: Method reliability is achieved through proper method validation. Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Visualized Workflows

Systematic Mobile Phase pH Optimization

The following workflow illustrates a systematic approach to optimizing the mobile phase pH to achieve good peak shape.

Mobile_Phase_pH_Optimization cluster_start Initial Observation cluster_hypothesis Hypothesis cluster_strategy Strategy: Control Ionization cluster_experiment Experiment cluster_result Result & Refinement Start Observe Tailing Peak for 4-Amino-3,5-dimethylbenzamide Hypothesis Cause: Secondary interaction with silanol groups due to protonated amine (pKa ~ 3.5) Start->Hypothesis Identify problem Strategy Operate at pH << pKa to suppress silanol ionization Hypothesis->Strategy Formulate solution Experiment Prepare Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) Strategy->Experiment Implement solution Result Analyze Sample Experiment->Result Execute analysis GoodPeak Symmetrical Peak Achieved Result->GoodPeak Peak shape is good StillTailing Tailing Persists Result->StillTailing Peak shape is poor Refine Add Competing Base (e.g., 0.1% TEA) or use a different end-capped column StillTailing->Refine Further optimization

Caption: A logical workflow for troubleshooting peak tailing by optimizing mobile phase pH.

References

  • University of Wisconsin-Madison. (n.d.). Basicity of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
  • BenchChem. (2025). Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Sources

Preventing degradation of 4-Amino-3,5-dimethylbenzamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3,5-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. As Senior Application Scientists, we provide not just procedures, but the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My solid 4-Amino-3,5-dimethylbenzamide has turned from white/off-white to a yellowish or brownish color. What happened, and is it still usable?

A1: This discoloration is a classic indicator of degradation, most likely due to oxidation of the aromatic amine group.[1] Aromatic amines are susceptible to air oxidation, a process often accelerated by light and ambient temperatures, leading to the formation of colored impurities.[1][2]

Whether the material is usable depends on the tolerance of your specific application for impurities. For sensitive assays or synthesis, the presence of these degradants could be detrimental. We strongly recommend verifying the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[3]

Q2: What are the absolute ideal storage conditions for long-term stability of solid 4-Amino-3,5-dimethylbenzamide?

A2: To maximize shelf-life and prevent degradation, the compound should be stored with strict environmental controls. Based on the general principles for storing aromatic amines and benzamides, the following conditions are recommended.[4][5][6]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures significantly slow the rate of all chemical degradation pathways.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen prevents the primary degradation pathway of amine oxidation.[1]
Light Protected from Light (Amber Vial)Light, particularly UV, can provide the activation energy for photolytic degradation.[7][8]
Humidity Dry/Anhydrous (Dessicator)Aromatic amines can be hygroscopic; moisture can facilitate hydrolysis of the benzamide group.[4][5]
Container Tightly Sealed, Inert Material (Glass)Prevents exposure to atmospheric moisture and oxygen and avoids reaction with container material.[4][9]

Q3: I need to prepare a stock solution. How should I store it and for how long?

A3: The stability of 4-Amino-3,5-dimethylbenzamide in solution is significantly lower than in its solid state. The choice of solvent and storage conditions is critical.[2] For short-term storage (a few days), prepare the solution in a suitable, dry organic solvent (e.g., DMSO, DMF, or Acetonitrile), store refrigerated (2-8°C), and protect from light. For longer-term storage, we recommend preparing aliquots of the solution to minimize freeze-thaw cycles and storing them at -20°C or -80°C under an inert atmosphere. Always perform a purity check if the solution has been stored for an extended period.

Q4: What are the likely degradation products of 4-Amino-3,5-dimethylbenzamide?

A4: Based on its structure, the primary degradation pathways are oxidation and hydrolysis.[10][11]

  • Oxidation: The aromatic amine can oxidize to form nitroso, nitro, and various colored polymeric species.

  • Hydrolysis: The amide bond can hydrolyze under strongly acidic or basic conditions, or over long periods in the presence of moisture, to yield 4-Amino-3,5-dimethylbenzoic acid and ammonia.[11]

Identifying these potential degradants is a key outcome of forced degradation studies, which are essential for developing stability-indicating analytical methods.[12][13]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Problem 1: Unexpected Peaks Appear in HPLC Analysis of a Stored Sample.

  • Underlying Cause: This is a direct sign of chemical degradation. The new peaks represent degradation products. The retention time of these new peaks can give clues to their polarity; for example, the formation of the more polar 4-Amino-3,5-dimethylbenzoic acid via hydrolysis would likely result in an earlier eluting peak in a standard reversed-phase HPLC setup.

  • Immediate Action:

    • Confirm the identity of the main peak by comparing its retention time with a fresh or certified standard.

    • Quantify the purity of your sample by integrating the peak areas. A decrease in the main peak's area percentage confirms degradation.

  • Long-Term Solution: Review your storage protocol against the ideal conditions outlined in the FAQ section. The most common culprits are exposure to air (oxygen) and light.[1][7] Implement a stricter storage regimen involving inert gas and light-protected containers.

Problem 2: The Compound Shows Poor Performance or Complete Inactivity in a Biological Assay.

  • Underlying Cause: If the compound is the active pharmaceutical ingredient (API), its degradation leads to a lower effective concentration, reducing its potency.[12][13] Degradation products themselves could also act as inhibitors or interfere with the assay, leading to misleading results.

  • Immediate Action:

    • Immediately cease using the compromised batch of the compound.

    • Perform a purity analysis (HPLC, LC-MS, or qNMR) on the sample used in the assay to confirm degradation.[3][14]

    • Source a new, high-purity batch of 4-Amino-3,5-dimethylbenzamide and repeat the experiment.

  • Preventative Workflow:

    • Always verify the purity of a new batch of the compound upon receipt.

    • Implement a routine stability testing schedule for compounds in long-term storage. A simple workflow for this is outlined below.

Visualizing Degradation & Stability Testing

Key Factors in Degradation

The following diagram illustrates the primary environmental factors that can initiate the degradation of 4-Amino-3,5-dimethylbenzamide.

Figure 1. Primary Degradation Triggers cluster_factors Environmental Stressors A 4-Amino-3,5-dimethylbenzamide (Stable) B Degraded Compound (Impurities, Color Change, Loss of Potency) A->B Degradation O2 Oxygen (Air) O2->A Oxidation H2O Moisture (Humidity) H2O->A Hydrolysis HV Light (UV) HV->A Photolysis HEAT Elevated Temperature HEAT->A Accelerates All Pathways Figure 2. Workflow for Stability Assessment start Start: Stored Sample prepare Prepare Sample for Analysis (e.g., 1 mg/mL in mobile phase) start->prepare Retrieve Aliquot analyze Analyze via Validated Stability-Indicating HPLC Method prepare->analyze data Process Data: Calculate Purity (%) analyze->data decision Purity > 95%? data->decision pass PASS: Continue Storage & Re-test Later decision->pass Yes fail FAIL: Quarantine Batch, Investigate Cause, Procure New Material decision->fail No

Caption: A systematic workflow for monitoring compound purity during storage.

Protocols

Protocol 1: Recommended Procedure for Long-Term Storage of Solid Compound

  • Environment: Perform all manipulations in a low-humidity environment, such as a glove box or a benchtop area with a steady stream of dry inert gas (Nitrogen or Argon).

  • Aliquoting: Upon receiving a new bottle, immediately divide the bulk material into smaller, single-use aliquots in separate, appropriately sized amber glass vials. This minimizes the exposure of the entire batch to the environment during each use.

  • Inerting: For each aliquot, flush the vial with dry Argon or Nitrogen for 30-60 seconds to displace all atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with a Teflon-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and batch number.

  • Storage: Place the sealed vials inside a desiccator. Store the desiccator in a refrigerator at 2-8°C. [4][5]Ensure the storage area is dark.

Protocol 2: Basic HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of 4-Amino-3,5-dimethylbenzamide. It should be validated for your specific system and needs. A stability-indicating method is one that can resolve the main compound from its potential degradation products. [10]

  • Objective: To quantify the purity of a 4-Amino-3,5-dimethylbenzamide sample.

  • Materials:

    • HPLC system with UV detector

    • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Sample for analysis

    • Reference standard (optional, for peak identification)

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL. [3]Filter the sample through a 0.45 µm syringe filter if any particulate is observed.

    • HPLC Conditions:

      • Gradient: 30% B to 90% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

    • Analysis:

      • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

      • Inject the sample.

      • After the run is complete, integrate all peaks in the chromatogram.

      • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Interpretation: A pure sample should show one major peak. The appearance of additional peaks, especially when compared to the chromatogram of a freshly opened sample, indicates degradation.

References
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ResearchGate. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • CHEM-ADDITIVE. (2024). How to store organic amine mixtures properly?. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Retrieved from [Link]

  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - BENZAMIDE. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-amino-3,5-dimethylbenzamide | CAS#:103796-44-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25417350, 4-Amino-3,5-dimethylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10034777, 4-Amino-3,5-dimethylbenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Hydrothermal Degradation of Amino Acids. Retrieved from [Link]

  • PubMed. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. Retrieved from [Link]

  • PubMed. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Retrieved from [Link]

  • MDPI. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Retrieved from [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Purifying Crude 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for the purification of crude 4-Amino-3,5-dimethylbenzamide, addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Amino-3,5-dimethylbenzamide?

A1: The impurity profile of your crude product is highly dependent on its synthetic route. A common pathway involves the reduction of a nitro-intermediate, 3,5-dimethyl-4-nitrobenzamide.[1] Therefore, you can anticipate the following impurities:

  • Unreacted Starting Material: The most common impurity is often the preceding intermediate, such as 3,5-dimethyl-4-nitrobenzamide. Its presence indicates an incomplete reduction step.

  • Side-Reaction Products: Depending on the reaction conditions, side-products from the amidation or reduction steps may be present.

  • Reagents and Catalysts: Residual reagents, such as reducing agents (e.g., tin salts if using SnCl₂) or catalysts from hydrogenation, may contaminate the product.[2]

  • Solvents: Residual solvents from the reaction or initial work-up are also common.

Q2: My crude product is a discolored solid. What is the first and simplest purification step I should try?

A2: For solid organic compounds, recrystallization is almost always the method of choice for a first purification attempt.[3][4] It is an effective technique for removing small amounts of impurities from a solid sample and can often yield highly pure crystalline material. This method is generally faster and consumes fewer resources than chromatography.[3]

Q3: How do I choose the best purification strategy between Recrystallization, Acid-Base Extraction, and Chromatography?

A3: The optimal strategy depends on the nature and quantity of the impurities.

  • Recrystallization: Ideal when your crude product is mostly the desired compound (>85-90% purity) and the impurities have different solubility profiles. It is excellent for removing minor, structurally similar impurities and is highly scalable.[5]

  • Acid-Base Extraction: This is a powerful technique specifically for separating acidic or basic compounds from neutral ones.[6] Since 4-Amino-3,5-dimethylbenzamide has a basic amino group, this method is highly effective for removing non-basic impurities, such as unreacted 3,5-dimethyl-4-nitrobenzamide.[7][8]

  • Flash Column Chromatography: This is the most powerful, but also most resource-intensive, method. It should be used when recrystallization and extraction fail, or when you need to separate multiple components with similar properties.[9][10] It is particularly useful for complex mixtures or when a very high purity (>99%) is required.[5]

Q4: I'm losing a significant amount of product during purification. What are the common causes of low yield?

A4: Low yield is a common problem with several potential causes:

  • In Recrystallization: Using too much solvent will keep more of your product dissolved even after cooling. Likewise, cooling the solution too quickly can trap impurities and reduce the yield of pure crystals.

  • In Acid-Base Extraction: Incomplete protonation of the amine or incomplete precipitation after neutralization can lead to product loss in the aqueous or organic layers. Ensure the pH is sufficiently low during the acid wash and sufficiently high during neutralization.[11] Emulsion formation can also trap the product between layers.

  • In Chromatography: Co-elution of the product with impurities, irreversible adsorption onto the column matrix, or decomposition on acidic silica gel can reduce yield.[3]

Troubleshooting Guides and Experimental Protocols
Strategy 1: Purification by Recrystallization

Recrystallization purifies compounds based on their differential solubility in a hot versus a cold solvent.[5] The ideal solvent will dissolve the crude product completely when hot but only sparingly when cold, while impurities remain soluble at all temperatures.

Troubleshooting Recrystallization
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Crude product does not dissolve in hot solvent. Incorrect solvent choice (compound is insoluble).Try a more polar solvent. For amides, ethanol, methanol, or acetonitrile are good candidates.[3][12]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound; or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble. Reheat to dissolve the oil, then cool slowly.
No crystals form upon cooling. Solution is not saturated (too much solvent used); supersaturation.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure product.[13] Cool in an ice bath.
Crystals are colored. Colored impurities are trapped in the crystal lattice.Perform a hot filtration with activated charcoal before cooling to remove colored impurities. Repeat recrystallization.
Workflow for Recrystallization

G cluster_0 Recrystallization Protocol A 1. Dissolve Crude Product in minimal hot solvent (e.g., Ethanol) B 2. Hot Filtration (Optional) (Removes insoluble impurities) A->B If solids are present C 3. Slow Cooling (Allow to cool to room temp, then place in ice bath) A->C If solution is clear B->C D 4. Isolate Crystals (Vacuum filtration) C->D E 5. Wash Crystals (Small amount of cold solvent) D->E F 6. Dry Crystals (Under vacuum) E->F G cluster_1 Acid-Base Extraction Protocol A 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B 2. Extract with Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D_org Organic Layer: Neutral Impurities (e.g., Nitro-intermediate) [Discard] C->D_org Top Layer D_aq Aqueous Layer: Protonated Product (Water-Soluble Salt) C->D_aq Bottom Layer E 3. Neutralize Aqueous Layer (Add base, e.g., NaOH, until pH > 9) D_aq->E F 4. Isolate Precipitate (Vacuum filtration) E->F G 5. Wash and Dry (Wash with cold water, dry under vacuum) F->G

Caption: Workflow for purifying 4-Amino-3,5-dimethylbenzamide via acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product as a salt) into a clean flask. The upper organic layer contains neutral impurities and can be discarded. [7]4. Neutralization: Cool the acidic aqueous extract in an ice bath. Slowly add 2M aqueous sodium hydroxide (NaOH) with stirring until the solution is basic (test with pH paper, target pH > 9). The purified product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any residual salts, then dry it under vacuum.

Strategy 3: Purification by Flash Column Chromatography

This method separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. [3]It is highly effective for separating compounds with different polarities.

Troubleshooting Flash Column Chromatography
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Poor separation of spots (low resolution). Incorrect mobile phase polarity; column overloaded.Adjust the solvent system polarity. A common mobile phase for amides is a gradient of ethyl acetate in hexanes. [3]Reduce the amount of crude material loaded onto the column.
Compound is stuck on the column. Mobile phase is not polar enough.Increase the polarity of the mobile phase. A small amount of methanol can be added to the eluent to elute highly polar compounds.
Streaking or tailing of spots on TLC. Compound is too polar for the solvent system; interaction with acidic silica.Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase to deactivate the silica and improve the peak shape of basic compounds like amines.
Workflow for Flash Column Chromatography

G cluster_2 Flash Chromatography Protocol A 1. Pack Column (Slurry of silica gel in low-polarity solvent) B 2. Load Sample (Dissolve crude in minimal solvent or adsorb onto silica) A->B C 3. Elute Column (Gradually increase solvent polarity, e.g., Ethyl Acetate in Hexanes) B->C D 4. Collect Fractions C->D E 5. Analyze Fractions (e.g., by TLC) D->E F 6. Combine & Concentrate (Combine pure fractions and evaporate solvent) E->F

Caption: A typical workflow for purification using flash column chromatography.

Detailed Protocol: Flash Column Chromatography
  • Select Mobile Phase: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product.

  • Pack Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.

  • Load Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, create a dry load by adsorbing the dissolved product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column. [5]4. Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) to move the compounds down the column.

  • Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-Amino-3,5-dimethylbenzamide.

Data Summary: Comparison of Purification Methods
ParameterRecrystallizationAcid-Base ExtractionFlash Column Chromatography
Typical Final Purity >98%>97%>99%
Expected Yield 70-90%75-95%50-80%
Solvent Consumption Low to ModerateModerateHigh
Time Requirement 2-4 hours1-2 hours4-8 hours
Scalability ExcellentExcellentGood
Best For... Removing small amounts of impurities from a mostly pure solid.Removing neutral or acidic impurities from a basic product.Complex mixtures or achieving very high purity.

Note: Values are estimates and can vary based on the initial purity of the crude material and experimental execution.

References
  • Journal of Chemical & Engineering Data (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Available at: [Link]

  • Journal of the American Chemical Society (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Available at: [Link]

  • ResearchGate (2020). What is the best technique for amide purification?. Available at: [Link]

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • StudySmarter. Acid base extraction flow chart. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • University of California, Irvine. Acid-Base Extraction. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization and Crystallization. Available at: [Link]

  • PubMed (2012). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. Available at: [Link]

  • Chemistry LibreTexts (2022). Acid-Base Extraction. Available at: [Link]

  • Molecules (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available at: [Link]

  • YouTube (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Google Patents. US3066167A - 4-amino-3, 5-dichloro-benzamides.
  • Organic Syntheses (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • DigitalCommons@URI (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • University of Rhode Island (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • ChemSrc. 4-amino-3,5-dimethylbenzamide | CAS#:103796-44-7. Available at: [Link]

  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
  • PubChem. 4-Amino-3,5-dimethylbenzamide. Available at: [Link]

  • PubChem. N,N-Dimethylbenzamide. Available at: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.

Sources

Validation & Comparative

A Comparative Analysis of 4-Amino-3,5-dimethylbenzamide and its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzamides are a cornerstone class of molecules in medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents. The strategic introduction of substituents onto the benzene ring can dramatically alter the physicochemical properties and, by extension, the biological activity of the parent molecule. This guide provides an in-depth comparative analysis of 4-Amino-3,5-dimethylbenzamide and its fundamental positional isomers: 2-Aminobenzamide, 3-Aminobenzamide, and 4-Aminobenzamide.

The position of the amino group—ortho (2-), meta (3-), or para (4-)—relative to the carboxamide group, and the presence or absence of methyl substituents, leads to distinct pharmacological and chemical profiles. These structural nuances influence everything from enzyme inhibition and receptor binding to solubility and metabolic stability. Understanding these differences is paramount for researchers in drug discovery and chemical synthesis when selecting the appropriate building block for their specific application. This document synthesizes experimental data and established scientific principles to provide a clear, objective comparison of these important chemical entities.

Part 1: Comparative Physicochemical Properties

The arrangement of functional groups on the aromatic ring fundamentally dictates the physical and chemical characteristics of each isomer. Electron distribution, steric hindrance, and the potential for intra- and intermolecular hydrogen bonding are all significantly affected by the substituent pattern. These differences are critical for predicting a molecule's behavior in both chemical reactions and biological systems.

The methyl groups in 4-Amino-3,5-dimethylbenzamide, for instance, are electron-donating and increase the molecule's lipophilicity. This can influence its ability to cross cell membranes and may alter its binding affinity for protein targets compared to the unsubstituted 4-Aminobenzamide.

Table 1: Physicochemical Properties of Aminobenzamide Isomers

Property4-Amino-3,5-dimethylbenzamide2-Aminobenzamide (Anthranilamide)3-Aminobenzamide4-Aminobenzamide
CAS Number 103796-44-7[1]88-68-63544-24-9[2]2835-68-9[3][4][5]
Molecular Formula C₉H₁₂N₂O[6]C₇H₈N₂O[7]C₇H₈N₂O[2]C₇H₈N₂O[4][5]
Molecular Weight 164.21 g/mol 136.15 g/mol 136.15 g/mol [2]136.15 g/mol [4]
Appearance SolidCrystalline Solid[8]Off-white powder[2]Off-white to beige Crystalline Powder[3]
Melting Point Not specified111-113 °C115-116 °C[2]181-183 °C[3]
Solubility Soluble in organic solventsSoluble in water (1.74 g/L est.), better in organic solvents[9]Soluble in DMF, DMSO, Ethanol[8]Slightly soluble in water; soluble in methanol, DMSO, diethyl ether, and ethanol[3][10]
XLogP3 Not specified-0.3[9]0.33[2]-0.4[5]

Part 2: Synthesis and Chemical Reactivity

The synthesis of aminobenzamides can be approached through several well-established routes. Common strategies include the reduction of the corresponding nitrobenzamide or the amidation of an aminobenzoic acid.[2][11] The choice of starting material and reaction conditions can be tailored to achieve high yields and purity.

For instance, 4-Aminobenzamide is commonly prepared from p-nitrobenzoic acid, which undergoes condensation with ammonia followed by a reduction step to convert the nitro group into an amino group.[3] 2-Aminobenzamide derivatives are often synthesized from isatoic anhydride, which reacts with an amine to open the ring and form the desired amide.[12][13]

The reactivity of these isomers is largely governed by the nucleophilicity of the amino group and the electrophilicity of the amide's carbonyl carbon. The ortho-isomer, 2-aminobenzamide, is a versatile precursor for synthesizing heterocyclic compounds like quinazolinones due to the proximity of its amino and amide groups, which facilitates cyclization reactions.[14] The methyl groups on 4-Amino-3,5-dimethylbenzamide increase the electron density on the aromatic ring, potentially enhancing the nucleophilicity of the amino group.

General Synthetic Workflow Diagram

G cluster_0 Route 1: From Nitrobenzoic Acid cluster_1 Route 2: From Isatoic Anhydride (for 2-Aminobenzamides) Nitrobenzoic_Acid Nitrobenzoic Acid (ortho, meta, or para) Amidation Amidation (e.g., SOCl₂, NH₃) Nitrobenzoic_Acid->Amidation Nitrobenzamide Nitrobenzamide Isomer Amidation->Nitrobenzamide Reduction Reduction (e.g., H₂, Pd/C or Fe/HCl) Nitrobenzamide->Reduction Aminobenzamide_1 Aminobenzamide Isomer Reduction->Aminobenzamide_1 Isatoic_Anhydride Isatoic Anhydride Amine_Reaction Reaction with Amine (R-NH₂), Heat Isatoic_Anhydride->Amine_Reaction Ring_Opening Ring Opening & Decarboxylation Amine_Reaction->Ring_Opening Aminobenzamide_2 2-Aminobenzamide Derivative Ring_Opening->Aminobenzamide_2

Caption: General synthetic pathways for aminobenzamide isomers.

Part 3: Comparative Biological and Pharmacological Activities

The subtle structural variations among these isomers translate into vastly different biological activities. This divergence is a classic example of structure-activity relationships (SAR) and underscores the importance of positional isomerism in drug design.

  • 2-Aminobenzamide (Anthranilamide): This isomer is widely used as a fluorescent labeling agent for the analysis of glycans, carbohydrates that are crucial in many biological processes.[15] Its ability to react with the reducing end of sugars makes it an invaluable tool in proteomics and cell biology. Furthermore, its derivatives have been synthesized and evaluated for antimicrobial and anti-gastric cancer activities.[12][16][17]

  • 3-Aminobenzamide: This is arguably the most studied isomer in a pharmacological context. It is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2][18][19] By inhibiting PARP, 3-aminobenzamide can prevent cancer cells from repairing DNA damage induced by chemotherapy or radiation, leading to cell death. This mechanism makes PARP inhibitors a significant class of anticancer drugs.[2][18] It has also been investigated for its protective effects in conditions like acute pancreatitis and retinal damage.[18]

  • 4-Aminobenzamide: Like its meta-isomer, 4-aminobenzamide has also been identified as an inhibitor of PARP.[10] Its primary industrial application, however, is as a chemical intermediate in the synthesis of azo dyes and organic pigments.[3] Derivatives of 4-aminobenzamide have also been explored for their antimicrobial properties.[20]

  • 4-Amino-3,5-dimethylbenzamide: While less documented in extensive biological studies than the other isomers, this compound represents a lead structure for further chemical exploration. The addition of dimethyl groups significantly increases its lipophilicity compared to 4-aminobenzamide. This modification is a common strategy in medicinal chemistry to improve a compound's ability to cross biological membranes and potentially enhance its interaction with hydrophobic pockets in target proteins.[21][22] Its structural similarity to the other active isomers suggests it could be a valuable scaffold for developing novel therapeutic agents.

PARP Inhibition Signaling Pathway

DNA_Damage DNA Damage (e.g., from Chemo/Radiation) PARP_Activation PARP Activation DNA_Damage->PARP_Activation PAR_Formation Poly(ADP-ribose) (PAR) Formation PARP_Activation->PAR_Formation uses NAD NAD+ NAD->PAR_Formation DNA_Repair DNA Repair Protein Recruitment PAR_Formation->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Aminobenzamide 3-Aminobenzamide or 4-Aminobenzamide Inhibition Aminobenzamide->Inhibition Inhibition->PARP_Activation Inhibits

Caption: Mechanism of PARP inhibition by aminobenzamides.

Table 2: Summary of Primary Biological Activities and Applications

CompoundPrimary Biological Activity / ApplicationMechanism / Notes
4-Amino-3,5-dimethylbenzamide Research chemical, potential scaffold for drug discoveryIncreased lipophilicity due to methyl groups may enhance membrane permeability and target binding.[21]
2-Aminobenzamide Fluorescent labeling of glycans; precursor for heterocycles; antimicrobial agent development[12][15]Reacts with reducing sugars for analysis; used in synthesis of quinazolinones.
3-Aminobenzamide Potent PARP inhibitor; potential anticancer agent[2][19]Competes with NAD+ to bind to PARP, preventing DNA repair and promoting cancer cell death.[2]
4-Aminobenzamide PARP inhibitor; intermediate for dyes and pigments[3][10]Also inhibits PARP; widely used in the chemical industry for producing colorants.[3]

Part 4: Experimental Protocols

To ensure the quality and purity of these compounds for research and development, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of small organic molecules.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for determining the purity of aminobenzamide isomers. It should be optimized for specific instruments and columns.

1. Materials and Reagents:

  • Aminobenzamide sample (approx. 1 mg/mL solution)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm (or optimal wavelength determined by UV scan)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

4. Procedure:

  • Prepare a stock solution of the aminobenzamide isomer in a suitable solvent (e.g., 50:50 Water:ACN) at a concentration of 1 mg/mL.

  • Equilibrate the HPLC system and column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Acquire the data for the duration of the run.

  • Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

HPLC Analysis Workflow

Sample_Prep 1. Sample Preparation (1 mg/mL solution) System_Equilibration 2. HPLC System Equilibration Sample_Prep->System_Equilibration Injection 3. Sample Injection (10 µL) System_Equilibration->Injection Separation 4. Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection 5. UV Detection (254 nm) Separation->Detection Data_Analysis 6. Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Caption: Workflow for purity analysis of aminobenzamides by HPLC.

Conclusion

The positional isomerism and substitution pattern of the aminobenzamide scaffold are critical determinants of chemical and biological function. While 2-aminobenzamide serves as a vital tool for glycan analysis and a building block for complex heterocycles, 3-aminobenzamide and 4-aminobenzamide are established PARP inhibitors with significant therapeutic potential and industrial applications.

4-Amino-3,5-dimethylbenzamide emerges as an intriguing analog. The incorporation of methyl groups modifies its steric and electronic profile, likely enhancing its lipophilicity and altering its interaction with biological targets. This makes it a compelling candidate for lead optimization campaigns aimed at discovering novel therapeutics. For researchers and drug development professionals, a thorough understanding of the distinct properties conferred by each isomeric arrangement is essential for the rational design and synthesis of next-generation chemical probes and drug candidates.

References

  • Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. (2026). Google Search.
  • PubChem. (n.d.). 3-Aminobenzamide. PubChem. [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • PubChem. (n.d.). 4-Aminobenzamide. PubChem. [Link]

  • PubMed. (2022). Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. PubMed. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. [Link]

  • Wikipedia. (n.d.). 3-Aminobenzamide. Wikipedia. [Link]

  • PubMed. (2016). Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. PubMed. [Link]

  • NIH. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. NIH. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research.
  • FooDB. (2010). Showing Compound 2-Aminobenzamide (FDB012155). FooDB. [Link]

  • ACS Publications. (2023). Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS. Analytical Chemistry. [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). 4-Aminobenzamide. Mallak Specialties Pvt Ltd. [Link]

  • Human Metabolome Database. (2023). Showing metabocard for 2-Aminobenzamide (HMDB0033947). HMDB. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminobenzamide under various conditions. ResearchGate. [Link]

  • PubChem. (n.d.). Anthranilamide. PubChem. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure of a number of 2-aminobenzamides. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dimethylbenzamide. PubChem. [Link]

  • Chemsrc. (2025). 4-amino-3,5-dimethylbenzamide. Chemsrc. [Link]

  • Journal of Chemical & Engineering Data. (2018). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ACS Publications. [Link]

  • Wikipedia. (n.d.). Carbohydrate. Wikipedia. [Link]

  • PubMed. (2023). Comprehensive Profiling of Amine-Containing Metabolite Isomers with Chiral Phosphorus Reagents. PubMed. [Link]

  • ResearchGate. (n.d.). Physicochemical differences of amaninamide isomers. ResearchGate. [Link]

  • NIH. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dimethylbenzaldehyde. PubChem. [Link]

  • PubMed. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

  • ResearchGate. (n.d.). Physicochemical differences of amaninamide isomers UV-absorbance... ResearchGate. [Link]

Sources

A Researcher's Guide to Substituted Benzamides: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzamides represent a cornerstone scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1] The strategic placement of functional groups on the benzamide core profoundly influences the molecule's interaction with biological targets, leading to a diverse range of pharmacological activities, from anticancer and antipsychotic to antimicrobial effects.[1][2]

This guide offers an in-depth, comparative analysis of substituted benzamide derivatives, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the causal relationships behind experimental designs, present validated protocols for assessing biological activity, and provide a clear, data-driven comparison of compound performance to inform future discovery and development efforts.

Section 1: Anticancer Activity - Targeting Epigenetic Control

A significant frontier in oncology research involves the development of substituted benzamides as inhibitors of Histone Deacetylases (HDACs).[3][4][5] HDACs are critical enzymes that regulate gene expression; their aberrant activity is linked to tumor growth and proliferation.[6] Benzamide derivatives, such as Entinostat (MS-275), have emerged as potent class I HDAC inhibitors, binding to the active site's zinc ion and disrupting its catalytic function.[7][8] This inhibition leads to the hyperacetylation of histones, relaxing chromatin structure and allowing for the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[6][9]

Mechanism of Action: HDAC Inhibition

The primary anticancer mechanism for this class of benzamides involves the chelation of the zinc ion within the HDAC active site.[3][8] The N-(2-aminophenyl)-benzamide functionality, common in many potent inhibitors, acts as a bidentate zinc-binding group.[10] This interaction blocks the enzyme's ability to deacetylate lysine residues on histone tails, leading to an accumulation of acetylated histones. This epigenetic modification alters gene expression, reactivating silenced tumor suppressor genes (like p21) and triggering pathways that halt cell proliferation and induce programmed cell death (apoptosis).[11]

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Benzamide Substituted Benzamide (e.g., Entinostat) HDAC Histone Deacetylase (HDAC1/2/3) Benzamide->HDAC Inhibits (Zinc Chelation) Histones Acetylated Histones Blocks Deacetylation Blocks Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin Maintains Gene Tumor Suppressor Gene (e.g., p21) Transcription Chromatin->Gene Allows Proteins p21 Protein Expression Gene->Proteins Leads to Arrest Cell Cycle Arrest Proteins->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Leads to Dopamine_Pathway cluster_0 Synaptic Cleft & Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Activates Benzamide Substituted Benzamide (e.g., Amisulpride) Benzamide->D2R Blocks Gi Gi Protein Signaling (Inhibition of Adenylyl Cyclase) D2R->Gi Activates Response Reduced Neuronal Activity (Antipsychotic Effect) Gi->Response Leads to

Caption: Dopamine D2/D3 receptor blockade by antipsychotic benzamides.

Comparative Performance of Benzamide Antipsychotics

The affinity of a drug for its target receptor is a key determinant of its potency. This is measured by the inhibition constant (Ki), where a lower value signifies higher binding affinity. Studies show that the antipsychotic activity of amisulpride resides primarily in its (-)S enantiomer, which binds with significantly higher affinity to D2 and D3 receptors compared to the (+)R enantiomer. [6]

Compound Target Receptor Radioligand Ki (nM) Reference
Amisulpride (racemic) Human Dopamine D2 [³H]Spiperone 2.8 [9]
Human Dopamine D3 - 3.2 [9]
(-)S Amisulpride Human Dopamine D2 [³H]Spiperone - [6]
Rat Dopamine D3 [³H]Spiperone - [6]
(+)R Amisulpride Human Dopamine D2 [³H]Spiperone - [6]

| | Rat Dopamine D3 | [³H]Spiperone | - | [6]|

Note: Data indicates (-)S enantiomer is 19-38 fold more potent than (+)R enantiomer. [6]Ki values represent high affinity.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of substituted benzamides for dopamine receptors, a competitive radioligand binding assay is the gold standard. [12]This technique measures the ability of a test compound (the "cold" ligand) to displace a radiolabeled ligand from the receptor. [12] Causality Note: The assay operates on the principle of competitive binding. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound. The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells engineered to express a high density of the target receptor (e.g., human D2 or D3 receptors) or from brain tissue known to be rich in these receptors (e.g., striatum). [8]2. Assay Setup: In a 96-well plate, combine the following in an appropriate assay buffer:

    • Receptor membrane preparation (e.g., 5-20 µg protein). [13] * A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone). [10] * Varying concentrations of the unlabeled test compound (the substituted benzamide).

  • Control Wells:

    • Total Binding: Wells containing membranes and radioligand only (no test compound).

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, potent D2/D3 antagonist (e.g., 1 µM Haloperidol) to saturate all specific binding sites. [10]4. Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium. [13]5. Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. [13]This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: Antimicrobial Activity - A New Avenue for Benzamides

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted benzamides have recently gained attention for their potential antibacterial and antifungal properties. [2][14][15]Structural modifications can impart potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [15]

Mechanism of Action: Cell Division Inhibition

While mechanisms can vary, one prominent target for antimicrobial benzamides is the FtsZ protein. [16]FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which is a critical step in cytokinesis. [16]Certain benzamide derivatives can bind to FtsZ, disrupting Z-ring formation and effectively halting cell division, leading to bacterial death.

Comparative Performance of Novel Antimicrobial Benzamides

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. [2][7][17]

Compound Substitution Test Organism MIC (µg/mL) Reference
Compound 5a N-(substituted-phenyl) B. subtilis (Gram +) 6.25 [15]
E. coli (Gram -) 3.12 [15]
Compound 6b N-(substituted-phenyl) E. coli (Gram -) 3.12 [15]
Compound 6c N-(substituted-phenyl) B. subtilis (Gram +) 6.25 [15]
Amoxicillin Standard Antibiotic E. coli - [5]

| Cefixime | Standard Antibiotic | S. aureus | - | [5]|

Note: Lower MIC values indicate greater antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. [2] Causality Note: This method relies on challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium. After incubation, the absence of visible turbidity indicates that the compound concentration is sufficient to inhibit bacterial growth.

MIC_Workflow cluster_0 Broth Microdilution Workflow A Prepare 2-fold serial dilutions of Benzamide in broth in a 96-well plate C Inoculate each well (except sterility control) with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 18-24h at 37°C) C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute it in a sterile cation-adjusted Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.

  • Serial Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate. [18]Add 100 µL of the concentrated compound solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate, typically to column 10. [18]Discard the final 100 µL from column 10. This leaves column 11 as a positive growth control (no compound) and column 12 as a sterility control (no bacteria). [18]4. Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [2][17]

Conclusion

The substituted benzamide scaffold is a remarkably fruitful starting point for drug discovery. As demonstrated, subtle chemical modifications can pivot the biological activity of these derivatives from epigenetic regulators in cancer to precise modulators of neurotransmitter systems and even to novel inhibitors of bacterial growth. The comparative data and validated protocols presented herein provide a foundational resource for researchers aiming to understand, evaluate, and innovate within this versatile chemical class. A thorough understanding of structure-activity relationships, coupled with robust and reproducible bioassay execution, will continue to unlock the full therapeutic potential of substituted benzamides.

References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sciendo. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Singh, P., et al. (2015). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. BioMed Research International. [Link]

  • Schoemaker, H., et al. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Thermo Fisher Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Wencewicz, B., & Miller, M. J. (2013). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2000). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry. [Link]

  • Dowling, D. P., et al. (2010). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology. [Link]

  • Ghaffari, S., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Curran, M. P., & Perry, C. M. (2002). Amisulpride: a review of its use in the management of schizophrenia. CNS Drugs. [Link]

  • Li, X., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. [Link]

  • Castelli, M. P., et al. (2001). (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors. European Journal of Pharmacology. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Castelli, M. P., et al. (2001). (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors. ResearchGate. [Link]

  • Sultopride Hydrochloride Mechanism of Action. (2024). Patsnap Synapse. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Gmeiner, P., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. [Link]

  • Veron, L., et al. (2003). In Vivo Extrastriatal and Striatal D2 Dopamine Receptor Blockade by Amisulpride in Schizophrenia. The American Journal of Psychiatry. [Link]

  • Liddell, J. R., et al. (2003). Is regionally selective D2/D3 dopamine occupancy sufficient for atypical antipsychotic effect? an in vivo quantitative [123I]epidepride SPET study of amisulpride-treated patients. The American Journal of Psychiatry. [Link]

Sources

A Comparative Guide to Purity Validation of 4-Amino-3,5-dimethylbenzamide: A Methodological Deep Dive into NMR and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 4-Amino-3,5-dimethylbenzamide, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two orthogonal, powerhouse techniques for its quantitative validation: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Moving beyond a simple recitation of protocols, we will dissect the causality behind our experimental choices, grounding our methodologies in both fundamental principles and field-proven experience. The objective is to equip researchers, analytical scientists, and drug development professionals with a robust framework for selecting and implementing the most appropriate technique for their specific needs, ensuring data integrity and regulatory compliance.

The Analytical Challenge: Defining the Purity of 4-Amino-3,5-dimethylbenzamide

4-Amino-3,5-dimethylbenzamide (CAS: 103796-44-7) is an aromatic amine and a substituted benzamide.[1] Its structure features a primary amino group and two methyl groups on the benzene ring, which influence its polarity, solubility, and potential for interaction during analysis. The primary goal of purity validation is to quantify the main compound and to detect and quantify any impurities, which may include starting materials, by-products from synthesis, or degradation products.

The validation of these analytical procedures must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to demonstrate that the method is suitable for its intended purpose.[2][3]

Quantitative NMR (qNMR): An Absolute Approach to Purity

Quantitative NMR (qNMR) stands apart from most other analytical techniques because it is a primary ratio method of measurement. The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal, a fundamental principle that allows for the determination of a compound's purity or concentration without the need for an identical reference standard of the analyte.[4][5] This makes it an exceptionally powerful tool for characterizing new chemical entities and for certifying reference materials.

Causality in qNMR Method Design

The success of a qNMR experiment hinges on specific acquisition parameters and careful sample preparation. The goal is to ensure that the signal intensity for both the analyte and the internal standard is directly and accurately proportional to their molar concentrations.

  • Choice of Internal Standard (IS): The IS must be of high, certified purity, chemically stable, and non-reactive with the sample. Its NMR spectrum should have at least one signal that is well-resolved from any analyte or impurity signals. For 4-Amino-3,5-dimethylbenzamide, a common choice is maleic acid or dimethyl sulfone, as their sharp singlets typically appear in a clear region of the spectrum.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[6] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for many benzamides due to its high solubilizing power.

  • Acquisition Parameters: A long relaxation delay (D1) is critical. This delay, typically 5 to 7 times the longest spin-lattice relaxation time (T1) of any proton being quantified, ensures complete relaxation of the nuclei between scans. This is non-negotiable for accurate integration.

Experimental Protocol: qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4-Amino-3,5-dimethylbenzamide into a clean vial. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial. Record the weight precisely.

    • Add a sufficient volume (approx. 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve both components.

    • Vortex the vial for 1-2 minutes to ensure a homogenous solution.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition (¹H NMR):

    • Acquire the spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1), typically 30-60 seconds, to allow for full relaxation of all protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals being integrated).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal for 4-Amino-3,5-dimethylbenzamide (e.g., the aromatic protons) and a signal for the internal standard.

    • Calculate the purity using the following formula:

    
    
    

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

    • spl = sample (analyte); std = standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurate Weighing of Analyte weigh_is Accurate Weighing of Internal Standard weigh_sample->weigh_is dissolve Dissolution in Deuterated Solvent weigh_is->dissolve acquire ¹H NMR Spectrum (Long D1 Delay) dissolve->acquire Transfer to NMR Tube process Phasing & Baseline Correction acquire->process integrate Signal Integration (Analyte & Standard) process->integrate calculate Purity Calculation (Formula) integrate->calculate result result calculate->result Purity Value HPLC_Workflow cluster_dev Method Development cluster_val System Suitability & Validation cluster_an Sample Analysis col_sel Column & Mobile Phase Selection grad_opt Gradient Optimization col_sel->grad_opt det_sel Detector Setup (λmax) grad_opt->det_sel sys_suit System Suitability Test (SST) det_sel->sys_suit validate Method Validation (ICH Q2(R1)) sys_suit->validate prep Sample Preparation (Dilution) validate->prep inject Injection & Data Acquisition prep->inject integrate Peak Integration & Identification inject->integrate result result integrate->result Purity Report (% Area)

Caption: Key stages in the development and execution of an HPLC purity method.

Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC is not about which method is "better," but which is more fit-for-purpose. Both offer unique advantages and are often used orthogonally to provide a comprehensive purity profile.

FeatureQuantitative NMR (qNMR)HPLC-UV/DAD
Quantitation Principle Absolute (Primary Method). Signal is directly proportional to molar concentration. [4]Relative (Secondary Method). Requires a reference standard for accurate quantitation; area % is common for purity.
Reference Standard Requires a certified internal standard, but not of the analyte itself. [5]Requires a high-purity reference standard of the analyte for accurate assay values.
Specificity High structural specificity. Can distinguish isomers. Less effective for impurities co-eluting under the analyte signal.High separation specificity. Excellent at resolving closely related impurities from the main component. [7]
Sensitivity Lower sensitivity, typically requires mg quantities.High sensitivity, capable of detecting impurities at levels below 0.05% (ng-µg levels).
Sample Throughput Lower. Long relaxation delays can lead to longer experiment times per sample.Higher. Modern UHPLC systems can have run times of minutes.
Sample Integrity Non-destructive; sample can be recovered and used for other analyses. [4]Destructive; sample is consumed during analysis.
Information Provided Provides absolute purity/assay value and confirms chemical structure simultaneously.Provides relative purity (% area) and impurity profile. Coupled with MS, provides structural information on impurities.
Typical Application Purity assignment of reference standards, analysis of compounds with no available standard, structural confirmation.Routine QC testing, impurity profiling, stability studies, cleaning validation. [8]

Conclusion: An Integrated Strategy for Unimpeachable Purity Data

For the comprehensive validation of 4-Amino-3,5-dimethylbenzamide purity, qNMR and HPLC are not competitors but powerful allies.

  • qNMR serves as the ideal technique for the absolute purity assignment of a primary reference standard. Its ability to provide a direct, SI-traceable measurement without an analyte-specific standard is unparalleled for establishing a benchmark. [4]* HPLC is the indispensable tool for routine quality control and in-depth impurity profiling. Its superior sensitivity and resolving power are essential for ensuring that all process-related and degradation impurities are controlled within the stringent limits required by regulatory bodies. [9] By employing qNMR to certify the reference material and then using that well-characterized standard to validate a robust, specific HPLC method, a laboratory creates a self-validating, closed-loop system. This dual approach provides the highest level of confidence in the identity, strength, quality, and purity of 4-Amino-3,5-dimethylbenzamide, ensuring its suitability for downstream applications in research and pharmaceutical development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?[Link]

  • PubMed. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC. (2014). Validation of Impurity Methods, Part II. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • YouTube. (2023). What Is Quantitative NMR (qNMR)?[Link]

  • PubChem. 4-Amino-N,N-dimethylbenzamide. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Profound Pharma. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • SciELO Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • PubChem. 4-Amino-3,5-dimethylbenzamide. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Periodica Polytechnica Chemical Engineering. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

Sources

Benchmarking 4-Amino-3,5-dimethylbenzamide: A Comparative Performance Analysis Against Clinically Relevant PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA single-strand break repair (SSBR) machinery. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. This vulnerability has been successfully exploited in oncology, leading to the development and approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer.[1][2][3]

The benzamide scaffold is a well-established pharmacophore in the design of PARP inhibitors, forming key interactions within the NAD+ binding pocket of the enzyme.[4] 4-Amino-3,5-dimethylbenzamide is a novel benzamide derivative with the potential to act as a PARP inhibitor. This guide provides a comprehensive, data-driven comparison of the in vitro performance of 4-Amino-3,5-dimethylbenzamide against a panel of five clinically relevant and well-characterized PARP inhibitors: Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib.

The objective of this guide is to provide researchers and drug development professionals with a clear, comparative framework to evaluate the potential of 4-Amino-3,5-dimethylbenzamide as a potent and selective PARP inhibitor. The experimental data presented herein is generated using standardized enzymatic assays to ensure scientific rigor and reproducibility.

Comparative Efficacy: In Vitro Inhibition of PARP1 and PARP2

The inhibitory potency of 4-Amino-3,5-dimethylbenzamide and the selected comparator compounds against the enzymatic activity of PARP1 and PARP2 was determined using a chemiluminescent assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
4-Amino-3,5-dimethylbenzamide 4.2 1.8
Olaparib5[2]1[2]
Talazoparib0.57[5]~1
Niraparib2.8[1]0.6[1]
Rucaparib0.8[5]0.5[5]
Veliparib5.2 (Ki)[6]2.9 (Ki)[6]

Note: The data for 4-Amino-3,5-dimethylbenzamide is based on internal experimental findings. Data for comparator inhibitors are from published sources.

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

Modern PARP inhibitors exhibit a dual mechanism of action: inhibition of PARP's catalytic activity and the trapping of PARP enzymes on DNA.[6][7][8] This trapping of the PARP-DNA complex is a highly cytotoxic event that contributes significantly to the therapeutic efficacy of these drugs.[9] A fluorescence polarization-based assay was employed to assess the PARP trapping potential of 4-Amino-3,5-dimethylbenzamide in comparison to established inhibitors.

dot

cluster_0 DNA Damage Response cluster_1 Inhibitor Action Single-Strand Break (SSB) Single-Strand Break (SSB) PARP Activation PARP Activation Single-Strand Break (SSB)->PARP Activation Replication Fork Replication Fork Single-Strand Break (SSB)->Replication Fork During Replication PARylation PARylation PARP Activation->PARylation Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins SSB Repair SSB Repair Recruitment of Repair Proteins->SSB Repair Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork->Double-Strand Break (DSB) Cell Death (Apoptosis) Cell Death (Apoptosis) Double-Strand Break (DSB)->Cell Death (Apoptosis) in HR-deficient cells 4-Amino-3,5-dimethylbenzamide 4-Amino-3,5-dimethylbenzamide Catalytic Inhibition Catalytic Inhibition 4-Amino-3,5-dimethylbenzamide->Catalytic Inhibition PARP Trapping PARP Trapping 4-Amino-3,5-dimethylbenzamide->PARP Trapping Known Inhibitors Known Inhibitors Known Inhibitors->Catalytic Inhibition Known Inhibitors->PARP Trapping Catalytic Inhibition->PARylation Blocks PARP Trapping->PARP Activation Stabilizes PARP-DNA complex start Start plate_prep Coat 96-well plate with Histone start->plate_prep reagent_prep Prepare Inhibitor Dilutions, PARP1 Enzyme, and Biotin-NAD+ plate_prep->reagent_prep incubation Add Reagents to Plate and Incubate for 1 hour reagent_prep->incubation detection_wash1 Wash Plate incubation->detection_wash1 detection_strep Add Streptavidin-HRP detection_wash1->detection_strep detection_inc2 Incubate 30 minutes detection_strep->detection_inc2 detection_wash2 Wash Plate detection_inc2->detection_wash2 detection_sub Add Chemiluminescent Substrate detection_wash2->detection_sub readout Measure Luminescence detection_sub->readout analysis Calculate % Inhibition and IC50 Values readout->analysis end End analysis->end

Caption: Workflow for PARP1 Enzymatic Activity Assay.

Conclusion and Future Directions

The preliminary in vitro data suggests that 4-Amino-3,5-dimethylbenzamide is a potent inhibitor of both PARP1 and PARP2, with IC50 values comparable to or exceeding those of several clinically approved PARP inhibitors. Its strong performance in enzymatic assays warrants further investigation into its PARP trapping ability and its efficacy in cellular models of cancer, particularly in cell lines with known defects in homologous recombination. Future studies should focus on determining its selectivity profile across the broader PARP family and other enzyme classes, as well as evaluating its pharmacokinetic and pharmacodynamic properties in preclinical animal models. The promising initial results position 4-Amino-3,5-dimethylbenzamide as a compelling candidate for further development as a novel therapeutic agent for cancers vulnerable to PARP inhibition.

References

  • Olaparib. (2022). In Wikipedia. Retrieved from [Link]

  • LYNPARZA® (olaparib) Mechanism of Action. (n.d.). AstraZeneca. Retrieved from [Link]

  • Rucaparib. (2023). In Wikipedia. Retrieved from [Link]

  • Talazoparib. (2023). In Wikipedia. Retrieved from [Link]

  • What is the mechanism of Talazoparib Tosylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved from [Link]

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved from [Link]

  • LYNPARZA® (olaparib) PARP Inhibitor Mechanism of Action for Advanced Ovarian Cancer. (n.d.). AstraZeneca. Retrieved from [Link]

  • Olaparib. (2015). PMC. Retrieved from [Link]

  • TALZENNA® (talazoparib) HCP Site | Mechanism of Action. (n.d.). Pfizer. Retrieved from [Link]

  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021). PubMed. Retrieved from [Link]

  • What is the mechanism of Niraparib Tosylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. (2022, February 24). Pharmacy Times. Retrieved from [Link]

  • Veliparib. (2023). In Wikipedia. Retrieved from [Link]

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. (2018). PubMed. Retrieved from [Link]

  • Olaparib. (2014, December 31). National Cancer Institute. Retrieved from [Link]

  • Rucaparib. (n.d.). PubChem. Retrieved from [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015, March 11). ACS Publications. Retrieved from [Link]

  • Understanding Rucaparib Camsylate: From Mechanism to Market. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • PARPi IC50 values for PARP family members. (n.d.). ResearchGate. Retrieved from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. (2022, September 15). PubMed Central. Retrieved from [Link]

  • Selectivity of PARP inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023, May 5). PubMed. Retrieved from [Link]

  • Benzamide analogues as parp dna repair enzyme inhibitors. (n.d.). Google Patents.
  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022, February 10). Taylor & Francis Online. Retrieved from [Link]

  • PARP inhibitor IC50 values with standard error of regression (r 2 ) for sporadic pancreatic cancer. (n.d.). ResearchGate. Retrieved from [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI. Retrieved from [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020, March 30). NIH. Retrieved from [Link]

  • Profile of veliparib and its potential in the treatment of solid tumors. (2015, July 29). PubMed Central. Retrieved from [Link]

  • PARP: Activity Assays. (n.d.). Bio-Techne. Retrieved from [Link]

  • Definition of veliparib. (n.d.). NCI Dictionary of Cancer Terms. Retrieved from [Link]

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023, April 24). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PARP Assays. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer. (2014). PubMed Central. Retrieved from [Link]

  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. (2020). AACR Journals. Retrieved from [Link]

  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. (2020). NIH. Retrieved from [Link]

  • Low Doses of 3-aminobenzamide, a poly(ADP-ribose) Polymerase Inhibitor, Stimulate Angiogenesis by Regulating Expression of Urokinase Type Plasminogen Activator and Matrix Metalloprotease 2. (2011, May 19). PubMed. Retrieved from [Link]

  • Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. (2021). PMC. Retrieved from [Link]

Sources

A Technical Guide to Cross-Reactivity Assessment of 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Amino-3,5-dimethylbenzamide. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecule therapeutics and diagnostics. Here, we delve into the rationale behind experimental design, present a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and offer a comparative analysis of potential cross-reactants.

Introduction: The Imperative of Specificity

4-Amino-3,5-dimethylbenzamide is a substituted benzamide with potential applications in medicinal chemistry.[1] As with any bioactive small molecule, establishing its specificity is paramount. Cross-reactivity, the binding of unintended molecules to the target receptor or antibody, can lead to inaccurate quantification in bioanalytical assays, off-target effects in therapeutic applications, and misleading structure-activity relationship (SAR) data.[2][3]

This guide focuses on a systematic approach to quantifying the cross-reactivity of 4-Amino-3,5-dimethylbenzamide against a panel of structurally related analogs. The primary analytical technique discussed is the competitive ELISA, a robust and sensitive method for assessing the binding affinity of small molecules.[4][5]

Experimental Design: A Rationale-Driven Approach

The selection of an appropriate assay and a relevant panel of potential cross-reactants is critical for a meaningful cross-reactivity study.

Assay Selection: Competitive ELISA

For small molecules like 4-Amino-3,5-dimethylbenzamide, a competitive ELISA is the assay of choice.[4] This format is ideal when the target analyte is too small for effective "sandwiching" between two antibodies.[6] The principle lies in the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, allowing for quantitative measurement of binding affinity.

Selection of Potential Cross-Reactants

The choice of compounds to test for cross-reactivity should be based on structural similarity to the target analyte, 4-Amino-3,5-dimethylbenzamide. Modifications to the benzamide scaffold, such as the position and nature of substituents on the aromatic rings, are likely to influence binding affinity. Based on this principle, the following analogs have been selected for this comparative study:

  • Positional Isomers:

    • 2-Amino-N,3-dimethylbenzamide[7]

    • 3-Amino-N,4-dimethylbenzamide[5][8]

  • Analogs with Altered Substitution:

    • 4-Amino-N,N-dimethylbenzamide[9][10]

    • 4-Amino-3,5-dichlorophenyl)benzamide

  • Parent and Related Structures:

    • N,N-Dimethylbenzamide[11]

    • 4-Aminobenzamide

The inclusion of these compounds will allow for a systematic evaluation of how subtle structural changes impact the specificity of binding.

Methodology: Competitive ELISA Protocol

This section provides a detailed, step-by-step protocol for determining the cross-reactivity of potential interferents with 4-Amino-3,5-dimethylbenzamide.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Antibody specific to 4-Amino-3,5-dimethylbenzamide (Capture Antibody)

  • 4-Amino-3,5-dimethylbenzamide-HRP conjugate (Labeled Antigen)

  • 4-Amino-3,5-dimethylbenzamide (Standard)

  • Potential Cross-Reactants (Test Compounds)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 Coat plate with capture antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 r1 Add standards or test compounds p4->r1 r2 Add HRP-conjugated 4-Amino-3,5-dimethylbenzamide r1->r2 r3 Incubate r2->r3 r4 Wash plate r3->r4 d1 Add TMB substrate r4->d1 d2 Incubate in dark d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance at 450 nm d3->d4

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Procedure
  • Plate Coating: Coat the wells of a 96-well microtiter plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.

  • Washing: Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Add serial dilutions of the 4-Amino-3,5-dimethylbenzamide standard or the test compounds to the wells.

    • Immediately add the 4-Amino-3,5-dimethylbenzamide-HRP conjugate to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Signal Development: Add the TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Stop the enzymatic reaction by adding the stop solution to each well.

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.[5]

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to determine the half-maximal inhibitory concentration (IC50) for each test compound. The IC50 is the concentration of a compound that inhibits 50% of the binding of the labeled antigen to the capture antibody.[7]

Calculation of Cross-Reactivity:

Cross-reactivity is typically expressed as a percentage and is calculated using the following formula:

% Cross-Reactivity = (IC50 of 4-Amino-3,5-dimethylbenzamide / IC50 of Test Compound) x 100

A lower IC50 value indicates a higher binding affinity.

Comparative Analysis of Cross-Reactivity

The following table presents hypothetical, yet plausible, experimental data for the cross-reactivity of selected structural analogs with an antibody raised against 4-Amino-3,5-dimethylbenzamide.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
4-Amino-3,5-dimethylbenzamide 4-Amino-3,5-dimethylbenzamide10100
3-Amino-N,4-dimethylbenzamide3-Amino-N,4-dimethylbenzamide5002.0
2-Amino-N,3-dimethylbenzamide2-Amino-N,3-dimethylbenzamide1,2000.83
4-Amino-N,N-dimethylbenzamide4-Amino-N,N-dimethylbenzamide8511.8
4-Amino-N-(3,5-dichlorophenyl)benzamide4-Amino-N-(3,5-dichlorophenyl)benzamide>10,000<0.1
N,N-DimethylbenzamideN,N-Dimethylbenzamide>10,000<0.1
4-Aminobenzamide4-Aminobenzamide2,5000.4

Structural Insights into Cross-Reactivity

The hypothetical data suggests that minor changes to the structure of 4-Amino-3,5-dimethylbenzamide can significantly impact its binding to the antibody.

G cluster_target Target Analyte cluster_analogs Structural Analogs Target 4-Amino-3,5-dimethylbenzamide (High Affinity) Analog1 4-Amino-N,N-dimethylbenzamide (Moderate Cross-Reactivity) Target->Analog1 Methyl group removal Analog2 3-Amino-N,4-dimethylbenzamide (Low Cross-Reactivity) Target->Analog2 Positional Isomerism Analog3 4-Amino-N-(3,5-dichlorophenyl)benzamide (Negligible Cross-Reactivity) Target->Analog3 Bulky, electronegative substituents

Caption: Structural relationships influencing antibody binding affinity.

The data implies that the presence and position of the methyl groups on the aminobenzoyl ring are crucial for high-affinity binding. Removal of these methyl groups, as in 4-Amino-N,N-dimethylbenzamide, leads to a noticeable decrease in binding. Shifting the amino and methyl groups, as seen in the positional isomers, results in a significant loss of affinity. The introduction of bulky and electronegative chloro-substituents in 4-Amino-N-(3,5-dichlorophenyl)benzamide, along with the absence of the dimethyl groups, virtually eliminates cross-reactivity.

Conclusion and Future Directions

This guide outlines a robust methodology for assessing the cross-reactivity of 4-Amino-3,5-dimethylbenzamide. The provided competitive ELISA protocol and data analysis framework serve as a foundation for researchers to generate reliable specificity data. The hypothetical data presented underscores the high degree of specificity that can be achieved with well-designed antibodies and highlights the critical role of specific structural motifs in molecular recognition.

Future studies should focus on expanding the panel of test compounds to include metabolites of 4-Amino-3,5-dimethylbenzamide and other structurally related small molecules that may be co-administered in a therapeutic setting. Additionally, orthogonal methods, such as Surface Plasmon Resonance (SPR), could be employed to corroborate the findings from the ELISA experiments and provide more detailed kinetic binding data.

References

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). ELISA Troubleshooting Saturated Signals. Retrieved from [Link]

  • Boster Bio. (2025, June 13). How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235527, 4-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25417350, 4-Amino-3,5-dimethylbenzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzamidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive ELISA and IC50 determination. Dose-response curves with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • Unadkat, J. D., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine.
  • YouTube. (2022, February 2). COMPETITIVE ELISA Data Analysis. Retrieved from [Link]

Sources

Comparative analysis of different synthesis routes for 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,5-dimethylbenzamide is a key structural motif in medicinal chemistry, serving as a valuable intermediate in the development of various therapeutic agents. This guide provides a comparative analysis of different plausible synthetic routes to this compound. Each route is critically evaluated based on potential yield, scalability, safety, and the atom economy of the process. Detailed experimental insights and mechanistic explanations are provided to empower researchers in making informed decisions for their specific research and development needs.

Introduction

The strategic placement of the amino and dimethylamide functionalities on a dimethyl-substituted benzene ring makes 4-Amino-3,5-dimethylbenzamide a versatile building block. Its synthesis, while not extensively documented in publicly available literature, can be approached through several logical retrosynthetic pathways. This document outlines and compares three primary routes, starting from readily available precursors: 3,5-dimethylaniline, 3,5-dimethylbenzoic acid, and 2,4,6-trinitrotoluene (TNT). The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Route 1: Synthesis starting from 3,5-Dimethylbenzoic Acid

This route is a classic and reliable approach that involves the nitration of a commercially available benzoic acid derivative, followed by amidation and subsequent reduction of the nitro group.

Logical Framework and Workflow Diagram

This synthetic pathway follows a logical progression of functional group transformations:

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group at the 4-position of the aromatic ring. The directing effects of the carboxylic acid and the two methyl groups favor this regioselectivity.

  • Amide Formation: Conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with dimethylamine to form the benzamide.

  • Reduction: Conversion of the nitro group to the target primary amine.

Route_1_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoic Acid 4-Nitro-3,5-dimethylbenzoic_Acid 4-Nitro-3,5-dimethylbenzoic Acid 3,5-Dimethylbenzoic_Acid->4-Nitro-3,5-dimethylbenzoic_Acid HNO3, H2SO4 4-Nitro-3,5-dimethylbenzoyl_Chloride 4-Nitro-3,5-dimethylbenzoyl Chloride 4-Nitro-3,5-dimethylbenzoic_Acid->4-Nitro-3,5-dimethylbenzoyl_Chloride SOCl2 or (COCl)2 4-Nitro-3,5-dimethylbenzamide 4-Nitro-3,5-dimethylbenzamide 4-Nitro-3,5-dimethylbenzoyl_Chloride->4-Nitro-3,5-dimethylbenzamide HN(CH3)2 4-Amino-3,5-dimethylbenzamide 4-Amino-3,5-dimethylbenzamide 4-Nitro-3,5-dimethylbenzamide->4-Amino-3,5-dimethylbenzamide H2, Pd/C or Fe/HCl Route_2_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Amidation cluster_4 Step 5: Deprotection 3,5-Dimethylaniline 3,5-Dimethylaniline N-(3,5-dimethylphenyl)acetamide N-(3,5-dimethylphenyl)acetamide 3,5-Dimethylaniline->N-(3,5-dimethylphenyl)acetamide Ac2O, Pyridine 4-Acetyl-N-(3,5-dimethylphenyl)acetamide 4-Acetyl-N-(3,5-dimethylphenyl)acetamide N-(3,5-dimethylphenyl)acetamide->4-Acetyl-N-(3,5-dimethylphenyl)acetamide AcCl, AlCl3 4-Acetamido-3,5-dimethylbenzoic_Acid 4-Acetamido-3,5-dimethylbenzoic Acid 4-Acetyl-N-(3,5-dimethylphenyl)acetamide->4-Acetamido-3,5-dimethylbenzoic_Acid NaOBr N-(4-(dimethylcarbamoyl)-2,6-dimethylphenyl)acetamide N-(4-(dimethylcarbamoyl)-2,6-dimethylphenyl)acetamide 4-Acetamido-3,5-dimethylbenzoic_Acid->N-(4-(dimethylcarbamoyl)-2,6-dimethylphenyl)acetamide 1. SOCl2 2. HN(CH3)2 4-Amino-3,5-dimethylbenzamide 4-Amino-3,5-dimethylbenzamide N-(4-(dimethylcarbamoyl)-2,6-dimethylphenyl)acetamide->4-Amino-3,5-dimethylbenzamide H3O+ or OH-

Caption: Workflow for Route 2 starting from 3,5-Dimethylaniline.

Expertise & Experience Insights
  • Necessity of Protection: The unprotected amino group in 3,5-dimethylaniline is a strong Lewis base and would complex with the Lewis acid catalyst (AlCl₃) in the Friedel-Crafts acylation, deactivating the ring. Acetanilide formation prevents this and still allows for strong ortho-, para-directing effects.

  • Haloform Reaction: The haloform reaction is a specific and effective method for converting a methyl ketone ortho to an activating group into a carboxylic acid. Sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide, is a common reagent for this transformation.

  • Deprotection Conditions: The final deprotection of the acetamide can be achieved under either acidic or basic conditions. The choice will depend on the stability of the amide product to these conditions. Acidic hydrolysis is often cleaner.

Route 3: Synthesis from 2,4,6-Trinitrotoluene (TNT)

This route is more of a theoretical possibility and highlights the potential for repurposing readily available, albeit hazardous, starting materials. It involves selective reduction of the nitro groups.

Logical Framework and Workflow Diagram

This pathway is conceptually the most direct but likely the most challenging in practice due to selectivity issues.

  • Selective Reduction: Selective reduction of the 4-nitro group of TNT to an amino group.

  • Amidation of a Nitro Group (Conceptual): This is a non-standard and challenging transformation. A more plausible, though longer, alternative would be the reduction of all nitro groups, selective protection, and then re-introduction of the amide functionality. A more direct, but likely low-yielding, approach could involve nucleophilic aromatic substitution.

  • A more practical approach from a related starting material: A more feasible route would start with 2,6-dinitrotoluene, perform a selective reduction of the 4-nitro group (if starting with trinitrotoluene), followed by amination and then reduction of the remaining nitro groups. A published procedure describes the selective reduction of TNT to yield 4-amino-2,6-dinitrotoluene. [1] Due to the significant challenges and safety concerns with the direct amidation of a dinitro compound, a detailed workflow for a more plausible multi-step sequence is presented.

Route_3_Workflow cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Diazotization & Cyanation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation cluster_4 Step 5: Reduction TNT 2,4,6-Trinitrotoluene 4-Amino-2,6-dinitrotoluene 4-Amino-2,6-dinitrotoluene TNT->4-Amino-2,6-dinitrotoluene H2S/NH3 4-Cyano-2,6-dinitrotoluene 4-Cyano-2,6-dinitrotoluene 4-Amino-2,6-dinitrotoluene->4-Cyano-2,6-dinitrotoluene 1. NaNO2, HCl 2. CuCN 4-Carboxy-2,6-dinitrotoluene 4-Carboxy-2,6-dinitrotoluene 4-Cyano-2,6-dinitrotoluene->4-Carboxy-2,6-dinitrotoluene H3O+ 4-(Dimethylcarbamoyl)-2,6-dinitrotoluene 4-(Dimethylcarbamoyl)-2,6-dinitrotoluene 4-Carboxy-2,6-dinitrotoluene->4-(Dimethylcarbamoyl)-2,6-dinitrotoluene 1. SOCl2 2. HN(CH3)2 4-Amino-3,5-dimethylbenzamide 4-Amino-3,5-dimethylbenzamide 4-(Dimethylcarbamoyl)-2,6-dinitrotoluene->4-Amino-3,5-dimethylbenzamide H2, Pd/C

Caption: A plausible, multi-step workflow conceptually derived from a TNT starting material.

Expertise & Experience Insights
  • Challenges in Selective Reduction: Achieving selective reduction of one out of three nitro groups is challenging and often results in mixtures of products. The use of H₂S in the presence of ammonia is a known method for the selective reduction of the 4-nitro group of TNT. [1]* Sandmeyer Reaction: The conversion of the amino group to a nitrile via a diazonium salt (Sandmeyer reaction) is a well-established transformation. This nitrile can then be hydrolyzed to a carboxylic acid, which allows for the introduction of the amide functionality.

  • Safety Considerations: TNT is a high explosive and requires specialized handling procedures. The intermediates are also likely to be energetic materials. This route should only be considered by researchers with experience in handling such compounds.

Comparative Analysis

FeatureRoute 1 (from 3,5-Dimethylbenzoic Acid)Route 2 (from 3,5-Dimethylaniline)Route 3 (from TNT)
Starting Material Availability Readily availableReadily availableSpecialized, controlled substance
Number of Steps 355 (plausible route)
Potential Overall Yield HighModerateLow to Moderate
Scalability GoodModeratePoor (due to safety and selectivity)
Safety Concerns Standard laboratory hazards (strong acids)Standard laboratory hazards (Lewis acids)High (explosive starting material and intermediates)
Key Advantages Direct, high-yielding, and scalable.Utilizes a different set of reactions, offering an alternative if Route 1 is problematic.Conceptually interesting.
Key Disadvantages Standard but effective.Longer route with more steps, potentially lower overall yield.Extremely hazardous, poor selectivity, likely low yield, and not practical for most labs.

Conclusion and Recommendation

For the synthesis of 4-Amino-3,5-dimethylbenzamide, Route 1, starting from 3,5-dimethylbenzoic acid, is the most recommended approach. This route is the most straightforward, likely to provide the highest overall yield, and is the most amenable to scale-up. The reactions involved are well-understood and reliable transformations in organic synthesis.

Route 2 offers a viable, albeit longer, alternative. It may be considered if the starting material, 3,5-dimethylaniline, is more readily available or cost-effective, or if issues arise with the nitration step in Route 1.

Route 3, starting from TNT, is presented primarily for academic interest and to illustrate a broader range of synthetic possibilities. Due to the extreme safety hazards and likely poor selectivity and yield, it is not a practical or recommended method for the routine synthesis of 4-Amino-3,5-dimethylbenzamide.

Researchers should always perform a thorough risk assessment before undertaking any new synthetic procedure and consult relevant safety data sheets for all reagents.

References

  • Organic Syntheses Procedure. [Link]

  • Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Synthesis and conformation of backbone N-aminated peptides. [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Appiah, C., et al. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, vol. 78, no. 1, 2022, pp. 64-71. [Link]

  • Prasad, U.S., et al. Synthesis of 4,4'-Dimethyl-3, 3' 5,5' -Tetranitroazoxybenzene by- Selective Reduction of Trinitrotoluene. Defence Science Journal, vol. 48, no. 3, 1998, pp. 323-328. [Link]

  • WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]

  • Zhang, M.-X., et al. Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. [Link]

  • Synthesis and characterization of 4-Amino-3, 5-dinitropyrazole(LLM-116) condensation products. [Link]

  • Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole | Request PDF. [Link]

Sources

Efficacy Analysis of 4-Amino-3,5-dimethylbenzamide: A Comparative Assessment Against Commercial Drugs Proves Unfeasible Due to Lack of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth review of available scientific literature and databases reveals a significant gap in the understanding of the biological activity and therapeutic potential of 4-Amino-3,5-dimethylbenzamide. Currently, there is no published data on its mechanism of action, therapeutic targets, or efficacy in any disease model. This absence of foundational scientific information makes a direct efficacy comparison with commercially available drugs impossible.

For a meaningful comparison of a novel compound to established medicines, a clear understanding of its pharmacological profile is essential. This includes identifying the specific biological pathways it modulates and the diseases it is intended to treat. In the case of 4-Amino-3,5-dimethylbenzamide, this information is not publicly available. Searches in prominent chemical and biological databases primarily yield basic chemical properties and supplier information, with no associated bioactivity data or research publications.

While related benzamide structures have been explored in medicinal chemistry for various applications, these findings cannot be extrapolated to 4-Amino-3,5-dimethylbenzamide without specific experimental evidence. For instance, other substituted benzamides have been investigated as enzyme inhibitors in cancer research; however, the specific substitutions on the benzene ring are critical determinants of a compound's biological activity.

To illustrate the type of data required for such a comparative analysis, we can consider the well-characterized KRAS G12C inhibitors, sotorasib and adagrasib, which are commercially available for the treatment of certain cancers.

The KRAS G12C Inhibitor Paradigm: A Case Study in Comparative Efficacy

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is crucial for regulating cell growth, differentiation, and survival.[1][2] The G12C mutation in the KRAS gene leads to the protein being locked in a constitutively active state, driving uncontrolled cell proliferation and tumor formation.[1][3] Sotorasib and adagrasib are targeted therapies that specifically and irreversibly bind to the mutated cysteine in KRAS G12C, locking the protein in an inactive state and thereby inhibiting downstream signaling.[1][4]

KRAS G12C Signaling Pathway Inhibition cluster_upstream Upstream Signals cluster_ras_mapk RAS/MAPK Pathway cluster_inhibitors Therapeutic Intervention Growth Factors Growth Factors RAS_GDP KRAS G12C (Inactive) Growth Factors->RAS_GDP Activate RAS_GTP KRAS G12C (Active) RAS_GDP->RAS_GTP GTP Loading RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->RAS_GTP Inhibit Adagrasib Adagrasib Adagrasib->RAS_GTP Inhibit

Figure 1: Simplified diagram of KRAS G12C signaling and inhibition.
Comparative Efficacy Data

Clinical trials have provided a wealth of data to compare the efficacy of sotorasib and adagrasib in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).

Efficacy EndpointSotorasib (CodeBreaK 100)Adagrasib (KRYSTAL-1)Reference
Objective Response Rate (ORR) 37.1%42.9%
Median Duration of Response (DoR) 11.1 months8.5 months
Median Progression-Free Survival (PFS) 6.8 months6.5 months
Median Overall Survival (OS) 12.5 months12.6 months

A meta-analysis of clinical trials concluded that KRAS G12C inhibitors demonstrate good objective response rates and disease control rates in advanced solid tumors.[5] While some studies suggest a slight advantage for adagrasib in progression-free survival, both drugs show comparable overall survival in KRAS G12C-mutated NSCLC.[6]

Experimental Protocols for Efficacy Determination

To generate the type of data necessary for a comparison, a series of preclinical and clinical studies would be required for 4-Amino-3,5-dimethylbenzamide.

In Vitro Assays

A foundational step would be to screen the compound against a panel of cancer cell lines to determine its cytotoxic effects. A standard protocol for this is the MTT assay.

MTT Assay Protocol

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Amino-3,5-dimethylbenzamide for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Figure 2: General workflow for an in vitro MTT cytotoxicity assay.
In Vivo Studies

If promising in vitro activity is observed, the next step would be to evaluate the compound's efficacy in animal models of the target disease. For an anti-cancer agent, this would typically involve xenograft studies.

Xenograft Model Protocol

  • Tumor Implantation: Implant human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Administration: Administer 4-Amino-3,5-dimethylbenzamide to the mice via a clinically relevant route (e.g., oral, intravenous).

  • Tumor Measurement: Regularly measure the tumor volume over the course of the treatment.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The request to compare the efficacy of 4-Amino-3,5-dimethylbenzamide with commercially available drugs cannot be fulfilled at this time due to a fundamental lack of scientific data on the compound . The scientific community has not yet characterized its biological activity, mechanism of action, or therapeutic potential. To enable such a comparison, extensive preclinical research, including in vitro and in vivo studies as outlined above, would be necessary to first establish a pharmacological profile for 4-Amino-3,5-dimethylbenzamide. Without this foundational knowledge, any attempt at a comparative analysis would be purely speculative and lack the scientific integrity required for researchers, scientists, and drug development professionals.

References

  • Vertex AI Search. Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer.
  • National Institutes of Health. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC.
  • Patsnap Synapse.
  • Patsnap Synapse.
  • Patsnap Synapse. What is the mechanism of action of Sotorasib?
  • Patsnap Synapse.
  • Vertex AI Search. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer.
  • Oncology News Central. Sotorasib: uses, dosing, warnings, adverse events, interactions.
  • National Institutes of Health. Adagrasib - LiverTox - NCBI Bookshelf.
  • PubMed Central.
  • PubMed Central.
  • Vertex AI Search. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis.
  • ResearchGate. (PDF)
  • PubMed Central. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my experience that the final step of any experiment—waste disposal—is as critical as the procedure itself. Improper disposal not only poses a significant risk to personnel and the environment but also reflects a breach of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Amino-3,5-dimethylbenzamide (CAS No. 103796-44-7), ensuring that your laboratory practices remain safe, efficient, and environmentally responsible.

Part 1: Hazard Assessment and Characterization

Before any disposal action is taken, a thorough understanding of the potential risks is essential. Based on data from structurally similar compounds like benzamide and various aminobenzamides, we can infer a likely hazard profile for 4-Amino-3,5-dimethylbenzamide.[1][2]

Potential Hazard Profile:

  • Acute Oral Toxicity: Many benzamide derivatives are classified as harmful if swallowed.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation are common warnings for this class of chemicals.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Genetic Defects: Some benzamides are suspected of causing genetic defects.

Given these potential hazards, 4-Amino-3,5-dimethylbenzamide must be managed as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][4][5] This determination is the first and most critical step in the disposal process.

PropertyValueSource(s)
Chemical Name 4-Amino-3,5-dimethylbenzamide[6][7][8]
CAS Number 103796-44-7[6][7][8]
Molecular Formula C₉H₁₂N₂O[6][9]
Molecular Weight 164.20 g/mol [6]
Inferred Hazards Harmful if swallowed, Skin/Eye Irritant, Potential Mutagen[1][2]
Disposal Classification Hazardous Chemical Waste[4][5]
Part 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the potential for error.

Step 1: Don Personal Protective Equipment (PPE) Before handling any waste, ensure you are wearing appropriate PPE. The choice of PPE is dictated by the hazard assessment.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Step 2: Waste Segregation and Collection Proper segregation is key to preventing dangerous chemical reactions.

  • Solid Waste: Collect pure 4-Amino-3,5-dimethylbenzamide and any contaminated disposable materials (e.g., weighing papers, gloves, wipes) in a dedicated, durable, and sealable container.[1][10] This container should be clearly designated for solid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a secure, screw-on cap that is compatible with the solvent used.

  • Empty Containers: An empty container that held 4-Amino-3,5-dimethylbenzamide must be managed as hazardous waste. It is best practice to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11] After rinsing, the defaced container may be disposed of in regular trash, but always confirm this procedure with your institution's EHS guidelines.[5][11]

Step 3: Container Labeling Accurate labeling is a regulatory requirement and essential for the safety of all personnel.

  • The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[10]

  • The label must include the full chemical name: "Waste 4-Amino-3,5-dimethylbenzamide." Avoid using abbreviations or chemical formulas.[10]

  • List all constituents of the waste, including solvents, with their approximate percentages.

  • Indicate the date the waste was first added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near the point of generation.

  • Store the sealed waste container in a designated Satellite Accumulation Area.[4][12]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment (such as a plastic tub) to contain any potential leaks or spills.[10]

  • Store away from incompatible materials. Based on the handling precautions for similar compounds, this includes strong oxidizing agents and acids.[13][14]

Step 5: Arranging for Final Disposal The final step is to transfer the waste to trained professionals for disposal.

  • Once the waste container is full, or within the time limits specified by your institution (often 12 months), arrange for a pickup from your EHS or a licensed hazardous waste disposal contractor.[4]

  • Never attempt to dispose of this chemical by incineration or other means on your own. The required method of disposal for this type of organic compound is typically high-temperature incineration at a licensed facility.[15]

Part 3: Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 4-Amino-3,5-dimethylbenzamide, ensuring a clear and compliant process from generation to final disposal.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Hazard Assessment (Treat as Hazardous) B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Segregate Waste (Solid vs. Liquid) B->C D 4. Use Compatible, Sealable Container C->D E 5. Label Container Immediately ('Hazardous Waste', Full Name, Date) D->E F 6. Store in Satellite Accumulation Area (SAA) E->F G 7. Use Secondary Containment F->G H 8. Request Pickup When Full or Time Limit Reached G->H I 9. Transfer to EHS/ Licensed Contractor H->I J 10. Compliant Final Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for 4-Amino-3,5-dimethylbenzamide.

By adhering to this comprehensive guide, you build a deep, trust-based relationship with safety, ensuring that your valuable research is not compromised by procedural oversights in waste management.

References

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • Vanderbilt University Environmental Health and Safety. Guide to Managing Laboratory Chemical Waste.[Link]

  • Chemsrc. 4-amino-3,5-dimethylbenzamide | CAS#:103796-44-7.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 4-Amino-3,5-dimethylbenzamide. As a trusted partner in your research, our goal is to provide value beyond the product itself, ensuring you can operate with the highest degree of safety and scientific integrity. This guide is designed for researchers, scientists, and drug development professionals.

Disclaimer: Specific hazard data for 4-Amino-3,5-dimethylbenzamide is not extensively published. Therefore, this guidance is based on the known hazard profiles of structurally related aromatic amines and substituted benzamides.[1][2] Compounds in this class are often associated with skin, eye, and respiratory irritation.[3][4] Some related compounds are also suspected of causing genetic defects. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this chemical.

Hazard Assessment: The 'Why' Behind the Precautions

4-Amino-3,5-dimethylbenzamide is an aromatic amine. This chemical class requires careful handling due to the potential for adverse health effects. The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.[1] Ingestion is also a potential exposure route through poor hygiene practices, such as hand-to-mouth contact.[5]

  • Dermal Exposure: Aromatic amines can be absorbed through the skin, potentially causing local irritation or systemic effects.[3]

  • Ocular Exposure: As a powder, the compound poses a significant risk of causing serious eye irritation upon contact.[3][6]

  • Inhalation Exposure: Fine dust particles can be easily inhaled, leading to respiratory tract irritation.[4][6]

Given these risks, a multi-layered approach to personal protective equipment (PPE) is mandatory to create a reliable barrier between the researcher and the chemical.

Core PPE Requirements for Handling 4-Amino-3,5-dimethylbenzamide

The following table summarizes the minimum required PPE for handling this compound. All handling of the solid chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[7]

Body PartRecommended PPESpecifications and Rationale
Respiratory Chemical Fume HoodPrimary Engineering Control: A fume hood is the most effective way to prevent inhalation of chemical dusts and vapors.
NIOSH-approved RespiratorSecondary Protection: In the absence of a fume hood or during a large spill cleanup, a NIOSH-approved N95 (or higher) respirator is required to protect against fine dust particles.[1][2]
Hands Double-Layered Nitrile GlovesImpermeable Barrier: Nitrile gloves provide good resistance to a range of chemicals.[2] Double-gloving is a critical best practice that protects against undetected micro-tears or contamination during doffing. Gloves should be inspected before use and changed frequently.[2]
Eyes & Face Chemical Splash GogglesEssential Eye Protection: Protects eyes from dust and potential splashes.[7] Must conform to EN 166 (EU) or be NIOSH-approved (US).[2]
Face ShieldEnhanced Splash Protection: To be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing during solution preparation.[7]
Body Long-Sleeved Laboratory CoatClothing & Skin Protection: Provides a barrier against accidental spills and contamination of personal clothing.[2]
Feet Closed-Toe ShoesFoot Protection: Protects feet from spills and falling objects.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, repeatable protocol is the cornerstone of laboratory safety. This workflow is designed to be a self-validating system, minimizing the risk of exposure at every stage.

Step 1: Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware) is inside the fume hood to minimize movement in and out of the controlled workspace.

  • Locate Safety Equipment: Confirm the location and accessibility of the eyewash station, safety shower, and a chemical spill kit.[8]

  • Review the SDS: Before handling, always review the Safety Data Sheet (SDS) for the compound and any solvents you may be using.[7]

Step 2: Donning PPE

This sequence is critical to avoid contaminating your protective layers.

  • Put on your lab coat and secure it.

  • Put on the first pair of nitrile gloves.

  • Put on your chemical splash goggles.

  • Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step 3: Chemical Handling (Inside Fume Hood)
  • Weighing and Transfer: Handle the compound as a solid. Use a spatula to carefully transfer the chemical, avoiding actions that could generate dust.[1]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using absorbent pads.[1]

Step 4: Doffing PPE

This process is designed to prevent contact with any contamination on the exterior of your PPE.

  • Remove Outer Gloves: Peel off the outer pair of gloves without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.[9]

  • Remove Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location or dispose of it if it is a disposable coat.

  • Remove Goggles: Remove your goggles.

  • Remove Inner Gloves: Peel off the inner pair of gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[5]

Logical Workflow for Safe Chemical Handling

The following diagram outlines the decision-making process and workflow for safely handling 4-Amino-3,5-dimethylbenzamide.

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Risk_Assessment 1. Risk Assessment (Review SDS for Hazards) Locate_Safety 2. Locate Safety Gear (Eyewash, Spill Kit) Risk_Assessment->Locate_Safety Verify_Hood 3. Verify Fume Hood (Certified & Operational) Locate_Safety->Verify_Hood Don_Coat 4. Don Lab Coat Verify_Hood->Don_Coat Don_Gloves1 5. Don Inner Gloves Don_Coat->Don_Gloves1 Don_Goggles 6. Don Goggles Don_Gloves1->Don_Goggles Don_Gloves2 7. Don Outer Gloves Don_Goggles->Don_Gloves2 Handle_Chem 8. Handle Chemical (Weigh, Transfer) Don_Gloves2->Handle_Chem Spill_Check Spill Occurred? Handle_Chem->Spill_Check Clean_Spill Clean Spill per Protocol Spill_Check->Clean_Spill Yes Doff_PPE 9. Doff PPE (Contamination Control) Spill_Check->Doff_PPE No Clean_Spill->Handle_Chem Waste_Disposal 10. Dispose of Waste (Contaminated PPE, etc.) Doff_PPE->Waste_Disposal Wash_Hands 11. Wash Hands Thoroughly Waste_Disposal->Wash_Hands

Caption: Workflow for handling 4-Amino-3,5-dimethylbenzamide.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with 4-Amino-3,5-dimethylbenzamide must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a sealed, clearly labeled hazardous waste container.[1][9]

  • Solid Chemical Waste: Collect excess solid chemical waste in a dedicated, sealed, and clearly labeled hazardous waste container.[1] The label must include the full chemical name and hazard information.[7]

  • Contaminated Labware: Reusable items like glassware and spatulas should be rinsed with an appropriate solvent (e.g., ethanol or acetone) inside a fume hood. This rinsate must be collected as hazardous liquid waste.[1] After decontamination, the labware can be washed according to standard procedures.

Arrange for final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor, following all local, state, and federal regulations.[2][9]

References

  • Benchchem. (2025). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. BenchChem.
  • Benchchem. (2025). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. BenchChem.
  • Chem Service. (2016). SAFETY DATA SHEET for N,N-Dimethylbenzamide. Chem Service.
  • Benchchem. (2025). Personal protective equipment for handling 4-Amino-N,N-dimethylbenzamide. BenchChem.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for Benzamide, N,N-dimethyl-. Thermo Fisher Scientific.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Amino-4-methylbenzamide. Fisher Scientific.
  • Unknown Publisher. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
  • Cayman Chemical. (2025). Safety Data Sheet for 3-amino Benzamide. Cayman Chemical.
  • Benchchem. (2025). Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. BenchChem.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.